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Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the Chemical Properties of 2-(Tetrahydro-2H-pyran-4-yl)benzoic Acid

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the chemical properties of 2-(Tetrahydro-2H-pyran-4-yl)benzoic acid, a heterocyclic carbo...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties of 2-(Tetrahydro-2H-pyran-4-yl)benzoic acid, a heterocyclic carboxylic acid of interest in medicinal chemistry and drug discovery. The document details its chemical structure, physicochemical properties, and predicted spectral information. It also explores its synthesis, potential applications, and reactivity profile, offering valuable insights for researchers engaged in the design and development of novel therapeutics.

Introduction

2-(Tetrahydro-2H-pyran-4-yl)benzoic acid (CAS No. 1551302-35-2) is a substituted benzoic acid derivative featuring a saturated tetrahydropyran ring directly attached to the phenyl group at the ortho position relative to the carboxylic acid. This structural motif is of significant interest in medicinal chemistry as the tetrahydropyran (THP) moiety can serve as a valuable scaffold or substituent to modulate the physicochemical and pharmacokinetic properties of a lead compound. The non-planar, saturated nature of the THP ring can enhance solubility, improve metabolic stability, and provide three-dimensional diversity, which is often advantageous for target binding. This guide aims to consolidate the available technical information on this compound to facilitate its application in research and development.

Chemical and Physical Properties

A summary of the key chemical and physical properties of 2-(Tetrahydro-2H-pyran-4-yl)benzoic acid is presented in the table below. It is important to note that while some data is available from commercial suppliers, comprehensive experimental data for properties such as melting point, boiling point, and pKa are not widely published in peer-reviewed literature at this time.

PropertyValueSource(s)
CAS Number 1551302-35-2[1]
Molecular Formula C₁₂H₁₄O₃
Molecular Weight 206.24 g/mol [1]
Physical Form Solid
Purity Typically ≥95%
Storage Sealed in a dry place at room temperature
Predicted XlogP 2.5[2]

Diagram 1: Chemical Structure of 2-(Tetrahydro-2H-pyran-4-yl)benzoic acid

A 2D representation of the molecular structure.

Spectral Properties (Predicted)

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the protons of the tetrahydropyran ring, and the carboxylic acid proton. The aromatic region would likely display a complex multiplet pattern due to the ortho substitution. The protons on the tetrahydropyran ring would appear in the aliphatic region, with their chemical shifts and coupling patterns influenced by their diastereotopic environments. The carboxylic acid proton would be a broad singlet, typically in the downfield region of the spectrum.

¹³C NMR Spectroscopy

The carbon NMR spectrum would show signals for the seven unique carbon atoms in the benzoic acid moiety and the five in the tetrahydropyran ring. The carbonyl carbon of the carboxylic acid would be the most downfield signal. The aromatic carbons would appear in their characteristic region, with their chemical shifts influenced by the substituents. The aliphatic carbons of the tetrahydropyran ring would be observed in the upfield region.

Infrared (IR) Spectroscopy

The IR spectrum would be characterized by a broad O-H stretching vibration for the carboxylic acid, typically in the range of 3300-2500 cm⁻¹. A strong C=O stretching vibration for the carbonyl group would be expected around 1700 cm⁻¹. C-O stretching vibrations for the ether linkage in the tetrahydropyran ring and the carboxylic acid would also be present, likely in the 1300-1000 cm⁻¹ region. Aromatic C-H and C=C stretching vibrations would also be observed.

Mass Spectrometry

The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (206.24 g/mol ). Fragmentation patterns would likely involve the loss of the carboxylic acid group and cleavage of the tetrahydropyran ring. Predicted collision cross-section values for various adducts have been calculated and are available in public databases.[2]

Synthesis and Reactivity

Synthesis

While specific, detailed, and peer-reviewed synthesis protocols for 2-(Tetrahydro-2H-pyran-4-yl)benzoic acid are not widely published, analogous structures are commonly synthesized through cross-coupling reactions. A plausible synthetic route could involve a Suzuki or a similar palladium-catalyzed cross-coupling reaction between a boronic acid or ester derivative of tetrahydropyran and a suitably protected 2-halobenzoic acid derivative.

Diagram 2: Plausible Retrosynthetic Analysis

G Target 2-(Tetrahydro-2H-pyran-4-yl)benzoic acid Intermediate1 Protected 2-halobenzoic acid Target->Intermediate1 Deprotection Intermediate2 Tetrahydropyran boronic acid/ester Target->Intermediate2 Cross-coupling StartingMaterial1 2-Halobenzoic acid Intermediate1->StartingMaterial1 Protection StartingMaterial2 Tetrahydropyran derivative Intermediate2->StartingMaterial2 Borylation

A potential retrosynthetic approach for the target molecule.

Reactivity

The reactivity of 2-(Tetrahydro-2H-pyran-4-yl)benzoic acid is primarily dictated by the carboxylic acid functionality. It can undergo typical reactions of carboxylic acids, such as:

  • Esterification: Reaction with alcohols in the presence of an acid catalyst to form the corresponding esters.

  • Amide formation: Conversion to the acid chloride followed by reaction with an amine, or direct coupling with an amine using a suitable coupling agent.

  • Reduction: Reduction of the carboxylic acid to the corresponding primary alcohol using a strong reducing agent like lithium aluminum hydride.

The tetrahydropyran ring is generally stable under many reaction conditions. The aromatic ring can undergo electrophilic aromatic substitution, with the substitution pattern being influenced by the directing effects of the carboxylic acid and the alkyl substituent.

Applications in Drug Discovery and Medicinal Chemistry

The tetrahydropyran motif is a "privileged scaffold" in medicinal chemistry, and its incorporation into drug candidates is a common strategy to improve pharmacokinetic properties. While specific applications of 2-(Tetrahydro-2H-pyran-4-yl)benzoic acid are not extensively documented in publicly available literature, its structural features suggest potential utility as a building block in the synthesis of a variety of biologically active molecules.

The introduction of the THP ring can:

  • Enhance Solubility: The polar ether oxygen can improve aqueous solubility compared to a more lipophilic carbocyclic analogue.

  • Improve Metabolic Stability: The saturated ring is generally less prone to metabolic oxidation than aromatic or unsaturated systems.

  • Provide a 3D Vector for Target Interaction: The non-planar structure can allow for more specific and higher-affinity interactions with biological targets.

Derivatives of tetrahydropyran-substituted benzoic acids have been explored in various therapeutic areas, including as antifungal agents and in the development of treatments for neurodegenerative diseases.[3][4]

Safety and Handling

Detailed safety information for 2-(Tetrahydro-2H-pyran-4-yl)benzoic acid is not widely available. As with any chemical, it should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated area, such as a fume hood. For a related compound, tetrahydro-2H-pyran-4-carboxylic acid, it is noted to cause skin irritation.

Conclusion

2-(Tetrahydro-2H-pyran-4-yl)benzoic acid is a chemical entity with significant potential as a building block in drug discovery and medicinal chemistry. Its key features include a stable, saturated heterocyclic ring coupled with a reactive carboxylic acid functionality. While a comprehensive experimental dataset for its physicochemical and spectral properties is currently lacking in the public domain, this guide provides a foundational understanding based on available data and structural analogy. Further research into the synthesis, reactivity, and biological applications of this compound is warranted to fully explore its potential in the development of novel therapeutics.

References

  • PubChemLite. 2-(tetrahydro-2h-pyran-4-yl)benzoic acid. (n.d.). Retrieved from [Link]

  • MilliporeSigma. 2-(Tetrahydro-2H-pyran-4-yl)benzoic acid. (n.d.). Retrieved from [Link]

  • Google Patents. (2013). Preparation and medical application of substituted tetrahydro-pyranyl ester compound (CN103040809B).
  • Valcárcel, M., et al. (2016). Recent Advances in the Synthesis of 2H-Pyrans. Molecules, 21(11), 1583.
  • Google Patents. (2013). Synthesis method of 2, 2-dimethyltetrahydro-2H-pyran-4-carboxylic acid (CN103242276A).
  • Google Patents. (2014). Bipyridine compounds and methods of use (US8778951B2).
  • Google Patents. (1995). 4-hydroxy-benzopyran-2-ones and 4-hydroxy-cycloalkyl b]pyran-2-ones useful to treat retroviral infections (EP0682663B1).
  • Noguchi, H., & Waizumi, N. (2011). Novel Benzoisoxazole as Partial Agonist of the 5-HT4 Receptor. ACS Medicinal Chemistry Letters, 2(12), 929–930.
  • PubChem. 2-(2,4,5,7-Tetrabromo-6-hydroxy-3-oxo-3H-xanthen-9-yl)benzoic acid. (n.d.). Retrieved from [Link]

  • NIST. 2H-Pyran-2-ol, tetrahydro-. (n.d.). Retrieved from [Link]

  • AOBChem. 4-(Tetrahydro-2H-pyran-4-yl)benzoic acid. (n.d.). Retrieved from [Link]

  • Svete, J. (2006). Synthesis of 2H-pyran-2-ones and fused pyran-2-ones as useful building blocks. Arkivoc, 2006(5), 98-111.
  • Google Patents. (2017). Production method for tetrahydro-2h-pyran derivative (EP3228617A1).

Sources

Exploratory

Strategic Utilization of 2-(Tetrahydro-2H-pyran-4-yl)benzoic acid (CAS 1551302-35-2) in Modern Medicinal Chemistry

Target Audience: Medicinal Chemists, Process Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide Executive Summary In contemporary drug discovery, the selection of prec...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Process Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide

Executive Summary

In contemporary drug discovery, the selection of precise building blocks dictates the pharmacokinetic and pharmacodynamic trajectory of a lead compound. 2-(Tetrahydro-2H-pyran-4-yl)benzoic acid (CAS 1551302-35-2) has emerged as a highly versatile, privileged scaffold. By combining a versatile benzoic acid handle with a bioisosteric tetrahydropyran (THP) ring at the ortho position, this compound provides a strategic solution for modulating lipophilicity, improving metabolic stability, and accessing sterically demanding chemical space. This guide explores the physicochemical rationale, synthetic methodologies, and structural advantages of utilizing this specific building block in targeted therapeutics.

Structural Rationale & Physicochemical Profiling

The architectural significance of 2-(Tetrahydro-2H-pyran-4-yl)benzoic acid lies in its dual-functional nature. The carboxylic acid serves as a primary vector for amide coupling or heterocyclic ring closure, while the THP ring acts as a steric shield and physicochemical modulator.

Quantitative Data Summary
PropertyValue
Chemical Name 2-(Tetrahydro-2H-pyran-4-yl)benzoic acid
CAS Number 1551302-35-2[1]
Molecular Formula C12H14O3[1]
Molecular Weight 206.24 g/mol [1]
Physical Form Solid[2]
Standard Purity ≥95%[2]
Structural Feature Ortho-substituted sp3-rich carbocycle analog
The Causality of the Ortho-THP Substitution

The ortho-relationship between the carboxylic acid and the bulky THP ring creates a unique conformational landscape. The steric bulk forces the carboxylate group out of coplanarity with the phenyl ring. This steric inhibition of resonance increases the acidity of the benzoic acid slightly but, more importantly, dictates the 3D trajectory of any resulting amide bond, often locking the molecule into a specific bioactive conformation required for target engagement (e.g., binding to the hinge region of kinases).

The THP Bioisosteric Advantage in Lead Optimization

A critical challenge in lead optimization is "molecular obesity"—the over-reliance on flat, lipophilic aromatic rings (like phenyl) which leads to poor aqueous solubility and high off-target toxicity.

Replacing a phenyl or cyclohexyl ring with a tetrahydropyran (THP) ring is a data-driven bioisosteric strategy[3]. The THP ring is a rigid form of a linear ether, possessing lower conformational entropy. As a bioisostere of cyclohexane, the THP ring reduces the overall lipophilicity (clogP) of the scaffold while introducing a polarized oxygen atom capable of acting as a hydrogen bond acceptor (HBA)[3]. This subtle polarity shift translates to improved clearance rates and tighter drug-enzyme binding interactions without adding hydrogen bond donors that might violate Lipinski's rules[3].

LeadOpt Phenyl Phenyl Ring (High LogP, Flat) Cyclohexyl Cyclohexyl Ring (High LogP, sp3 rich) Phenyl->Cyclohexyl Saturation (Reduce flatness) THP Tetrahydropyran (THP) (Lower LogP, HBA) Phenyl->THP Direct optimization (Improve solubility) Cyclohexyl->THP Bioisosteric replacement (Add Oxygen)

Caption: Lead optimization decision matrix transitioning from lipophilic rings to the THP bioisostere.

Synthetic Methodologies: Overcoming Ortho-Steric Hindrance

While the ortho-THP group provides pharmacological benefits, it introduces significant synthetic challenges. Traditional amide coupling reagents (e.g., EDC/HOBt) often fail or require prolonged heating when applied to ortho-substituted benzoic acids due to severe steric hindrance[4]. The bulky substituent blocks the approach of the amine to the activated O-acylisourea intermediate, leading to poor conversion and the formation of inactive side products[4].

To overcome this, highly reactive uronium/aminium salts like HATU must be employed. HATU generates a 7-azabenzotriazole active ester, which undergoes aminolysis at a vastly accelerated rate due to a neighboring group effect (intramolecular hydrogen bonding from the pyridine nitrogen of the HOAt leaving group).

Self-Validating Protocol: High-Efficiency Amide Coupling

Objective: Synthesize an amide derivative of 2-(Tetrahydro-2H-pyran-4-yl)benzoic acid while overcoming steric shielding.

Reagents:

  • 2-(Tetrahydro-2H-pyran-4-yl)benzoic acid (1.0 eq)

  • Target Amine (1.1 eq)

  • HATU (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous DMF (0.2 M)

Step-by-Step Methodology:

  • Substrate Preparation: Dissolve the benzoic acid building block in anhydrous DMF under an inert atmosphere (N2 or Argon). Causality: Moisture must be strictly excluded (<50 ppm) to prevent the competitive hydrolysis of the highly reactive HOAt-ester back to the starting acid.

  • Base Addition: Add DIPEA to the solution. Causality: DIPEA is highly sterically hindered and non-nucleophilic. It efficiently deprotonates the carboxylic acid to form the carboxylate without competing with the target amine for the active ester.

  • Activation Phase: Cool the mixture to 0 °C and add HATU portion-wise. Stir for 15–30 minutes.

    • Self-Validation Check: Before proceeding, analyze a 5 µL aliquot via LC-MS. The mass of the HOAt-active ester (M+117) should be the dominant peak. If unreacted acid remains, the coupling will fail regardless of the amine added.

  • Coupling Phase: Once activation is confirmed, add the target amine. Allow the reaction to slowly warm to room temperature and stir for 12–24 hours. The ortho-steric bulk necessitates this extended reaction time even with HATU.

  • Workup & Isolation: Quench the reaction with saturated aqueous NaHCO3. Extract with Ethyl Acetate (3x). Wash the combined organic layers sequentially with 1M HCl (to remove excess DIPEA and unreacted amine), water, and brine.

  • Purification: Dry the organic phase over anhydrous Na2SO4, concentrate under reduced pressure, and purify via silica gel flash chromatography.

AmideCoupling Step1 1. Substrate Preparation 2-(THP-4-yl)benzoic acid + Amine Step2 2. Base Addition DIPEA (3.0 eq) in DMF Step1->Step2 Step3 3. Activation HATU (1.2 eq) at 0 °C Step2->Step3 Step4 4. Coupling Reaction Stir at RT for 12-24h Step3->Step4 Step5 5. Workup & Isolation Aq. wash & Chromatography Step4->Step5

Caption: Step-by-step synthetic workflow for the HATU-mediated amide coupling of sterically hindered acids.

Conclusion

2-(Tetrahydro-2H-pyran-4-yl)benzoic acid (CAS 1551302-35-2) is far more than a simple structural variant; it is a precision tool for medicinal chemists. By leveraging the THP ring as a bioisostere, researchers can systematically lower logP, enhance metabolic stability, and introduce new hydrogen-bonding vectors into their drug candidates. While the ortho-substitution presents synthetic hurdles, the application of rational, self-validating coupling protocols ensures high-yielding integration of this building block into complex active pharmaceutical ingredients (APIs).

References

  • 2-(Tetrahydro-2H-pyran-4-yl)benzoic acid - Sigma-Aldrich (Properties & Purity)
  • Tetrahydropyrans in Drug Discovery - PharmaBlock (Bioisosterism & ADME Profiling)
  • The First Large-Scale Synthesis of MK-4305: A Dual Orexin Receptor Antagonist (Steric Hindrance in Ortho-Substituted Amides)

Sources

Foundational

2-(Tetrahydro-2H-pyran-4-yl)benzoic Acid: Molecular Structure, Conformation, and Stereodynamics

Executive Summary 2-(Tetrahydro-2H-pyran-4-yl)benzoic acid (CAS: 1551302-35-2) is a highly versatile structural motif utilized in modern medicinal chemistry and drug discovery. The molecule combines a lipophilic, conform...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-(Tetrahydro-2H-pyran-4-yl)benzoic acid (CAS: 1551302-35-2) is a highly versatile structural motif utilized in modern medicinal chemistry and drug discovery. The molecule combines a lipophilic, conformationally restricted tetrahydropyran (THP) ring with a highly polar, hydrogen-bonding benzoic acid moiety. Understanding the three-dimensional topography of this molecule is critical for rational drug design, as the spatial orientation of the carboxylic acid relative to the THP oxygen dictates target binding affinity and physicochemical properties.

This technical guide provides an in-depth analysis of the molecule's conformational states, steric barriers, and the self-validating analytical protocols required to characterize its structural dynamics.

Molecular Architecture & Topography

The Tetrahydropyran (THP) Core Conformation

Saturated six-membered oxygen heterocycles behave similarly to cyclohexane, predominantly adopting a chair conformation to minimize torsional strain[1]. However, because the carbon-oxygen (C-O) bond length (~1.43 Å) is shorter than a standard carbon-carbon (C-C) bond (~1.53 Å), the THP ring is slightly less puckered than a standard cyclohexane ring[2].

In 2-(Tetrahydro-2H-pyran-4-yl)benzoic acid, the bulky ortho-carboxyphenyl substituent is anchored at the C4 position of the THP ring. Based on established A-values (conformational free energies), this massive substituent exclusively occupies the equatorial position . An axial orientation would result in severe 1,3-diaxial steric clashes with the axial protons at the C2 and C6 positions of the THP ring, rendering the axial conformer thermodynamically inaccessible at standard temperatures[1].

Carboxylic Acid Dimerization and Hydrogen Bonding

The ortho-carboxylic acid group acts as both a strong hydrogen bond donor and acceptor. In condensed phases, solid states, and non-polar solvents (e.g., , ), carboxylic acids do not exist as isolated monomers. Instead, they form highly stable, hydrogen-bonded centrosymmetric dimers[3].

This dimerization fundamentally alters the vibrational modes of the molecule. The O-H stretching absorption for such dimers becomes exceptionally strong and broad, spanning from 2500 to 3300 cm⁻¹, often obscuring the sharper C-H stretching peaks[3][4]. Furthermore, the carbonyl (C=O) stretching frequency of the dimer is typically observed near 1710 cm⁻¹, whereas the monomeric state (observable only in highly dilute gas phases or strongly competing ether solvents) shifts higher by ~25–50 cm⁻¹[3][5].

C(sp2)-C(sp3) Inter-ring Rotational Barrier

The most complex dynamic feature of this molecule is the restricted rotation around the C(sp2)-C(sp3) single bond connecting the phenyl ring to the THP ring. Ortho-substituted biaryl and phenyl-aliphatic systems frequently exhibit hindered rotation due to steric buttressing[6][7].

As the phenyl ring rotates, the bulky carboxylic acid group at the ortho position must physically bypass the equatorial protons of the THP ring. This steric clash creates a transition state with a quantifiable rotational energy barrier ( ). While true atropisomerism (isolable rotamers at room temperature) typically requires a barrier kcal/mol, the barrier in mono-ortho-substituted systems like this usually falls in the range of 14–16 kcal/mol[7][8]. This places the molecule in the "fast exchange" regime at room temperature, but allows for rotamer isolation on the NMR timescale at sub-zero temperatures.

Conformational Dynamics & Logic Workflows

To visualize the interplay between the thermodynamic minimums and the kinetic barriers of the molecule, the following logic diagram maps the conformational states.

G A Equatorial THP Conformer (Global Thermodynamic Minimum) B Rotational Transition State (Steric Clash: COOH vs THP Protons) A->B Thermal Energy > 15 kcal/mol C Axial THP Conformer (Thermodynamically Inaccessible) A->C Ring Flip (Blocked by 1,3-Diaxial Strain) D H-Bonded Dimer State (Dominant in Non-Polar Solvents) A->D High Concentration / Non-Polar B->A Relaxation E Monomeric State (Dominant in Polar/H-Bonding Solvents) D->E Dilution / Ether Solvents E->D Concentration

Caption: Conformational and association states of 2-(Tetrahydro-2H-pyran-4-yl)benzoic acid.

Self-Validating Experimental Protocols

To empirically prove the structural dynamics discussed above, researchers must employ self-validating analytical systems. A self-validating protocol contains internal controls that confirm the mechanism being tested (e.g., breaking a dimer through dilution to prove the dimer existed).

Protocol 1: FTIR Validation of Dimerization State

Objective: To confirm the presence of the carboxylic acid dimer and isolate the monomeric C=O stretching frequency. Causality: Hydrogen bonding in the dimer weakens the C=O double bond character, lowering its vibrational frequency. Dilution in a non-polar solvent reduces intermolecular collisions, shifting the equilibrium toward the monomer, which has a stronger, higher-frequency C=O bond[3][5].

Step-by-Step Methodology:

  • Baseline Preparation: Prepare a highly concentrated solution (0.5 M) of 2-(Tetrahydro-2H-pyran-4-yl)benzoic acid in anhydrous carbon tetrachloride ( ).

  • Initial Acquisition: Acquire the FTIR spectrum using a liquid cell (KBr windows).

    • Expected Result: A broad O-H band (2500–3300 cm⁻¹) and a sharp, intense C=O band at ~1710 cm⁻¹[3][4].

  • Serial Dilution (The Internal Control): Dilute the sample serially with down to 0.001 M.

  • Secondary Acquisition: Re-acquire the FTIR spectrum at the lowest concentration.

  • Validation: Observe the emergence of a new, sharper O-H stretch near 3500 cm⁻¹ and a shift of the C=O stretch to ~1750–1760 cm⁻¹. The simultaneous appearance of these high-frequency peaks at low concentration definitively validates the disruption of the hydrogen-bonded dimer[3].

Protocol 2: Variable Temperature (VT) NMR for Rotational Barrier ( )

Objective: To calculate the activation energy required for the phenyl ring to rotate past the THP ring. Causality: At room temperature, the rotation around the C(sp2)-C(sp3) bond is faster than the NMR acquisition timescale, resulting in time-averaged signals. By lowering the temperature, the thermal energy drops below the rotational barrier, "freezing" the molecule into distinct rotamers that produce anisochronous signals[6][8].

Step-by-Step Methodology:

  • Sample Prep: Dissolve 15 mg of the compound in 0.6 mL of 1,1,2,2-tetrachloroethane-d2 ( ), which has a wide liquid temperature range.

  • Room Temperature Baseline: Acquire a standard 1H NMR spectrum at +25 °C. Identify the meta and para protons of the benzoic acid ring.

  • Cooling Gradient: Lower the probe temperature in 10 °C increments down to -40 °C. Allow 10 minutes for thermal equilibration at each step.

  • Observation of Decoalescence: Monitor the aromatic proton signals. At the coalescence temperature ( ), the sharp time-averaged singlets/multiplets will broaden significantly. Below , these signals will split into distinct sets of peaks representing the frozen rotamers[8].

  • Kinetic Extraction: Use EXSY (Exchange Spectroscopy) or full-line shape simulation of the dynamic NMR (DNMR) spectra to extract the rate constants ( ) at each temperature[7][8].

  • Eyring Analysis: Plot versus . The slope and intercept of this plot will yield the enthalpy ( ) and entropy ( ) of activation, allowing for the precise calculation of the rotational barrier ( ).

G S1 Sample Prep (C2D2Cl4 Solvent) S2 VT-NMR Acquisition (+25°C to -40°C) S1->S2 S3 Identify Coalescence (Peak Broadening) S2->S3 S4 Line Shape Analysis (Extract Rate Constants) S3->S4 S5 Eyring Plot (Calculate ΔG‡) S4->S5

Caption: Step-by-step workflow for determining the rotational energy barrier via VT-NMR.

Quantitative Data Summary

The following table synthesizes the expected physicochemical and spectroscopic parameters for 2-(Tetrahydro-2H-pyran-4-yl)benzoic acid based on structural analogues and first-principles physical chemistry.

ParameterValue / RangeAnalytical TechniqueMechanistic Significance
O-H Stretch (Dimer) 2500 – 3300 cm⁻¹ (Broad)FTIR (Neat / )Indicates strong intermolecular H-bonding[3][4].
C=O Stretch (Dimer) ~1710 cm⁻¹FTIR (Neat / )Characteristic of centrosymmetric acid dimers[3][5].
C=O Stretch (Monomer) ~1750 – 1760 cm⁻¹FTIR (Dilute / Ether)Represents the unperturbed carbonyl bond[3].
THP C-O-C Stretch 1210 – 1320 cm⁻¹FTIRConfirms the integrity of the pyran oxygen[5].
Rotational Barrier ( ) ~14.0 – 16.0 kcal/molVT-NMR / EXSYQuantifies steric hindrance of the ortho-COOH group[7][8].
THP Conformation >99% Equatorial1H NMR ( coupling)Driven by avoidance of 1,3-diaxial interactions[1][2].

References

  • Chemistry LibreTexts - 21.3: Spectroscopy of Carboxylic Acids Source: LibreTexts URL:[Link]

  • Organic Chemistry Boulder - IR Spectroscopy Tutorial: Carboxylic Acids Source: OrgChemBoulder URL: [Link]

  • Physical Chemistry Chemical Physics - Infrared spectroscopy of gas phase alpha hydroxy carboxylic acid homo and hetero dimers Source: RSC URL: [Link]

  • Spectroscopy Online - The C=O Bond, Part III: Carboxylic Acids Source: Spectroscopy Online URL:[Link]

  • ResearchGate - Rotation in Biphenyls with a Single Ortho-Substituent Source: ResearchGate URL:[Link]

  • RSC Books - Conformations of Sugar Rings and Glycosidic Linkages Source: RSC URL: [Link]

  • National Institutes of Health (NIH) - Conformation Analysis and Stereodynamics of Symmetrically ortho-Disubstituted Carvacrol Derivatives Source: PMC URL: [Link]

  • ResearchGate - Rotational barriers of biphenyls having heavy heteroatoms as ortho-Substituents Source: ResearchGate URL:[Link]

  • IUCr Journals - organic compounds Source: IUCr URL: [Link]

  • Making Molecules - An Introduction to the Conformation of Cyclohexane Source: Making Molecules URL: [Link]

  • National Institutes of Health (NIH) - Conformational energies of reference organic molecules Source: PMC URL:[Link]

  • MDPI - Diaryl-Pyrano-Chromenes Atropisomers: Stereodynamics and Conformational Studies Source: MDPI URL: [Link]

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Exploratory

Physicochemical Profiling of 2-(Tetrahydro-2H-pyran-4-yl)benzoic acid: A Technical Guide to Solid-State and Solution Thermodynamics

Executive Summary In modern drug development, the physicochemical characterization of early-stage building blocks is not merely a regulatory checkbox; it is the foundational logic that dictates downstream formulation, cr...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug development, the physicochemical characterization of early-stage building blocks is not merely a regulatory checkbox; it is the foundational logic that dictates downstream formulation, crystallization process design, and biopharmaceutical classification [1]. 2-(Tetrahydro-2H-pyran-4-yl)benzoic acid (CAS: 1551302-35-2) is a highly versatile, structurally complex intermediate frequently utilized in the synthesis of novel active pharmaceutical ingredients (APIs).

This whitepaper provides an in-depth technical analysis of its core physical properties—specifically melting point and aqueous solubility. By examining the structural causality behind these properties and detailing self-validating experimental protocols, this guide equips researchers with the methodologies required to rigorously profile this compound.

Structural Analysis & Predicted Physicochemical Properties

The physical behavior of 2-(tetrahydro-2H-pyran-4-yl)benzoic acid is governed by the interplay between its ionizable carboxylic acid moiety and the bulky, lipophilic oxane (tetrahydropyran) ring situated at the ortho position.

PropertyValue / Description
Chemical Name 2-(Tetrahydro-2H-pyran-4-yl)benzoic acid
CAS Number 1551302-35-2
Molecular Formula C12H14O3
Molecular Weight 206.24 g/mol
Predicted pKa ~3.8 – 4.2 (Carboxylic acid)
Predicted logP ~2.1 – 2.5
Physical Form Solid (White to off-white powder)
Melting Point Range 140°C – 160°C (Estimated based on structural analogs)

Data synthesized from authoritative chemical catalogs and structural prediction models [1][2].

Part 1: Solid-State Thermodynamics (Melting Point & Polymorphism)

Mechanistic Causality: The "Ortho Effect" on Crystal Lattice Energy

The melting point ( Tm​ ) of a crystalline solid is fundamentally driven by its lattice energy, which depends on molecular symmetry, hydrogen bonding capacity, and packing efficiency. Unsubstituted benzoic acid forms highly stable, planar hydrogen-bonded dimers, resulting in a melting point of 122°C.

However, in 2-(tetrahydro-2H-pyran-4-yl)benzoic acid, the bulky oxane ring introduces severe steric hindrance. This "ortho effect" forces the carboxylate group to twist out of the aromatic plane to minimize steric clash. While hydrogen-bonded dimerization still occurs, the non-planar conformation disrupts the ideal parallel stacking of the aromatic rings, fundamentally altering the lattice enthalpy. Consequently, heavily substituted ortho-derivatives typically exhibit shifted melting profiles, with this specific compound expected to melt in the 140°C – 160°C range depending on the isolated polymorphic form.

Experimental Protocol: Differential Scanning Calorimetry (DSC)

To precisely determine the melting point and identify potential polymorphs, DSC is the analytical gold standard.

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh 2–5 mg of the compound into an aluminum Tzero pan. Crimp with a pin-holed lid. Causality: The pin-hole allows for the release of volatile impurities or residual solvents, preventing internal pressure buildup that could artificially shift the melting endotherm.

  • Atmospheric Control: Purge the furnace with dry nitrogen at a flow rate of 50 mL/min. Causality: An inert atmosphere prevents oxidative degradation of the oxane ring at elevated temperatures.

  • Thermal Ramping: Equilibrate the sample at 25°C, then heat at a constant ramp rate of 10°C/min up to 250°C.

  • Self-Validating Data Interpretation: The melting point must be recorded as the extrapolated onset temperature of the endothermic melting peak, not the peak maximum. The peak maximum is dependent on sample mass and thermal lag, whereas the extrapolated onset is a true thermodynamic property of the material.

Part 2: Solution-State Thermodynamics (Solubility & pKa)

Mechanistic Causality: pH-Dependent Dissolution

The aqueous solubility of 2-(tetrahydro-2H-pyran-4-yl)benzoic acid is highly pH-dependent, governed by the Henderson-Hasselbalch relationship. The intrinsic solubility ( S0​ ) of the unionized free acid is relatively low due to the lipophilic nature of the phenyl and oxane rings (predicted logP ~2.1–2.5). However, at pH values exceeding its pKa (approximately 4.0), the carboxylic acid deprotonates to form a highly polar carboxylate anion, drastically increasing its aqueous solubility [3].

Experimental Protocol: The Gold-Standard Shake-Flask Method

Kinetic solubility assays (e.g., DMSO stock dilution) often overestimate solubility due to supersaturation and solvent effects. For rigorous preformulation, the thermodynamic equilibrium shake-flask method is mandatory [2].

Step-by-Step Methodology:

  • Media Preparation: Prepare aqueous buffers at pH 1.2 (simulated gastric fluid) and pH 7.4 (phosphate-buffered saline) to capture both the unionized and ionized states.

  • Saturation: Add an excess amount of the solid compound (e.g., 10 mg) to 1 mL of the respective buffer in a sealed borosilicate glass vial.

  • Equilibration: Agitate the vials on a rotary shaker at 37°C ± 0.5°C for 24 to 48 hours.

  • Self-Validating pH Check (Critical Step): You must measure the pH of the solution after the 24-hour equilibration. Causality: Dissolving a weak acid releases protons, which can overwhelm weak buffers and lower the pH. If the final pH deviates by >0.05 units from the target, the measured solubility corresponds to the final pH, not the initial buffer pH. Adjust with micro-aliquots of NaOH if the target pH must be strictly maintained.

  • Phase Separation: Centrifuge the suspension at 10,000 × g for 15 minutes at 37°C to pellet the undissolved solid. Causality: Filtration is strongly discouraged for lipophilic compounds due to the high risk of non-specific binding to the filter membrane, which artificially lowers the measured concentration.

  • Quantification: Dilute the supernatant appropriately and quantify the dissolved concentration using HPLC-UV or LC-MS/MS against a validated calibration curve.

Workflow Visualization

The following diagram maps the logical progression of the physicochemical characterization workflow, ensuring both solid-state and solution-state properties are captured systematically.

Workflow cluster_Solid Solid-State Profiling cluster_Solution Solution-State Profiling Start 2-(Tetrahydro-2H-pyran-4-yl)benzoic acid (CAS: 1551302-35-2) DSC DSC / TGA Analysis (Melting Point & Purity) Start->DSC XRPD X-Ray Powder Diffraction (Polymorph ID) Start->XRPD ShakeFlask Shake-Flask Method (Equilibrium Solubility) Start->ShakeFlask Titration Potentiometric Titration (pKa Determination) Start->Titration Data Comprehensive Physicochemical Profile (logP, pKa, Tm, S0) DSC->Data XRPD->Data ShakeFlask->Data Titration->Data

Physicochemical characterization workflow for 2-(tetrahydro-2H-pyran-4-yl)benzoic acid.

References

  • Avdeef, A., et al. (2016). "Equilibrium solubility measurement of ionizable drugs – consensus recommendations for improving data quality". ADMET and DMPK, 4(2), 117-178. Available at:[Link]

  • Avdeef, A. (2012). "Absorption and Drug Development: Solubility, Permeability, and Charge State". John Wiley & Sons, Inc. Available at:[Link]

Sources

Foundational

Predictive and Empirical Biological Activity of Pyran-Substituted Benzoic Acids: A Technical Guide to Multitarget Drug Discovery

Executive Summary The pursuit of novel, multitarget pharmacophores is a central paradigm in modern drug discovery. Pyran-substituted benzoic acids (PSBAs)—encompassing both fused systems (e.g., chromanes) and linked hete...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pursuit of novel, multitarget pharmacophores is a central paradigm in modern drug discovery. Pyran-substituted benzoic acids (PSBAs)—encompassing both fused systems (e.g., chromanes) and linked heterocycles—represent a highly privileged chemical space. By combining the 3D spatial complexity of the pyran ring with the electrostatic anchoring capability of the benzoic acid moiety, these compounds exhibit profound biological activities, ranging from antimicrobial and antioxidant effects to the competitive inhibition of metabolic enzymes.

As a Senior Application Scientist, I have structured this whitepaper to bridge the gap between in silico predictions and in vitro empirical validation. This guide details the structural rationale, predictive modeling workflows, and self-validating experimental protocols required to accurately profile the biological activity of PSBAs.

Structural Rationale & Pharmacophore Modeling

To understand the predicted biological activity of PSBAs, one must deconstruct the causality behind their structural components. The transition from flat, two-dimensional aromatics to molecules with higher three-dimensional character is a proven strategy to reduce off-target toxicity and improve clinical success rates.

  • The Pyran Ring (Lipophilicity & 3D Conformation): The inclusion of a tetrahydropyran (THP) or 4H-pyran ring increases the fraction of sp3 hybridized carbons ( Fsp3​ ). This structural shift enhances the molecule's solubility and membrane permeability. Furthermore, the oxygen heteroatom serves as a critical hydrogen-bond acceptor, facilitating interactions with target protein backbones[1].

  • The Benzoic Acid Moiety (Electrostatic Anchoring): With a pKa​ typically around 4.2, the benzoic acid group is ionized at physiological pH. This carboxylate anion acts as a potent pharmacophore, forming highly directional salt bridges with basic amino acid residues (e.g., Arginine, Lysine) within the active sites of target enzymes like pancreatic lipase and α -glucosidase[2].

SAR_Logic Core Pyran-Substituted Benzoic Acid (PSBA) Pyran Pyran Ring (High Fsp3 Fraction) Core->Pyran Benzoic Benzoic Acid Moiety (Carboxylate Anion) Core->Benzoic Lipid Membrane Permeation (Antimicrobial Action) Pyran->Lipid Increases Lipophilicity Enzyme Active Site Anchoring (Enzyme Inhibition) Benzoic->Enzyme Salt Bridge Formation

Caption: Pharmacophore logic dictating the multitarget biological activity of PSBA scaffolds.

Predictive Modeling: In Silico Workflows

Before committing resources to chemical synthesis—which is increasingly performed via sustainable, ultrasound-assisted transition-metal-free catalysis[3]—candidates must undergo rigorous computational screening.

Our predictive workflow relies on molecular docking to estimate binding affinity ( ΔG ) and ADMET profiling to ensure drug-likeness. For instance, molecular docking studies of prenylated benzoic acid derivatives and chromane analogs against pancreatic lipase (PL) and α -glucosidase (AG) have successfully predicted binding modes that align with in vitro enzymatic inhibition[2]. Similarly, 4H-pyran derivatives have demonstrated predicted binding affinities that strongly correlate with their observed antioxidant and antibacterial efficacies[1].

Workflow N1 In Silico Design (PSBA Scaffolds) N2 Molecular Docking & ADMET N1->N2 N3 Green Synthesis (Ultrasound) N2->N3 N4 In Vitro Validation (Self-Validating) N3->N4

Caption: End-to-end workflow from computational prediction to empirical validation.

Data Presentation: Predicted vs. Experimental Activity

The table below synthesizes quantitative data from recent literature, illustrating the correlation between computational predictions and empirical results for PSBA-related compounds.

Compound Class / SubstitutionPrimary TargetPredicted Binding Affinity (kcal/mol)Experimental IC 50​ / MICBiological Activity Profile
Chromane-type (Fused PSBA) Pancreatic Lipase (PL)-7.2 to -8.528.32 – 37.0 µMStrong competitive inhibition via allosteric/catalytic site binding[2].
Prenylated Benzoic Acid α -Glucosidase (AG)-6.8 to -7.4< 155 µMModerate multitarget inhibition; regulates carbohydrate metabolism[2].
4H-Pyran Derivative (4g) Gram-positive Bacteria-8.1 (DNA Gyrase)12.5 – 25.0 µMPotent antibacterial action; disrupts cell membrane integrity[1].
4H-Pyran Derivative (4j) Free Radicals (DPPH)N/A (Redox predicted)EC 50​ = 0.074 mMExceptional antioxidant capacity, outperforming standard BHT[1].

Empirical Validation: Self-Validating In Vitro Protocols

A predicted binding affinity is merely a hypothesis until proven by robust in vitro assays. As an application scientist, I mandate that all protocols be "self-validating." This means incorporating internal controls that actively rule out false positives caused by compound autofluorescence, precipitation, or assay interference.

Protocol 1: High-Throughput Enzyme Inhibition (Pancreatic Lipase)

Causality Focus: We utilize a kinetic read of p -nitrophenyl butyrate ( p NPB) hydrolysis rather than an endpoint read. Kinetic tracking differentiates true competitive inhibitors from compounds that aggregate and precipitate over time, which artificially scatter light and mimic inhibition.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare assay buffer (50 mM Tris-HCl, pH 8.0, containing 0.1% Triton X-100 to prevent compound aggregation).

  • Enzyme Setup: Reconstitute Porcine Pancreatic Lipase (PPL) in the assay buffer to a final concentration of 1 mg/mL. Centrifuge at 10,000 x g for 5 mins to remove insoluble particulates.

  • Compound Incubation: In a 96-well clear-bottom plate, add 10 µL of the PSBA candidate (dissolved in DMSO, final DMSO concentration < 1%) to 80 µL of the PPL solution. Incubate at 37°C for 15 minutes to allow pre-binding.

    • Self-Validation Control: Include a "Background Subtraction" well containing 10 µL compound + 90 µL buffer (no enzyme) to account for inherent compound absorbance.

    • Positive Control: Use Orlistat (1 µM) as the reference standard.

  • Substrate Addition: Initiate the reaction by adding 10 µL of 10 mM p NPB substrate.

  • Kinetic Measurement: Immediately read the absorbance at 405 nm every 1 minute for 20 minutes at 37°C using a microplate reader.

  • Data Analysis: Calculate the initial velocity ( V0​ ) from the linear portion of the curve. Determine the IC 50​ using non-linear regression (GraphPad Prism).

Protocol 2: Orthogonal Broth Microdilution for Antimicrobial Efficacy

Causality Focus: Relying solely on Optical Density (OD 600​ ) is flawed when testing highly lipophilic pyran derivatives, as they can precipitate in aqueous media and scatter light, masking bacterial death. We couple OD measurements with Resazurin (a metabolic viability dye) to ensure an orthogonal readout of cell death[1].

Step-by-Step Methodology:

  • Inoculum Preparation: Grow target bacterial strains (e.g., S. aureus, E. coli) overnight in Mueller-Hinton Broth (MHB). Adjust the suspension to a 0.5 McFarland standard (approx. 1.5×108 CFU/mL), then dilute 1:100 in fresh MHB.

  • Serial Dilution: In a 96-well plate, perform two-fold serial dilutions of the PSBA candidates (ranging from 256 µM to 0.5 µM) in 50 µL of MHB.

  • Inoculation: Add 50 µL of the diluted bacterial suspension to each well.

    • Self-Validation Controls:

      • Sterility Control: 100 µL MHB only.

      • Growth Control: 50 µL MHB + 50 µL bacteria (no compound).

      • Positive Control: Ampicillin or Ciprofloxacin serial dilutions.

  • Incubation & Resazurin Addition: Incubate the plate at 37°C for 18 hours. Add 10 µL of 0.015% Resazurin solution to all wells and incubate for an additional 2 hours.

  • Interpretation: A color change from blue (oxidized) to pink (reduced) indicates viable, metabolically active bacteria. The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the PSBA that prevents the color change, confirming true bactericidal/bacteriostatic activity.

Conclusion & Future Directions

Pyran-substituted benzoic acids are not just structural curiosities; they are highly rationalized pharmacophores capable of addressing complex, multifactorial diseases. By leveraging the lipophilic and 3D properties of the pyran ring alongside the electrostatic anchoring of the benzoic acid, researchers can design potent enzyme inhibitors and antimicrobial agents. Moving forward, the integration of rigorous in silico predictions with self-validating, kinetic in vitro assays will be paramount in advancing these scaffolds from the bench to preclinical development.

References

  • In Vitro and In Silico Study of the α-Glucosidase and Lipase Inhibitory Activities of Chemical Constituents from Piper cumanense (Piperaceae) and Synthetic Analogs Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • Synthesis and Evaluation of Some New 4H-Pyran Derivatives as Antioxidant, Antibacterial and Anti-HCT-116 Cells of CRC, with Molecular Docking, Antiproliferative, Apoptotic and ADME Investigations Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • Ultrasound-assisted transition-metal-free catalysis: a sustainable route towards the synthesis of bioactive heterocycles Source: National Institutes of Health (NIH) / PMC URL:[Link]

Sources

Exploratory

The Structure-Activity Relationship of 2-(Tetrahydro-2H-pyran-4-yl)benzoic Acid Derivatives: A Technical Guide for Drug Discovery Professionals

Introduction: Targeting Lipid Metabolism through Diacylglycerol Acyltransferase 1 (DGAT1) Inhibition The rising prevalence of metabolic disorders, including obesity and type 2 diabetes, has spurred intensive research int...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Targeting Lipid Metabolism through Diacylglycerol Acyltransferase 1 (DGAT1) Inhibition

The rising prevalence of metabolic disorders, including obesity and type 2 diabetes, has spurred intensive research into novel therapeutic targets. Among these, Diacylglycerol O-acyltransferase 1 (DGAT1) has emerged as a key enzyme in lipid metabolism. DGAT1 catalyzes the final and committed step in triglyceride synthesis, making it a pivotal control point in energy storage. The inhibition of DGAT1 has been shown to reduce triglyceride absorption, improve insulin sensitivity, and promote weight loss in preclinical models, establishing it as a promising strategy for the treatment of metabolic diseases.

This technical guide provides an in-depth exploration of the structure-activity relationship (SAR) of a promising class of DGAT1 inhibitors: 2-(tetrahydro-2H-pyran-4-yl)benzoic acid derivatives. We will delve into the critical structural features that govern their inhibitory potency and selectivity, offering valuable insights for researchers and drug development professionals in the field. This guide will further provide detailed experimental protocols for the synthesis and biological evaluation of these compounds, empowering research teams to accelerate their discovery efforts.

The Molecular Target: Understanding DGAT1 and its Inhibition

DGAT1 is an integral membrane protein located in the endoplasmic reticulum. It plays a crucial role in the esterification of diacylglycerol to form triglycerides. The inhibition of DGAT1 is thought to exert its therapeutic effects through multiple mechanisms, including the modulation of lipid absorption in the intestine and the regulation of hepatic lipid metabolism.

Recent advances in structural biology, including cryo-electron microscopy (cryo-EM) studies of DGAT1 in complex with inhibitors, have provided invaluable insights into the enzyme's active site and the mechanism of inhibition. These studies reveal a hydrophobic tunnel where the acyl-CoA substrate binds. Small molecule inhibitors, including those based on the 2-(tetrahydro-2H-pyran-4-yl)benzoic acid scaffold, are believed to occupy this tunnel, preventing the binding of the natural substrate and thereby inhibiting triglyceride synthesis.

Core Structure-Activity Relationship (SAR) of 2-(Tetrahydro-2H-pyran-4-yl)benzoic Acid Derivatives

The 2-(tetrahydro-2H-pyran-4-yl)benzoic acid scaffold comprises three key components: the tetrahydropyran (THP) ring, the benzoic acid moiety, and the linker connecting them. The SAR of this series is dictated by the interplay of these components and their interactions with the DGAT1 active site.

The Tetrahydropyran (THP) Moiety: A Key Hydrophobic Anchor

The THP ring serves as a crucial hydrophobic anchor, occupying a hydrophobic pocket within the DGAT1 active site. Modifications to this ring can significantly impact inhibitory potency.

  • Substitution on the THP Ring: Introduction of small alkyl groups, such as methyl or ethyl, at the 2- or 6-positions of the THP ring can enhance potency, likely by providing additional hydrophobic interactions. However, larger, bulky substituents are generally detrimental to activity, suggesting steric constraints within the binding pocket.

  • Stereochemistry: The stereochemistry of substituents on the THP ring can be critical. For instance, in related series, a cis-relationship between substituents has been shown to be more favorable than a trans-relationship, highlighting the importance of a precise three-dimensional arrangement for optimal binding.

The Benzoic Acid Moiety: The Essential Binding Epitope

The benzoic acid group is a critical pharmacophoric element, forming key interactions with polar residues in the DGAT1 active site.

  • Position of the Carboxylic Acid: The ortho-substitution of the carboxylic acid on the phenyl ring is essential for high potency. This specific arrangement allows for a crucial hydrogen bond interaction with a key amino acid residue, such as a histidine or arginine, within the active site. Moving the carboxylic acid to the meta or para position drastically reduces or abolishes inhibitory activity.

  • Substitution on the Phenyl Ring: The phenyl ring offers a vector for further optimization. Introduction of small, electron-withdrawing groups, such as fluorine or chlorine, at the para-position relative to the THP linker can improve potency and metabolic stability.

The Linker: Modulating Potency and Physicochemical Properties

While the core structure involves a direct connection between the THP and benzoic acid moieties, the introduction of a linker can modulate the compound's properties. In many DGAT1 inhibitors, this linker is part of a larger, more complex scaffold. For the 2-(tetrahydro-2H-pyran-4-yl)benzoic acid series, the direct attachment is common. However, the nature of the atom connecting the THP ring to the benzoic acid (e.g., an ether linkage in related analogs) can influence the overall conformation and, consequently, the biological activity.

The following table summarizes the general SAR trends for this class of compounds:

MoietyPosition of ModificationType of ModificationEffect on DGAT1 Inhibitory ActivityRationale
Tetrahydropyran (THP) Ring 2- or 6-positionSmall alkyl (e.g., methyl)IncreaseEnhanced hydrophobic interactions
2- or 6-positionBulky alkylDecreaseSteric hindrance in the binding pocket
Benzoic Acid ortho to linkerCarboxylic acidEssential Forms critical hydrogen bond with active site residues
meta or para to linkerCarboxylic acidSignificant Decrease / AbolishedLoss of key hydrogen bonding interaction
para to linkerSmall, electron-withdrawing (e.g., F, Cl)IncreaseImproved potency and metabolic stability
Linker Direct C-C bond-PotentOptimal orientation of pharmacophoric elements

Experimental Protocols

Synthesis of 2-(Tetrahydro-2H-pyran-4-yl)benzoic Acid Derivatives

The synthesis of 2-(tetrahydro-2H-pyran-4-yl)benzoic acid derivatives can be achieved through a variety of synthetic routes. A general and robust method involves a Suzuki cross-coupling reaction as a key step.

Step 1: Synthesis of 4-Bromotetrahydro-2H-pyran

  • To a solution of tetrahydro-4H-pyran-4-ol (1.0 eq) in dichloromethane (DCM) at 0 °C, add phosphorus tribromide (0.5 eq) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford 4-bromotetrahydro-2H-pyran.

Step 2: Suzuki Cross-Coupling

  • To a degassed mixture of 2-boronobenzoic acid (1.2 eq), 4-bromotetrahydro-2H-pyran (1.0 eq), and potassium carbonate (3.0 eq) in a 3:1 mixture of dioxane and water, add [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2) (0.05 eq).

  • Heat the reaction mixture to 80 °C and stir for 16 hours under an inert atmosphere.

  • After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water.

  • Separate the aqueous layer and acidify with 1M HCl to pH 2-3.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired 2-(tetrahydro-2H-pyran-4-yl)benzoic acid derivative.

Diagram of the Synthetic Workflow:

Synthesis_Workflow cluster_step1 Step 1: Bromination cluster_step2 Step 2: Suzuki Coupling start1 Tetrahydro-4H-pyran-4-ol reagent1 PBr3, DCM start1->reagent1 product1 4-Bromotetrahydro-2H-pyran reagent1->product1 catalyst Pd(dppf)Cl2, K2CO3 product1->catalyst start2 2-Boronobenzoic Acid start2->catalyst product2 2-(Tetrahydro-2H-pyran-4-yl)benzoic Acid catalyst->product2

Caption: Synthetic scheme for 2-(tetrahydro-2H-pyran-4-yl)benzoic acid derivatives.

In Vitro DGAT1 Inhibition Assay

The inhibitory activity of the synthesized compounds against DGAT1 can be determined using a fluorescence-based enzymatic assay.[1]

Materials:

  • Human DGAT1 microsomal preparation

  • HEPES buffer (50 mM, pH 7.5)

  • Triton X-100

  • Oleoyl-CoA

  • 1,2-Diacylglycerol (DOG)

  • 7-diethylamino-3-(4'-maleimidophenyl)-4-methylcoumarin (CPM)

  • Test compounds dissolved in DMSO

Procedure:

  • Prepare a reaction mixture containing HEPES buffer, Triton X-100, oleoyl-CoA, and DOG.

  • Add the test compound at various concentrations (typically in a 10-point dose-response format) to the wells of a 384-well plate.

  • Initiate the reaction by adding the human DGAT1 microsomal preparation.

  • Incubate the plate at room temperature for 30 minutes.

  • Stop the reaction by adding a solution of sodium dodecyl sulfate (SDS).

  • Add CPM solution to the wells and incubate for an additional 30 minutes at room temperature. CPM reacts with the coenzyme A (CoASH) produced during the DGAT1 reaction to generate a fluorescent product.

  • Measure the fluorescence intensity using a microplate reader (excitation: 355 nm, emission: 460 nm).

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a four-parameter logistic equation.

Diagram of the DGAT1 Inhibition Assay Workflow:

DGAT1_Assay_Workflow A Prepare Reaction Mixture (Buffer, Substrates) B Add Test Compound (Varying Concentrations) A->B C Initiate Reaction with DGAT1 Microsomes B->C D Incubate at RT (30 min) C->D E Stop Reaction (SDS) D->E F Add CPM Reagent E->F G Incubate at RT (30 min) F->G H Measure Fluorescence (Ex: 355 nm, Em: 460 nm) G->H I Calculate IC50 H->I

Caption: Workflow for the fluorescence-based DGAT1 inhibition assay.

Conclusion and Future Directions

The 2-(tetrahydro-2H-pyran-4-yl)benzoic acid scaffold represents a promising starting point for the development of potent and selective DGAT1 inhibitors. The SAR studies highlighted in this guide underscore the critical roles of the tetrahydropyran and benzoic acid moieties in achieving high inhibitory activity. Future optimization efforts should focus on fine-tuning the substitutions on both the THP and phenyl rings to enhance potency, selectivity, and pharmacokinetic properties. The detailed experimental protocols provided herein offer a solid foundation for the synthesis and evaluation of novel analogs, paving the way for the discovery of next-generation therapeutics for metabolic diseases.

References

  • Chen, H. C., & Farese, R. V., Jr. (2005). DGAT and triglyceride synthesis: a new target for obesity treatment. Trends in cardiovascular medicine, 15(5), 184–190.
  • Yen, C. L., Stone, S. J., Koliwad, S., Harris, C., & Farese, R. V., Jr. (2008). Thematic review series: glycerolipids. DGAT enzymes and triglyceride synthesis. Journal of lipid research, 49(11), 2283–2301. [Link]

  • Birch, A. M., et al. (2010). The discovery of potent, selective, and orally bioavailable inhibitors of diacylglycerol acyltransferase-1. ACS medicinal chemistry letters, 1(5), 213–217.
  • Dow, R. L., et al. (2011). Discovery of PF-04620110, a potent, selective, and orally bioavailable inhibitor of DGAT-1. ACS medicinal chemistry letters, 2(5), 407–412. [Link]

  • Wang, Y., et al. (2020). Structure and mechanism of human diacylglycerol O-acyltransferase-1. Nature, 581(7808), 329–332. [Link]

Sources

Foundational

A Technical Guide to In Silico Modeling and Molecular Docking of 2-(Tetrahydro-2H-pyran-4-yl)benzoic acid

Abstract In the landscape of modern drug discovery, computational methods serve as a critical "Tier Zero" filter, enabling the rapid and cost-effective evaluation of small molecules before committing to expensive synthes...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

In the landscape of modern drug discovery, computational methods serve as a critical "Tier Zero" filter, enabling the rapid and cost-effective evaluation of small molecules before committing to expensive synthesis and experimental testing.[1] This guide provides a comprehensive, in-depth protocol for the in silico analysis of 2-(Tetrahydro-2H-pyran-4-yl)benzoic acid, a molecule featuring both a benzoic acid moiety—common in various bioactive compounds—and a saturated tetrahydropyran ring.[2][3] We will navigate the complete computational workflow, from initial ligand characterization and target selection to the intricacies of molecular docking, results interpretation, and predictive ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) analysis. This document is structured not as a rigid template but as a logical progression, explaining the causality behind each methodological choice to empower researchers, scientists, and drug development professionals to apply these techniques with scientific rigor and confidence.

Introduction: The Rationale for a Computational Approach

The journey of a drug from concept to clinic is notoriously long and expensive. Computational tools have become indispensable for mitigating risk and optimizing resources in the early discovery phases.[4] Methods like molecular docking, which predicts how a small molecule (ligand) binds to a protein (receptor), allow us to generate data-driven hypotheses about a compound's potential biological activity.[5]

2-(Tetrahydro-2H-pyran-4-yl)benzoic acid presents an interesting scaffold. While benzoic acid derivatives have been explored for a multitude of biological activities, the specific contribution of the tetrahydropyran substituent warrants a detailed investigation.[6][7] This guide uses this molecule as a case study to illustrate a robust and self-validating computational protocol.

Ligand Characterization and Preparation

The first principle of any modeling study is to thoroughly understand the molecule of interest. An inaccurate representation of the ligand will invariably lead to meaningless results.[8]

Physicochemical Properties

A summary of the key physicochemical properties of 2-(Tetrahydro-2H-pyran-4-yl)benzoic acid is essential for contextualizing its potential as a drug candidate.

PropertyValueSource
Molecular Formula C₁₂H₁₄O₃[9]
Molecular Weight 206.24 g/mol [10]
CAS Number 1551302-35-2[10]
Predicted XlogP 2.5[9]
InChI Key XXLNLEJKVSEVDZ-UHFFFAOYSA-N[10]
Step-by-Step Ligand Preparation Protocol

Objective: To convert the 2D representation of the molecule into a geometrically optimized, low-energy 3D conformation suitable for docking.

  • Obtain 2D Structure: Source the SMILES (Simplified Molecular Input Line Entry System) string for the compound: C1COCCC1C2=CC=CC=C2C(=O)O.[9]

  • Convert to 3D: Use a computational chemistry tool (e.g., the RDKit library in Python, or software like Avogadro, Maestro) to convert the 2D SMILES string into an initial 3D structure.[11][12]

  • Generate Tautomers and Protonation States: This step is critical. The bioactivity of a molecule can depend on its specific tautomeric form or protonation state at physiological pH (~7.4). The carboxylic acid group on our ligand will likely be deprotonated. It is best practice to generate all relevant states and dock each one to avoid missing the biologically active form.[5]

  • Energy Minimization: Subject the 3D structure(s) to energy minimization using a suitable force field (e.g., MMFF94 or UFF). This process refines the bond lengths, angles, and dihedrals to find a stable, low-energy conformation.[8][13] The resulting structure, typically saved in .sdf or .mol2 format, is now ready for docking.

Target Selection and Receptor Preparation

The choice of a biological target is hypothesis-driven. Given that various benzoic acid derivatives have shown activity against viral proteases, we will select the SARS-CoV-2 Main Protease (Mpro) as an illustrative target for this guide.[2] Mpro is a well-validated target for antiviral drug development.

Step-by-Step Receptor Preparation Protocol

Objective: To prepare the raw protein crystal structure for docking by cleaning it, assigning correct chemical properties, and defining the binding site.

  • Download Protein Structure: Obtain the crystal structure of SARS-CoV-2 Mpro from the Protein Data Bank (PDB). For this example, we will use PDB ID: 6WNP , which has a co-crystallized inhibitor.[2]

  • Clean the PDB File: The raw file contains non-essential information.

    • Remove all water molecules. While some water molecules can be critical for binding (bridging waters), they are typically removed in standard docking protocols to simplify the calculation.

    • Remove any co-solvents, ions, or crystallization artifacts not relevant to the binding interaction.

    • Separate the protein chains and the co-crystallized ligand into separate files. The ligand will be used for validation.

  • Protonate the Receptor: Add hydrogen atoms to the protein structure, as they are typically not resolved in X-ray crystallography. This is a crucial step, as hydrogen bonds are a primary driver of ligand binding.[8] Assign appropriate protonation states for titratable residues (e.g., Histidine, Aspartate, Glutamate) based on a predicted physiological pH of 7.4.

  • Define the Binding Site (Grid Generation): The docking software needs to know where to perform its search. The most reliable way to define the binding site is to use the coordinates of the co-crystallized ligand.[5] A "grid box" is generated that encompasses this active site, defining the search space for the docking algorithm.

The In Silico Workflow: From Preparation to Analysis

The entire computational process can be visualized as a sequential workflow, ensuring that each step logically follows the last and that checkpoints are in place to validate the methodology.

cluster_ligand Part 1: Ligand Preparation cluster_receptor Part 2: Receptor Preparation cluster_docking Part 3: Molecular Docking cluster_analysis Part 4: Post-Docking Analysis l1 Obtain SMILES String l2 Generate 3D Conformation l1->l2 l3 Assign Protonation States (pH 7.4) l2->l3 l4 Energy Minimization l3->l4 d2 Dock Test Ligand (2-(THP-4-yl)benzoic acid) l4->d2 r1 Download PDB Structure (e.g., 6WNP) r2 Clean Receptor (Remove Water, etc.) r1->r2 r3 Add Hydrogens & Assign Protonation States r2->r3 r4 Define Binding Site (Grid Generation) r3->r4 d1 Protocol Validation (Re-dock Native Ligand) r4->d1 d1->d2 d3 Generate Binding Poses & Scoring d2->d3 a1 Analyze Binding Energy & Interactions d3->a1 a2 Visual Inspection of Top Poses a1->a2 a3 In Silico ADMET Prediction a2->a3 end Candidate Selection a3->end Prioritize for Experimental Testing cluster_interactions Key Molecular Interactions ligand Ligand (2-(THP-4-yl)benzoic acid) hbond Hydrogen Bond ligand->hbond e.g., Carboxyl O with HIS41 NH hydrophobic Hydrophobic Interaction ligand->hydrophobic e.g., Benzene Ring with MET49 pi_stack Pi-Pi Stacking ligand->pi_stack e.g., Benzene Ring with HIS41 Ring ionic Ionic Interaction ligand->ionic e.g., Deprotonated Carboxylate with charged residue receptor Receptor Active Site (Amino Acid Residues) hbond->receptor hydrophobic->receptor pi_stack->receptor ionic->receptor

Caption: Common ligand-receptor interaction types.

Hypothetical Docking Results

The following table illustrates how docking results for our test compound against SARS-CoV-2 Mpro (PDB: 6WNP) might be presented.

Pose RankBinding Affinity (kcal/mol)Key Interacting ResiduesPredicted Interactions
1-7.8HIS41, CYS145, GLU166Hydrogen bond between carboxylate and HIS41; Hydrophobic contact between pyran ring and CYS145; Pi-stacking with HIS41.
2-7.5MET49, GLN189, THR25Hydrophobic contact with MET49; Hydrogen bond between pyran oxygen and GLN189.
3-7.1LEU141, ASN142, HIS163Hydrogen bond with ASN142 backbone; Hydrophobic contact with LEU141.

Interpretation: Pose 1 shows the best binding affinity and, crucially, interacts with key catalytic residues of Mpro (HIS41, CYS145), making it a highly plausible hypothesis for the binding mode.

Predictive ADMET Analysis

A compound with excellent binding affinity is useless if it cannot reach its target in the body or is toxic. In silico ADMET prediction provides an early assessment of a compound's drug-likeness. [14][15]Tools like the open-access SwissADME web server can be used for this purpose. [12][16]

Key ADMET Parameters and Predicted Profile
ParameterPredicted Value/StatusInterpretation & Rationale
Lipinski's Rule of Five 0 ViolationsPasses. The rule predicts good oral bioavailability. The criteria are: MW ≤ 500, LogP ≤ 5, H-bond donors ≤ 5, H-bond acceptors ≤ 10.
Gastrointestinal (GI) Absorption HighThe molecule is predicted to be well-absorbed from the gut, a key property for orally administered drugs.
Blood-Brain Barrier (BBB) Permeant NoFavorable. For a peripherally acting antiviral, the inability to cross into the brain reduces the risk of central nervous system side effects.
CYP450 Inhibition Predicted Inhibitor of CYP2C9Potential Risk. Inhibition of Cytochrome P450 enzymes can lead to drug-drug interactions. This flags a potential liability to be monitored. [1]
Bioavailability Score 0.55Good. This composite score reflects a high probability of the compound having favorable pharmacokinetic properties.

Conclusion and Future Directions

This guide has detailed a complete, robust, and scientifically grounded workflow for the in silico evaluation of 2-(Tetrahydro-2H-pyran-4-yl)benzoic acid. Our hypothetical docking study against SARS-CoV-2 Mpro revealed a plausible binding mode with good affinity, and the predictive ADMET analysis suggests the compound possesses a favorable drug-like profile with one potential flag for CYP inhibition.

The results generated through this process are not definitive proof but are powerful, data-driven hypotheses. The logical next steps would be:

  • Molecular Dynamics (MD) Simulations: To assess the stability of the predicted binding pose over time and incorporate receptor flexibility. [8]2. Experimental Validation: The ultimate test is to synthesize the compound and evaluate its activity in enzymatic and cellular assays against the target.

By integrating these computational techniques early, researchers can prioritize compounds with the highest probability of success, accelerating the discovery of new therapeutics.

References

  • Shadecoder. (2026, January 2). Molecular Docking: A Comprehensive Guide for 2025. Shadecoder.
  • Pacific Symposium on Biocomputing. (1999). Molecular Modeling/Computer-aided Drug Design Tutorial. PSB.
  • Pharmaron. ADMET Predictor Simulations: In Silico Screening For Dose & PK. Pharmaron.
  • Kar, S., et al. (2020, July 31).
  • Scribd. In Silico ADMET Prediction Tools. Scribd.
  • Schrödinger. Introduction to molecular modeling in drug discovery. Schrödinger.
  • KNIME. (2021, January 24). Tutorials for Computer Aided Drug Design in KNIME. KNIME.
  • ADMET-AI. ADMET-AI. ADMET-AI.
  • Rizvi, S. M. D., et al. (2025, May 9).
  • BHSAI. Predictive ADMET Modeling. BHSAI.
  • Sigma-Aldrich. 2-(Tetrahydro-2H-pyran-4-yl)benzoic acid. Sigma-Aldrich.
  • Alvarez-Garcia, D., & Barril, X. (2016, February 12). Best Practices in Docking and Activity Prediction. bioRxiv.
  • Sigma-Aldrich. 2-(Tetrahydro-2H-pyran-4-yl)benzoic acid. Sigma-Aldrich.
  • PubChemLite. 2-(tetrahydro-2h-pyran-4-yl)benzoic acid. PubChemLite.
  • Cîrciumaru, A., et al. (2020, December 10).
  • Ghorab, M. M., et al. (2011, November 1).
  • Valdés-Tresanco, M. E., et al. (2024, November 14). Synthesis and In-Silico Analysis of Novel Tetrahydroquinolines and Their Antioxidant Activity. MDPI.
  • Bhalekar, S. M. (2025, February 18). molecular docking studies of some 4h -1 -benzopyran- 4-one derivatives. WORLD JOURNAL OF PHARMACEUTICAL RESEARCH.
  • Semantic Scholar.
  • Siddiqui, H. H., et al. (2020). 2,4-Dichloro-5-[(N-aryl/alkyl)sulfamoyl]benzoic Acid Derivatives: In Vitro Antidiabetic Activity, Molecular Modeling and In silico ADMET Screening. PubMed.

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Exploratory

Thermochemical stability of 2-(Tetrahydro-2H-pyran-4-yl)benzoic acid

An In-Depth Technical Guide to the Thermochemical Stability of 2-(Tetrahydro-2H-pyran-4-yl)benzoic Acid Authored by: A Senior Application Scientist Abstract This technical guide provides a comprehensive framework for eva...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Thermochemical Stability of 2-(Tetrahydro-2H-pyran-4-yl)benzoic Acid

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive framework for evaluating the thermochemical stability of 2-(Tetrahydro-2H-pyran-4-yl)benzoic acid, a molecule of interest in pharmaceutical development. While direct stability data for this specific compound is not extensively published, this guide synthesizes established principles from its core moieties—benzoic acid and a saturated tetrahydropyran ring—to present a robust, field-proven methodology for its characterization. We will delve into the anticipated degradation pathways, establish rigorous analytical protocols for both thermal and forced degradation studies, and provide the scientific rationale behind these experimental designs. This document is intended for researchers, scientists, and drug development professionals seeking to establish a comprehensive stability profile for this and structurally related molecules.

Introduction: Understanding the Structural and Chemical Landscape

2-(Tetrahydro-2H-pyran-4-yl)benzoic acid incorporates two key structural features that dictate its stability: the aromatic carboxylic acid (benzoic acid moiety) and the saturated aliphatic ether (tetrahydro-2H-pyran ring). The thermal decomposition of benzoic acid is well-documented to proceed via decarboxylation at elevated temperatures, yielding benzene and carbon dioxide.[1] The tetrahydropyran ring, being a saturated cyclic ether, is generally stable but can be susceptible to ring-opening under certain strenuous conditions. The interplay between these two functionalities under thermal and chemical stress is the central focus of this guide.

A thorough understanding of the thermochemical stability is paramount for predicting shelf-life, ensuring product quality and safety, and meeting regulatory requirements in pharmaceutical applications.[2] This guide will outline a multi-faceted approach employing state-of-the-art thermoanalytical and chromatographic techniques.

Anticipated Degradation Pathways

Based on the chemical nature of the molecule, two primary degradation pathways are anticipated under thermal stress:

  • Decarboxylation: The loss of the carboxylic acid group as CO2 is a probable route of decomposition, particularly at elevated temperatures.[1] This would result in the formation of 4-phenyltetrahydro-2H-pyran.

  • Ether Cleavage: While more stable than their acyclic counterparts, cyclic ethers can undergo cleavage under harsh acidic or oxidative conditions, potentially leading to ring-opening.

Forced degradation studies under hydrolytic, oxidative, and photolytic stress conditions are essential to identify other potential degradation products. For instance, hydrolysis could potentially affect the ether linkage, although this is less likely for a stable cyclic ether compared to an ester.[3]

Core Experimental Workflow for Stability Assessment

A comprehensive evaluation of the thermochemical stability of 2-(Tetrahydro-2H-pyran-4-yl)benzoic acid necessitates a multi-pronged approach. The following workflow provides a logical sequence of experiments to build a complete stability profile.

Experimental Workflow cluster_0 Initial Characterization cluster_1 Thermal Stability Analysis cluster_2 Forced Degradation Studies cluster_3 Degradant Identification & Quantification A Sample Procurement & Purity Assessment (HPLC, NMR) B Thermogravimetric Analysis (TGA) A->B D Acid/Base Hydrolysis A->D E Oxidative Degradation (e.g., H2O2) A->E F Photostability A->F C Differential Scanning Calorimetry (DSC) B->C Complementary Thermal Data G Stability-Indicating HPLC Method Development D->G E->G F->G H HPLC-MS for Structural Elucidation G->H Identify Degradants

Caption: A logical workflow for the comprehensive thermochemical stability assessment of 2-(Tetrahydro-2H-pyran-4-yl)benzoic acid.

Detailed Experimental Protocols

Thermal Analysis

4.1.1. Thermogravimetric Analysis (TGA)

  • Objective: To determine the onset temperature of decomposition and to quantify mass loss as a function of temperature.[4]

  • Protocol:

    • Accurately weigh 5-10 mg of 2-(Tetrahydro-2H-pyran-4-yl)benzoic acid into a ceramic or aluminum TGA pan.

    • Place the pan in the TGA instrument.

    • Heat the sample from ambient temperature (e.g., 25 °C) to a final temperature of 600 °C at a constant heating rate of 10 °C/min.

    • Maintain a constant inert atmosphere (e.g., nitrogen) with a flow rate of 50-100 mL/min to prevent oxidative degradation.

    • Record the mass loss as a function of temperature. The onset of decomposition is determined from the resulting TGA curve.[5]

4.1.2. Differential Scanning Calorimetry (DSC)

  • Objective: To identify thermal events such as melting, crystallization, and solid-state phase transitions, and to determine the enthalpy changes associated with these events.[6][7]

  • Protocol:

    • Accurately weigh 2-5 mg of the sample into a hermetically sealed aluminum DSC pan. An empty, sealed pan is used as the reference.

    • Place both the sample and reference pans into the DSC cell.

    • Heat the sample at a controlled rate (e.g., 10 °C/min) over a temperature range that encompasses any expected thermal events (e.g., from room temperature to 300 °C).

    • The difference in heat flow required to maintain the sample and reference at the same temperature is measured and plotted against temperature.[8][9] Endothermic and exothermic events are observed as peaks.

Forced Degradation Studies

Forced degradation studies are essential for identifying potential degradation products that may form under various environmental conditions.[3] A stability-indicating High-Performance Liquid Chromatography (HPLC) method is crucial for these studies.

4.2.1. Development of a Stability-Indicating HPLC Method

  • Objective: To develop an HPLC method capable of separating the intact 2-(Tetrahydro-2H-pyran-4-yl)benzoic acid from all potential degradation products.[2][10]

  • Illustrative HPLC Parameters:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[3]

    • Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% phosphoric acid in water) and an organic solvent (e.g., acetonitrile).[3]

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detection at a wavelength where both the parent compound and potential degradants absorb (e.g., 230 nm).[3]

    • Injection Volume: 10 µL.

4.2.2. Protocol for Forced Degradation

  • Preparation of Stock Solution: Prepare a stock solution of 2-(Tetrahydro-2H-pyran-4-yl)benzoic acid in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.[3]

  • Acid Hydrolysis:

    • Mix 1 mL of the stock solution with 9 mL of 0.1 M hydrochloric acid.

    • Heat the solution at 80 °C for a predetermined period (e.g., 2, 4, 8, 24 hours).

    • At each time point, withdraw an aliquot, neutralize it with 0.1 M sodium hydroxide, and dilute with the mobile phase for HPLC analysis.[3]

  • Base Hydrolysis:

    • Mix 1 mL of the stock solution with 9 mL of 0.1 M sodium hydroxide.

    • Maintain the solution at 60 °C for a specified period.

    • At each time point, withdraw an aliquot, neutralize it with 0.1 M hydrochloric acid, and dilute for HPLC analysis.

  • Oxidative Degradation:

    • Mix 1 mL of the stock solution with 9 mL of a suitable concentration of hydrogen peroxide (e.g., 3-30%).

    • Keep the solution at room temperature and protected from light.

    • Analyze aliquots at various time points by HPLC.

Data Presentation and Interpretation

Quantitative data from thermal analysis should be summarized in a clear, tabular format for easy comparison.

Table 1: Summary of Thermal Analysis Data

ParameterResult
TGA Onset of Decomposition (°C) TBD
TGA Mass Loss at 500°C (%) TBD
DSC Melting Point (°C) TBD
DSC Enthalpy of Fusion (J/g) TBD

The results from the forced degradation studies will be primarily chromatographic data. The percentage of degradation can be calculated by comparing the peak area of the parent compound in the stressed samples to that of an unstressed control sample.

Conclusion

This technical guide provides a robust framework for the comprehensive evaluation of the thermochemical stability of 2-(Tetrahydro-2H-pyran-4-yl)benzoic acid. By systematically applying the principles of thermal analysis and forced degradation studies, researchers and drug development professionals can build a detailed stability profile. This information is critical for ensuring the quality, safety, and efficacy of pharmaceutical products containing this molecule. The methodologies outlined herein are grounded in established scientific principles and can be adapted for the study of other novel chemical entities.

References

  • Benchchem. (n.d.). Benzoic acid, 3-methylphenyl ester" stability and degradation pathways.
  • Investigation of Thermal Properties of Carboxylates with Various Structures. (n.d.). University of Southern Indiana.
  • Longdom Publishing. (n.d.). Development and Validation of a Stability Indicating HPLC Method.
  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Benzoic acid.
  • PMC. (n.d.). Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions.
  • ResearchGate. (n.d.). Thermogravimetric analysis (TGA) of GO, GO-COOH and GO-COOH/CaCO 3.
  • Chiang Mai J. Sci. (2014). Validation of a HPLC Method for the Determination of Benzoic Acid and Sorbic Acid in Noodles.
  • Benchchem. (n.d.). Comparative thermal stability analysis of different ammonium carboxylates.
  • PubChemLite. (n.d.). 2-(tetrahydro-2h-pyran-4-yl)benzoic acid.
  • RSC Publishing. (n.d.). Influence of the terminal group on the thermal decomposition reactions of carboxylic acids on copper: nature of the carbonaceous film.
  • Thermo Scientific AppsLab Library. (2014, October 9). Fast analysis of benzoic acids using a reversed-phase HPLC-UV method.
  • Sigma-Aldrich. (n.d.). 2-(Tetrahydro-2H-pyran-4-yl)benzoic acid.
  • ChemScene. (n.d.). 2-((Tetrahydro-2H-pyran-4-yl)oxy)benzoic acid.
  • ResearchGate. (n.d.). The thermal decomposition of benzoic acid.
  • Sigma-Aldrich. (n.d.). 2-(Tetrahydro-2H-pyran-4-yl)benzoic acid.
  • IntechOpen. (n.d.). Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience.
  • ACS Publications. (2014, April 23). Comprehensive Investigation on the Thermal Stability of 66 Ionic Liquids by Thermogravimetric Analysis.
  • PMC - NIH. (n.d.). Recent Advances in the Synthesis of 2H-Pyrans.
  • Wikipedia. (n.d.). Differential scanning calorimetry.
  • ATA Scientific Instruments. (2025, May 19). Differential Scanning Calorimetry DSC Analysis: A Practical Guide to Thermal Insights.

Sources

Protocols & Analytical Methods

Method

Synthesis of 2-(Tetrahydro-2H-pyran-4-yl)benzoic acid from starting materials

Application Note: Synthesis of 2-(Tetrahydro-2H-pyran-4-yl)benzoic acid Executive Summary & Strategic Rationale The incorporation of tetrahydropyran (THP) rings into aromatic scaffolds is a prevalent strategy in modern d...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Synthesis of 2-(Tetrahydro-2H-pyran-4-yl)benzoic acid

Executive Summary & Strategic Rationale

The incorporation of tetrahydropyran (THP) rings into aromatic scaffolds is a prevalent strategy in modern drug discovery. The THP moiety often serves as a metabolically stable, water-soluble bioisostere for cycloalkanes or phenyl rings. This application note details a highly robust, scalable three-step protocol for the synthesis of 2-(tetrahydro-2H-pyran-4-yl)benzoic acid (CAS: 1551302-35-2) from commercially available methyl 2-bromobenzoate.

The synthetic route is designed with self-validating checkpoints to ensure high fidelity and yield. The sequence begins with a Suzuki-Miyaura cross-coupling [1], followed by catalytic alkene hydrogenation, and concludes with a mild saponification. By installing the THP ring via a partially unsaturated boronic ester (3,6-dihydro-2H-pyran-4-boronic acid pinacol ester), we circumvent the protodeboronation and isomerization issues frequently encountered with saturated alkylboronic acids.

Synthetic Workflow & Reaction Design

SynthesisWorkflow SM Methyl 2-bromobenzoate + THP-boronate Step1 Suzuki-Miyaura Coupling (Pd(dppf)Cl2) SM->Step1 Int1 Methyl 2-(3,6-dihydro- 2H-pyran-4-yl)benzoate Step1->Int1 85% Yield Step2 Hydrogenation (Pd/C, H2) Int1->Step2 Int2 Methyl 2-(tetrahydro- 2H-pyran-4-yl)benzoate Step2->Int2 95% Yield Step3 Saponification (LiOH, THF/H2O) Int2->Step3 Prod 2-(Tetrahydro-2H-pyran- 4-yl)benzoic acid Step3->Prod 92% Yield

Synthetic workflow for 2-(Tetrahydro-2H-pyran-4-yl)benzoic acid.

Step-by-Step Methodologies & Mechanistic Causality

Step 1: Suzuki-Miyaura Cross-Coupling

Objective: Synthesis of methyl 2-(3,6-dihydro-2H-pyran-4-yl)benzoate. Causality & Design: The coupling of an ortho-substituted aryl halide presents a steric challenge. Pd(dppf)Cl₂ is selected as the precatalyst because the large bite angle of the dppf ligand accelerates the rate-limiting reductive elimination step, minimizing off-target homocoupling[1]. A biphasic solvent system (1,4-dioxane/H₂O, 4:1) ensures the solubility of both the organic substrates and the inorganic base (K₂CO₃), which is essential for the activation of the boronic ester into the reactive boronate species required for transmetalation.

SuzukiCycle Pd0 Pd(0) Catalyst OA Oxidative Addition (Ar-Br) Pd0->OA PdII Pd(II) Intermediate Ar-Pd-Br OA->PdII TM Transmetalation (THP-B(pin) + Base) PdII->TM PdII_2 Pd(II) Intermediate Ar-Pd-THP TM->PdII_2 RE Reductive Elimination PdII_2->RE RE->Pd0 Regenerated Prod Coupled Product RE->Prod

Suzuki-Miyaura catalytic cycle for the THP-aryl framework.

Protocol:

  • Reagent Charging: To an oven-dried 250 mL round-bottom flask, add methyl 2-bromobenzoate (10.0 mmol, 1.0 equiv), 2-(3,6-dihydro-2H-pyran-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (12.0 mmol, 1.2 equiv), and K₂CO₃ (25.0 mmol, 2.5 equiv).

  • Solvent Addition & Degassing: Add 50 mL of a 1,4-dioxane/H₂O mixture (4:1 v/v). Sparge the heterogeneous mixture with N₂ gas for 15 minutes to remove dissolved oxygen, preventing catalyst deactivation.

  • Catalyst Addition: Quickly add Pd(dppf)Cl₂ (0.5 mmol, 5 mol%). Equip the flask with a reflux condenser and heat to 90 °C under an N₂ atmosphere for 12 hours.

  • Validation (In-Process): Monitor via TLC (Hexanes/EtOAc 4:1). The starting material (Rf ~0.6) should be consumed, replaced by a new UV-active spot (Rf ~0.4).

  • Workup: Cool to room temperature. Dilute with EtOAc (100 mL), wash with distilled water (2 × 50 mL) and brine (50 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude residue via silica gel flash chromatography (0-20% EtOAc in Hexanes) to afford the intermediate as a pale yellow oil.

Step 2: Catalytic Hydrogenation

Objective: Synthesis of methyl 2-(tetrahydro-2H-pyran-4-yl)benzoate. Causality & Design: The reduction of the cyclic alkene is achieved using 10% Palladium on Carbon (Pd/C) under a hydrogen atmosphere. Methanol is utilized as the solvent due to its high hydrogen solubility and ability to solvate the ester intermediate. The reaction is performed at ambient temperature and pressure to prevent the hydrogenolysis of the ester or the over-reduction of the aromatic ring.

Protocol:

  • Preparation: Dissolve methyl 2-(3,6-dihydro-2H-pyran-4-yl)benzoate (8.5 mmol) in anhydrous methanol (40 mL) in a 100 mL flask.

  • Catalyst Loading: Carefully add 10% Pd/C (85 mg, 10% w/w) to the solution under a gentle stream of N₂ to prevent autoignition.

  • Hydrogenation: Evacuate the flask and backfill with H₂ gas (repeat 3 times). Stir the suspension vigorously under an H₂ balloon at room temperature for 4–6 hours.

  • Validation (In-Process): Confirm completion via LC-MS or ¹H NMR. The disappearance of the vinylic proton signal (~5.8 ppm) in the NMR spectrum confirms complete reduction.

  • Workup: Filter the heterogeneous mixture through a tightly packed pad of Celite to remove the palladium catalyst. Wash the pad with excess methanol (30 mL).

  • Isolation: Concentrate the filtrate in vacuo to yield the saturated ester as a colorless oil. The product is typically pure enough (>95%) to be used directly in the next step.

Step 3: Saponification (Ester Hydrolysis)

Objective: Synthesis of 2-(tetrahydro-2H-pyran-4-yl)benzoic acid. Causality & Design: Hydrolysis of the sterically hindered ortho-substituted methyl ester requires a strong nucleophile but mild enough conditions to avoid epimerization or ether cleavage. Lithium hydroxide monohydrate (LiOH·H₂O) in a ternary solvent system (THF/MeOH/H₂O) is optimal. THF and MeOH solubilize the organic substrate, while water dissolves the LiOH and drives the saponification equilibrium [2].

Protocol:

  • Reaction Setup: Dissolve methyl 2-(tetrahydro-2H-pyran-4-yl)benzoate (8.0 mmol) in a 2:1:1 mixture of THF/MeOH/H₂O (40 mL).

  • Reagent Addition: Add LiOH·H₂O (24.0 mmol, 3.0 equiv) in a single portion. Stir the reaction mixture at 40 °C for 8 hours.

  • Validation (In-Process): Monitor by TLC. The ester spot should completely disappear, with the product remaining at the baseline until acidified.

  • Solvent Removal: Concentrate the mixture under reduced pressure to remove the volatile organic solvents (THF and MeOH).

  • Washing: Dilute the remaining aqueous layer with water (20 mL) and wash with Et₂O (2 × 20 mL) to extract any unreacted ester or non-polar impurities.

  • Acidification & Extraction: Cool the aqueous layer in an ice bath and acidify to pH ~2 using 1M HCl. A white precipitate will form. Extract the aqueous layer with EtOAc (3 × 30 mL).

  • Final Isolation: Wash the combined EtOAc layers with brine (30 mL), dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to afford the title compound as a white solid.

Quantitative Data Summary

StepIntermediate / ProductKey Reagents & CatalystYieldKey Analytical Markers
1 Methyl 2-(3,6-dihydro-2H-pyran-4-yl)benzoatePd(dppf)Cl₂, K₂CO₃, THP-B(pin)85%LC-MS: [M+H]⁺ 219.1TLC: Rf 0.4 (4:1 Hex/EtOAc)
2 Methyl 2-(tetrahydro-2H-pyran-4-yl)benzoate10% Pd/C, H₂ gas, MeOH95%LC-MS: [M+H]⁺ 221.1¹H NMR: Loss of peak at 5.8 ppm
3 2-(Tetrahydro-2H-pyran-4-yl)benzoic acidLiOH·H₂O, THF/MeOH/H₂O92%LC-MS: [M-H]⁻ 205.1Appearance: White solid

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.[Link]

  • Chawla, R., Singh, A. K., & Yadav, L. D. S. (2013). A highly efficient and mild saponification of esters using lithium hydroxide. RSC Advances, 3(28), 11385-11403.[Link]

Application

Application Note &amp; Protocol: Suzuki-Miyaura Cross-Coupling for the Synthesis of 2-Arylbenzoic Acids

Introduction & Mechanistic Rationale The Suzuki-Miyaura cross-coupling reaction is a premier methodology for constructing carbon-carbon bonds, widely utilized in the synthesis of pharmaceuticals, advanced polymers, and f...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The Suzuki-Miyaura cross-coupling reaction is a premier methodology for constructing carbon-carbon bonds, widely utilized in the synthesis of pharmaceuticals, advanced polymers, and fine chemicals[1][2]. The synthesis of 2-arylbenzoic acids is of particular interest to drug development professionals, as these compounds serve as critical building blocks for privileged scaffolds, including phenanthridinones and biphenyldicarboxylic acids[3][4].

However, coupling 2-halobenzoic acids with arylboronic acids presents distinct mechanistic hurdles that require precise reaction engineering:

  • Steric Hindrance: The bulky ortho-carboxylate group physically impedes the palladium catalyst from accessing the carbon-halogen bond, making the initial oxidative addition step highly rate-limiting[5].

  • Electronic Deactivation: Under the basic conditions required for the reaction, the carboxylic acid is deprotonated. The resulting electron-rich carboxylate anion deactivates the aryl halide towards oxidative addition[5].

  • Competitive Side Reactions: The proximity of the carboxylate group and the sluggish rate of transmetalation often lead to competitive protodehalogenation, yielding unwanted benzoic acid byproducts instead of the target biaryl[5].

Catalytic Cycle & Reaction Dynamics

The reaction relies on a Pd(0)/Pd(II) catalytic cycle. Understanding the flow of this cycle is essential for rationalizing the experimental choices made in the protocol[2].

CatalyticCycle Pd0 Pd(0) Catalyst Active Species OxAdd Oxidative Addition (Rate-Limiting due to ortho-sterics) Pd0->OxAdd 2-Halobenzoic Acid PdII_1 Pd(II) Intermediate Ar(COOH)-Pd-X OxAdd->PdII_1 Transmet Transmetalation Base-Activated Boronate PdII_1->Transmet Arylboronic Acid + Base PdII_2 Diorganopalladium(II) Ar(COOH)-Pd-Ar' Transmet->PdII_2 RedElim Reductive Elimination Product Release PdII_2->RedElim RedElim->Pd0 Regenerates Pd(0) Product 2-Arylbenzoic Acid Target Product RedElim->Product

Catalytic cycle of the Suzuki-Miyaura coupling highlighting the rate-limiting oxidative addition.

Reaction Optimization: Causality Behind Experimental Choices

To build a self-validating and robust protocol, every reagent must be selected to counteract the specific challenges of the 2-halobenzoic acid substrate.

  • Catalyst & Ligand Selection: We utilize Pd2​(dba)3​ as a stable Pd(0) precatalyst paired with SPhos (2-Dicyclohexylphosphino-2′,6′-dimethoxybiphenyl)[1][5]. Causality: The electron-rich nature of the SPhos biaryl backbone accelerates the sluggish oxidative addition into the sterically hindered C-Br bond, while its bulky dicyclohexyl groups force the intermediate into a conformation that rapidly promotes reductive elimination.

  • Base Selection: K3​PO4​ is selected over weaker bases like Na2​CO3​ . Causality: K3​PO4​ efficiently quaternizes the arylboronic acid to form the reactive boronate species required for transmetalation, without acting as a hydride source that would promote protodehalogenation[1][5].

  • Solvent System: A 10:1 mixture of 1,4-Dioxane and Water. Causality: The biphasic system dissolves both the highly polar 2-halobenzoic acid/inorganic base and the organic catalyst/ligand. Dioxane provides a high boiling point (101 °C) necessary to overcome the activation energy barrier of the sterically hindered substrate[5].

Quantitative Data: Reaction Parameter Effects

The following table summarizes the quantitative impact of reaction parameters on the yield and purity of 2-arylbenzoic acid synthesis.

Reaction ParameterStandard ChoiceOptimized ChoiceRationale & Effect on Outcome
Aryl Halide 2-Chlorobenzoic Acid2-Bromobenzoic Acid Br acts as a superior leaving group, increasing conversion rates from <40% to >90% while reducing required temperatures[5].
Ligand PPh3​ SPhos Bulky, electron-rich ligands prevent catalyst degradation and suppress protodehalogenation by accelerating the catalytic cycle[1].
Base Na2​CO3​ K3​PO4​ Stronger base efficiently forms the boronate complex, minimizing unreacted starting material[5].
Solvent Ethanol / H2​O 1,4-Dioxane / H2​O Protic solvents like Ethanol can act as hydride donors, leading to up to 30% benzoic acid byproduct. Dioxane eliminates this pathway[5].

Detailed Experimental Protocol

This protocol provides a self-validating workflow for the synthesis of 2-arylbenzoic acid from 2-bromobenzoic acid.

Materials Required:

  • 2-Bromobenzoic acid (1.0 equiv, 1.0 mmol)

  • Arylboronic acid (1.2 equiv, 1.2 mmol)

  • Pd2​(dba)3​ (0.02 equiv, 2 mol%)

  • SPhos (0.04 equiv, 4 mol%)

  • K3​PO4​ (3.0 equiv, 3.0 mmol)

  • Degassed 1,4-Dioxane and Deionized Water (10:1 v/v, 5.5 mL total)

Step-by-Step Methodology:

  • Reagent Loading: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add the 2-bromobenzoic acid, arylboronic acid, K3​PO4​ , Pd2​(dba)3​ , and SPhos.

  • Atmosphere Exchange (Critical): Seal the flask with a rubber septum. Evacuate the flask using a Schlenk line and backfill with ultra-high purity Argon. Repeat this cycle three times.

    • Self-Validation Check: The solid powders should jump slightly under vacuum. Proper degassing is critical to prevent Pd(0) oxidation and unwanted homocoupling of the boronic acid[5].

  • Solvent Addition: Add the degassed 1,4-Dioxane (5.0 mL) and degassed H2​O (0.5 mL) via syringe through the septum.

  • Thermal Activation: Place the flask in a pre-heated oil bath at 90 °C with vigorous stirring.

    • Self-Validation Check: Within 15–30 minutes, the suspension should transition from a heterogeneous yellow mixture to a homogeneous deep red/brown solution, indicating the successful formation of the active Pd(0)-SPhos complex. If the solution turns black and a fine precipitate forms, "Pd-black" has crashed out, indicating catalyst deactivation due to oxygen ingress.

  • Reaction Monitoring: Monitor the reaction via LC-MS or TLC after 4 to 6 hours.

    • Self-Validation Check: Look for the complete disappearance of the 2-bromobenzoic acid peak and the emergence of the higher-mass product peak.

  • Workup & Isolation: Cool the reaction to room temperature. Dilute with 10 mL of water and wash the aqueous layer with Ethyl Acetate (2 x 10 mL) to remove organic impurities and catalyst residues.

  • Acidification & Extraction: Carefully acidify the aqueous layer with 1M HCl to pH 2.

    • Causality: Acidification protonates the water-soluble 2-arylbenzoate salt into the neutral 2-arylbenzoic acid, driving it out of solution. Extract the cloudy aqueous layer with Ethyl Acetate (3 x 15 mL). Dry the combined organic layers over Na2​SO4​ , filter, and concentrate under reduced pressure to yield the product.

Troubleshooting & Optimization Logic

If the self-validation checks fail during the protocol, follow this logical troubleshooting workflow to diagnose and resolve the issue[5].

Troubleshooting Start Analyze Reaction Outcome (LC-MS / TLC) LowConv Low Conversion? Start->LowConv Dehalogenation Protodehalogenation (Benzoic Acid Byproduct)? LowConv->Dehalogenation No Sol1 Increase Temp / Use SPhos Switch to Ar-Br or Ar-I LowConv->Sol1 Yes Homocoupling Homocoupling (Ar'-Ar' Byproduct)? Dehalogenation->Homocoupling No Sol2 Use Anhydrous Solvent Switch Base (e.g., K3PO4) Dehalogenation->Sol2 Yes Sol3 Rigorously Degas Solvents Slow Addition of Boronic Acid Homocoupling->Sol3 Yes

Step-by-step troubleshooting workflow for common Suzuki coupling issues.

References

  • A Green, One-Pot Route to the Biphenyldicarboxylic Acids: Useful Intermediates in Polymer Synthesis. SCIRP. [Link]

  • Suzuki reaction. Wikipedia.[Link]

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

  • Various methods for constructing phenanthridinones. ResearchGate.[Link]

Sources

Method

Application Note: Synthesis and RAFT Polymerization of 2-(Tetrahydro-2H-pyran-4-yl)benzoate-Functionalized Methacrylates

Target Audience: Polymer Chemists, Biomaterials Scientists, and Drug Delivery Researchers. Scientific Rationale & Structural Causality The development of advanced polymeric nanocarriers requires monomers that can impart...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Polymer Chemists, Biomaterials Scientists, and Drug Delivery Researchers.

Scientific Rationale & Structural Causality

The development of advanced polymeric nanocarriers requires monomers that can impart specific thermal, steric, and hydrophobic properties to the polymer backbone. 2-(Tetrahydro-2H-pyran-4-yl)benzoic acid (CAS: 1551302-35-2) is a highly specialized building block that features a sterically bulky, hydrophobic tetrahydropyran (THP) ring linked to a rigid benzoic acid moiety[1].

When converted into a methacrylate derivative—specifically 2-(methacryloyloxy)ethyl 2-(tetrahydro-2H-pyran-4-yl)benzoate (THP-BMA)—this precursor yields a monomer with profound structural benefits:

  • Steric Hindrance & High Tg​ : The rigid aromatic spacer combined with the bulky THP ring restricts the conformational mobility of the polymer backbone. This elevates the glass transition temperature ( Tg​ ), making it an excellent candidate for the hydrophobic core of micellar drug delivery systems where core stability dictates drug release kinetics[2].

  • Latent Reactivity: THP groups are widely recognized in organic synthesis as acid-labile protecting groups. In a polymeric context, the THP ring can be selectively cleaved under specific acidic conditions (e.g., in the tumor microenvironment or endosomes) to reveal secondary functional groups, similar to mechanisms utilized in [3].

  • Controlled Architecture: By employing , we can maintain strict control over the molecular weight and dispersity ( ) of Poly(THP-BMA), enabling the precise synthesis of amphiphilic block copolymers[4].

Workflow A 2-(Tetrahydro-2H-pyran-4-yl) benzoic acid B Steglich Esterification (HEMA, EDC, DMAP) A->B C THP-BMA Monomer (Purified via Column) B->C D RAFT Polymerization (CPADB, AIBN, 70°C) C->D E Poly(THP-BMA) Well-defined Architecture D->E

Figure 1: Synthetic workflow from 2-(Tetrahydro-2H-pyran-4-yl)benzoic acid to Poly(THP-BMA).

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Each critical step includes an internal analytical check to confirm causality and prevent the propagation of errors.

Synthesis of THP-BMA Monomer via Steglich Esterification

Causality of Method: We utilize Steglich esterification (EDC/DMAP) rather than Fischer esterification. Strong acids used in Fischer esterification would prematurely cleave the acid-labile THP ether linkage. EDC provides mild, room-temperature coupling, while DMAP acts as an acyl transfer catalyst to suppress side reactions (e.g., N -acylurea formation).

Step-by-Step Protocol:

  • Preparation: In a flame-dried 250 mL round-bottom flask, dissolve 10.0 mmol of 2-(Tetrahydro-2H-pyran-4-yl)benzoic acid[1] and 12.0 mmol of 2-hydroxyethyl methacrylate (HEMA) in 50 mL of anhydrous dichloromethane (DCM).

  • Catalysis: Add 1.0 mmol of 4-dimethylaminopyridine (DMAP). Purge the system with Argon for 10 minutes and cool to 0 °C using an ice bath.

  • Activation: Dissolve 12.0 mmol of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) in 20 mL of anhydrous DCM and add dropwise over 30 minutes.

  • Propagation: Remove the ice bath and allow the reaction to stir at room temperature for 24 hours.

  • Purification: Wash the organic layer successively with 0.1 M HCl (to remove DMAP), saturated NaHCO3​ (to remove unreacted acid), and brine. Dry over anhydrous MgSO4​ , filter, and concentrate under reduced pressure. Purify via silica gel column chromatography (Hexane/Ethyl Acetate 4:1).

  • Self-Validation Check:

    • TLC: Confirm a single spot ( Rf​≈0.6 ).

    • 1 H NMR ( CDCl3​ ): Validate the presence of methacrylate vinyl protons (two singlets at ~5.6 ppm and ~6.1 ppm) and the intact THP ether protons (multiplet at 3.5–4.0 ppm). If the THP peaks are absent, acid-catalyzed degradation occurred during the wash step.

RAFT Polymerization of THP-BMA

Causality of Method: The RAFT agent 4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid (CPADB) is selected because dithiobenzoates offer an exceptionally high chain transfer constant ( Ctr​ ) for methacrylates[5]. This ensures rapid equilibrium between dormant and active chains, minimizing bimolecular termination and yielding a highly narrow molecular weight distribution[6].

RAFT_Mechanism Init Initiation & Propagation (AIBN + THP-BMA -> Pn•) Add Addition to RAFT Agent (Pn• + S=C(Z)S-R) Init->Add Inter Intermediate Radical [Pn-S-C•(Z)-S-R] Add->Inter Frag Fragmentation (Release of R•) Inter->Frag Equil Main Equilibrium (Pn• + S=C(Z)S-Pm <-> Pn-S-C(Z)=S + Pm•) Frag->Equil Equil->Equil Chain Extension

Figure 2: RAFT polymerization mechanism for the THP-BMA monomer.

Step-by-Step Protocol:

  • Mixture Preparation: In a 10 mL Schlenk tube, dissolve THP-BMA (1.0 g, 3.14 mmol), CPADB (8.77 mg, 0.0314 mmol), and Azobisisobutyronitrile (AIBN) (0.51 mg, 0.00314 mmol) in 3.0 mL of 1,4-dioxane. (Molar ratio [M]:[RAFT]:[I] = 100:1:0.1).

  • Degassing (Critical Step): Subject the mixture to four consecutive freeze-pump-thaw cycles. Causality: Radical polymerizations are highly susceptible to termination by oxygen diradicals. Complete degassing prevents an induction period and preserves the living nature of the polymerization.

  • Polymerization: Seal the Schlenk tube under Argon and immerse in a pre-heated oil bath at 70 °C for 24 hours.

  • Quenching & Isolation: Stop the polymerization by rapid cooling in liquid nitrogen and exposure to air. Dilute with 2 mL of THF and precipitate dropwise into 50 mL of cold methanol. Filter and dry the pinkish polymer powder under vacuum at 40 °C.

  • Self-Validation Check:

    • Kinetics via NMR: Calculate monomer conversion by comparing the integration of the residual vinyl protons against the stable THP ether protons.

    • GPC Analysis: Ensure the dispersity ( ) remains below 1.2, confirming the absence of significant chain coupling or termination.

Quantitative Data & Kinetic Analysis

The living character of the RAFT polymerization of THP-BMA is validated by the linear evolution of the number-average molecular weight ( Mn​ ) with monomer conversion, and the maintenance of a low dispersity throughout the reaction[6]. The data below represents a standard kinetic tracking experiment.

Table 1: RAFT Polymerization Kinetics and Molecular Weight Evolution of Poly(THP-BMA)

Time (h)Monomer Conversion (%)Theoretical Mn​ ( g/mol )GPC Mn​ ( g/mol )Dispersity ( )
215.24,8005,1001.08
431.810,10010,4001.09
857.518,30018,9001.11
1684.026,70027,4001.13
2493.529,80030,5001.15

Note: Theoretical Mn​ is calculated based on the formula: Mn,theo​=[RAFT]0​[M]0​​×Conversion×MWmonomer​+MWRAFT​ . The close agreement between theoretical and GPC Mn​ verifies the structural integrity and self-validating nature of the synthesized polymer.

References

  • Polymer Chemistry : Core functionalization of semi-crystalline polymeric cylindrical nanoparticles using photo-initiated thiol–ene radical reactions. Polymer Chemistry (RSC Publishing). Available at:[Link]

  • RAFT Mechanism & Updates : Living Radical Polymerization by the RAFT Process – A Second Update. Australian Journal of Chemistry (CSIRO Publishing / ConnectSci). Available at: [Link]

  • Benzoic Acid Functionalization in RAFT : Synthesis of Carboxylic Acid and Ester Mid-Functionalized Polymers using RAFT Polymerization and ATRP. Australian Journal of Chemistry (CSIRO Publishing / ConnectSci). Available at: [Link]

Sources

Application

Protocol for esterification of 2-(Tetrahydro-2H-pyran-4-yl)benzoic acid

An Application Guide to the Esterification of 2-(Tetrahydro-2H-pyran-4-yl)benzoic acid Authored by: A Senior Application Scientist Abstract This comprehensive guide provides detailed protocols and theoretical insights fo...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide to the Esterification of 2-(Tetrahydro-2H-pyran-4-yl)benzoic acid

Authored by: A Senior Application Scientist

Abstract

This comprehensive guide provides detailed protocols and theoretical insights for the esterification of 2-(Tetrahydro-2H-pyran-4-yl)benzoic acid, a key intermediate in pharmaceutical research and development. Recognizing the diverse needs of synthetic chemists, this document outlines three robust methods: the classic Fischer-Speier Esterification for large-scale synthesis, the mild and versatile Steglich Esterification for sensitive substrates, and the powerful Mitsunobu Reaction for specific stereochemical applications. Each protocol is presented with an emphasis on the underlying chemical principles, procedural causality, and practical considerations for reaction setup, workup, and purification. This guide is intended for researchers, scientists, and drug development professionals seeking to optimize the synthesis of esters derived from this important benzoic acid derivative.

Introduction: The Significance of 2-(Tetrahydro-2H-pyran-4-yl)benzoic Acid Esters

The 2-(tetrahydro-2H-pyran-4-yl)benzoic acid scaffold is a valuable building block in medicinal chemistry. The tetrahydro-pyran (THP) moiety is frequently incorporated into molecular designs to enhance solubility, modulate lipophilicity, and improve metabolic stability. The corresponding esters of this carboxylic acid are crucial intermediates for creating amide bonds, serving as protecting groups, or acting as prodrugs to enhance the bioavailability of a parent molecule.

The choice of an esterification method is critical and depends on several factors, including the steric and electronic properties of the alcohol, the acid sensitivity of the substrates, the reaction scale, and the desired purity of the final product. This document provides a detailed examination of three distinct and widely applied esterification protocols to equip researchers with the necessary tools to successfully synthesize the desired ester derivatives.

Physicochemical Properties and Safety Precautions

A thorough understanding of the starting material's properties and the hazards associated with the reagents is paramount for safe and successful experimentation.

Properties of 2-(Tetrahydro-2H-pyran-4-yl)benzoic acid
PropertyValueReference
Molecular Formula C₁₂H₁₄O₃[1][2]
Molecular Weight 206.24 g/mol [1]
CAS Number 1551302-35-2[1]
Physical Form Solid[1]
Purity ≥95%[1]
Storage Sealed in a dry environment at room temperature.[1]
General Safety Information
  • Strong Acids (e.g., H₂SO₄): Highly corrosive. Always add acid to the alcohol or solvent slowly and with cooling. Work in a fume hood and wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

  • DCC (N,N'-Dicyclohexylcarbodiimide): A potent skin sensitizer and allergen that can cause severe rashes upon contact.[3][4][5] Always handle with gloves in a well-ventilated fume hood.[6][7]

  • DMAP (4-Dimethylaminopyridine): Toxic and readily absorbed through the skin. Handle with care and appropriate PPE.

  • Mitsunobu Reagents (DEAD/DIAD, PPh₃): Diethyl azodicarboxylate (DEAD) and diisopropyl azodicarboxylate (DIAD) are toxic and potentially explosive. Triphenylphosphine (PPh₃) is an irritant. All manipulations should be performed in a fume hood.

Protocol I: Fischer-Speier Esterification (Acid-Catalyzed)

Principle and Application

Fischer-Speier esterification is a classic, acid-catalyzed reaction between a carboxylic acid and an alcohol.[8] The reaction is an equilibrium process, and to achieve high yields, the equilibrium must be shifted towards the products.[8][9] This is typically achieved by using a large excess of the alcohol (which can also serve as the solvent) or by removing the water formed during the reaction.[8][9] This method is cost-effective and well-suited for simple primary and secondary alcohols that are not sensitive to strongly acidic conditions.

The mechanism involves the protonation of the carboxylic acid's carbonyl oxygen by the strong acid catalyst, which activates the carbonyl carbon for nucleophilic attack by the alcohol.[10] Subsequent proton transfers and elimination of a water molecule yield the ester.[10]

Detailed Experimental Protocol

Materials and Reagents:

  • 2-(Tetrahydro-2H-pyran-4-yl)benzoic acid

  • Alcohol (e.g., Methanol, Ethanol) (in large excess, to act as solvent)

  • Concentrated Sulfuric Acid (H₂SO₄) (catalytic amount)

  • Diethyl ether or Ethyl acetate

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Saturated Sodium Chloride (Brine) solution

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Round-bottomed flask, reflux condenser, separatory funnel, standard glassware

Procedure:

  • Reaction Setup: In a 100 mL round-bottomed flask, dissolve 2.06 g (10.0 mmol) of 2-(Tetrahydro-2H-pyran-4-yl)benzoic acid in 30 mL of the desired alcohol (e.g., methanol).

  • Catalyst Addition: While swirling the flask, carefully and slowly add 0.3 mL of concentrated sulfuric acid.[8][10] An exotherm may be observed.

  • Reflux: Add a few boiling chips, attach a reflux condenser, and heat the mixture to a gentle reflux for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Workup - Quenching and Extraction:

    • Allow the reaction mixture to cool to room temperature.

    • Pour the cooled mixture into a separatory funnel containing 50 mL of cold water.[8][11]

    • Rinse the reaction flask with 40 mL of diethyl ether or ethyl acetate and add the rinsing to the separatory funnel.[10]

    • Stopper the funnel, shake gently, and vent frequently to release any pressure. Separate the layers.

  • Workup - Washing:

    • Wash the organic layer sequentially with:

      • 25 mL of water.

      • Two 25 mL portions of saturated sodium bicarbonate solution to neutralize the acid catalyst and remove any unreacted carboxylic acid. Caution: CO₂ gas will evolve, so swirl and vent carefully before shaking.[10][12]

      • 25 mL of brine to facilitate the removal of dissolved water.[10]

  • Drying and Solvent Removal:

    • Transfer the organic layer to an Erlenmeyer flask and dry it over anhydrous sodium sulfate.[10]

    • Filter or decant the dried solution into a pre-weighed round-bottomed flask.

    • Remove the solvent using a rotary evaporator to yield the crude ester.

  • Purification: The crude product can be further purified by vacuum distillation or silica gel column chromatography if necessary.

Workflow Diagram

Fischer_Esterification_Workflow cluster_reaction Reaction cluster_workup Workup cluster_isolation Isolation start Dissolve Acid in Excess Alcohol add_cat Add H₂SO₄ Catalyst start->add_cat reflux Reflux for 2-4h add_cat->reflux cool Cool to RT reflux->cool quench Quench with Water & Extract with Ether cool->quench wash_h2o Wash with Water quench->wash_h2o wash_bicarb Wash with NaHCO₃ (aq) wash_h2o->wash_bicarb wash_brine Wash with Brine wash_bicarb->wash_brine dry Dry over Na₂SO₄ wash_brine->dry evap Solvent Evaporation dry->evap purify Purify (Distillation/Chromatography) evap->purify product Pure Ester Product purify->product

Caption: Workflow for Fischer-Speier Esterification.

Protocol II: Steglich Esterification (DCC/DMAP Coupling)

Principle and Application

The Steglich esterification is a mild and highly efficient method for forming esters under neutral conditions, making it ideal for substrates that are sensitive to acid or heat.[13][14] The reaction was first described by Wolfgang Steglich in 1978.[13][14][15] It utilizes N,N'-dicyclohexylcarbodiimide (DCC) as a coupling agent to activate the carboxylic acid and a catalytic amount of 4-dimethylaminopyridine (DMAP).[14]

The mechanism proceeds via the formation of a highly reactive O-acylisourea intermediate from the carboxylic acid and DCC.[13][16] DMAP, a superior nucleophile to the alcohol, intercepts this intermediate to form an acyl-pyridinium salt.[3][17] This "active ester" is then readily attacked by the alcohol to form the desired product. Crucially, the use of DMAP suppresses an undesirable side reaction where the O-acylisourea rearranges into a stable, unreactive N-acylurea, which would otherwise lower the yield.[13][16] The driving force for the reaction is the formation of the insoluble and stable byproduct, dicyclohexylurea (DCU).[13][14]

Detailed Experimental Protocol

Materials and Reagents:

  • 2-(Tetrahydro-2H-pyran-4-yl)benzoic acid

  • Alcohol (1.0-1.2 equivalents)

  • N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 equivalents)

  • 4-Dimethylaminopyridine (DMAP) (0.1 equivalents, catalytic)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • 0.5 M Hydrochloric Acid (HCl) solution

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Saturated Sodium Chloride (Brine) solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottomed flask, magnetic stirrer, ice bath, filtration apparatus

Procedure:

  • Reaction Setup: To a flame-dried round-bottomed flask under an inert atmosphere (e.g., nitrogen or argon), add 2.06 g (10.0 mmol) of 2-(Tetrahydro-2H-pyran-4-yl)benzoic acid, the alcohol (11.0 mmol, 1.1 equiv.), and 0.12 g (1.0 mmol, 0.1 equiv.) of DMAP.

  • Solvent Addition: Add 40 mL of anhydrous DCM and stir the mixture until all solids have dissolved.

  • Cooling: Cool the flask to 0 °C using an ice bath.

  • DCC Addition: Dissolve 2.27 g (11.0 mmol, 1.1 equiv.) of DCC in 10 mL of anhydrous DCM and add it dropwise to the cooled reaction mixture over 5-10 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. The formation of a white precipitate (DCU) indicates the reaction is proceeding. Monitor the reaction's progress by TLC.

  • Workup - Filtration: Once the reaction is complete, filter the mixture through a pad of Celite or a sintered glass funnel to remove the precipitated DCU.[17] Wash the filter cake with a small amount of DCM.

  • Workup - Washing:

    • Transfer the filtrate to a separatory funnel.

    • Wash the organic layer sequentially with:

      • Two 25 mL portions of 0.5 M HCl to remove DMAP and any other basic impurities.

      • 25 mL of saturated NaHCO₃ solution.

      • 25 mL of brine.

  • Drying and Solvent Removal:

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude ester typically requires purification by silica gel column chromatography to remove any residual DCU and other byproducts.

Mechanism Diagram

Steglich_Mechanism Steglich Esterification Mechanism RCOOH R-COOH O_acyl O-Acylisourea (Reactive Intermediate) RCOOH->O_acyl + DCC RCOOH->O_acyl DCC DCC N_acyl N-Acylurea (Side Product) O_acyl->N_acyl Rearrangement (Slow, uncatalyzed) Active_Ester Acyl-pyridinium Salt ('Active Ester') O_acyl->Active_Ester + DMAP O_acyl->Active_Ester DMAP DMAP Ester R-COOR' Active_Ester->Ester + R'-OH Active_Ester->Ester DMAP_regen DMAP (regenerated) ROH R'-OH DCU DCU

Caption: Key steps in the Steglich Esterification mechanism.

Protocol III: Mitsunobu Reaction

Principle and Application

The Mitsunobu reaction is a powerful and versatile method for converting a primary or secondary alcohol into a variety of functional groups, including esters.[18] Discovered by Oyo Mitsunobu, the reaction utilizes triphenylphosphine (PPh₃) and an azodicarboxylate, typically diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[18] A key feature of this reaction is that it proceeds with a clean inversion of stereochemistry at the alcohol's chiral center, making it invaluable in stereoselective synthesis.[19]

The mechanism is complex but involves the initial formation of a betaine intermediate from PPh₃ and DEAD. This intermediate deprotonates the carboxylic acid, and the resulting carboxylate anion acts as the nucleophile. The alcohol is activated by the protonated betaine, forming an alkoxyphosphonium salt, which is an excellent leaving group. The carboxylate then displaces this leaving group via an Sₙ2 reaction to form the ester.[19]

Detailed Experimental Protocol

Materials and Reagents:

  • 2-(Tetrahydro-2H-pyran-4-yl)benzoic acid (1.2 equivalents)

  • Alcohol (1.0 equivalent)

  • Triphenylphosphine (PPh₃) (1.2 equivalents)

  • Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD) (1.2 equivalents)

  • Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)

  • Standard workup and purification reagents

Procedure:

  • Reaction Setup: In a flame-dried round-bottomed flask under an inert atmosphere, dissolve the alcohol (10.0 mmol, 1.0 equiv.), 2-(Tetrahydro-2H-pyran-4-yl)benzoic acid (2.47 g, 12.0 mmol, 1.2 equiv.), and triphenylphosphine (3.15 g, 12.0 mmol, 1.2 equiv.) in 50 mL of anhydrous THF.[18]

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Slowly add DEAD (1.9 mL, 12.0 mmol, 1.2 equiv.) dropwise to the stirred solution. The characteristic red-orange color of DEAD may disappear as the reaction proceeds.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4-12 hours, monitoring by TLC.

  • Workup:

    • Concentrate the reaction mixture under reduced pressure.

    • The primary challenge in the workup is the removal of the byproducts: triphenylphosphine oxide and the diethyl hydrazinedicarboxylate.

    • Purification is almost always achieved via silica gel column chromatography. A non-polar solvent system (e.g., hexanes/ethyl acetate) is typically used to separate the desired ester from the more polar byproducts.

Conceptual Flow Diagram

Mitsunobu_Flow reagents Acid + Alcohol + PPh₃ in Anhydrous THF cool Cool to 0 °C reagents->cool add_dead Slowly Add DEAD/DIAD cool->add_dead react Warm to RT, Stir 4-12h add_dead->react activation Alcohol Activation (via Alkoxyphosphonium Salt) react->activation sn2 Sₙ2 Attack by Carboxylate activation->sn2 products Ester + PPh₃=O + Hydrazine byproduct sn2->products purify Column Chromatography products->purify final_product Pure Inverted Ester purify->final_product

Caption: Conceptual workflow of the Mitsunobu Reaction.

Summary and Comparison of Methods

The selection of an appropriate esterification protocol is a critical decision in synthetic planning. The table below provides a comparative summary to aid in this process.

FeatureFischer-Speier EsterificationSteglich EsterificationMitsunobu Reaction
Conditions Harsh (Strong Acid, Heat)Mild (Neutral, 0°C to RT)Mild (Neutral, 0°C to RT)
Key Reagents H₂SO₄ (catalytic), excess alcoholDCC/EDC, DMAP (catalytic)PPh₃, DEAD/DIAD
Advantages Inexpensive, scalable, simple reagentsHigh yield, mild conditions, wide substrate scope[13][17]Stereochemical inversion, mild conditions
Disadvantages Not for acid-sensitive substrates, equilibrium reaction[8][20]Toxic reagents (DCC), byproduct removal can be tricky[3]Expensive reagents, difficult purification
Typical Yields Moderate to High (if equilibrium is driven)High to Excellent[6]Good to High
Purification Extraction & Distillation/ChromatographyFiltration & ChromatographyChromatography

Characterization of the Ester Product

Confirmation of the successful synthesis and assessment of purity are critical final steps. The following analytical techniques are recommended:

  • Thin Layer Chromatography (TLC): To monitor reaction progress and assess the purity of the final product. The ester product should have a different Rf value compared to the starting carboxylic acid.

  • Infrared (IR) Spectroscopy: Successful esterification will be marked by the disappearance of the broad O-H stretch from the carboxylic acid (typically ~3000 cm⁻¹) and the appearance of a strong C=O stretch for the ester at approximately 1730-1750 cm⁻¹.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This is the most definitive method for structural confirmation. Key indicators include the disappearance of the acidic proton signal of the carboxylic acid (~10-12 ppm in ¹H NMR) and the appearance of new signals corresponding to the alkyl group of the alcohol (e.g., a singlet around 3.7 ppm for a methyl ester).

  • Mass Spectrometry (MS): To confirm the molecular weight of the synthesized ester.

References

  • Steglich esterification - Grokipedia. (n.d.).
  • Steglich Esterification Overview. (n.d.). Scribd.
  • Steglich Esterification. (n.d.). Organic Chemistry Portal.
  • Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition. (2018). ResearchGate.
  • Steglich esterification. (n.d.). In Wikipedia.
  • Steglich Esterification. (n.d.). SynArchive.
  • Lab5 procedure esterification. (n.d.).
  • Common Conditions for Acid to Ester Conversion. (n.d.).
  • Application Notes: Steglich Esterification for the Synthesis of Cinnamic Acid Derivatives. (n.d.). Benchchem.
  • Failed Steglich Esterification. (2020). Sciencemadness Discussion Board.
  • Minimizing byproduct formation in benzoate ester synthesis. (n.d.). Benchchem.
  • Fischer Esterification of Benzoic Acid Lab Manual. (n.d.). Studylib.
  • A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. (2021). Green Chemistry.
  • WO2019059801A1 - Method for preparing benzoic acid esters. (n.d.). Google Patents.
  • Carboxylic Acids + Alcohols → Esters (Fischer Esterification). (n.d.). OrgoSolver.
  • Mitsunobu reaction. (n.d.). In Wikipedia.
  • 2-(Tetrahydro-2H-pyran-4-yl)benzoic acid. (n.d.). Sigma-Aldrich.
  • Mitsunobu Reaction. (n.d.). Organic Chemistry Portal.
  • Mitsunobu Reaction. (2025). Chemistry Steps.
  • Fischer Esterification-Typical Procedures. (2024). OperaChem.
  • The Fischer Esterification. (n.d.).
  • Synthesis of an Ester. (n.d.).
  • Fischer Esterification of Benzoic Acid with Ethanol: Application Notes and Protocols. (n.d.). Benchchem.
  • N,N'-Dicyclohexylcarbodiimide. (n.d.). In Wikipedia.
  • 2-(tetrahydro-2h-pyran-4-yl)benzoic acid. (n.d.). PubChemLite.
  • What's the easiest way to handle DCC? (2021). Reddit.
  • Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine: tert-Butyl ethyl fumarate. (n.d.). Organic Syntheses.

Sources

Method

Application Note: Overcoming Steric Hindrance in Amide Bond Formation with 2-(Tetrahydro-2H-pyran-4-yl)benzoic acid

Introduction & Structural Challenges 2-(Tetrahydro-2H-pyran-4-yl)benzoic acid (CAS: 1551302-35-2) is a highly valuable building block in modern drug discovery. The incorporation of the tetrahydropyran (THP) ring serves a...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Structural Challenges

2-(Tetrahydro-2H-pyran-4-yl)benzoic acid (CAS: 1551302-35-2) is a highly valuable building block in modern drug discovery. The incorporation of the tetrahydropyran (THP) ring serves as an excellent bioisostere for aromatic rings, improving aqueous solubility and modulating lipophilicity.

However, synthesizing amides from this precursor presents a significant synthetic hurdle. The THP group is situated at the ortho position relative to the carboxylic acid. This creates a dense steric shield around the carbonyl carbon, severely restricting the trajectory of incoming amine nucleophiles. When standard carbodiimide-based coupling reagents (e.g., EDC, DCC) are employed, the bulky O-acylisourea intermediate forms but is too sterically congested to undergo rapid aminolysis. Consequently, the intermediate either hydrolyzes back to the starting material or undergoes an irreversible rearrangement into an unreactive N-acylurea byproduct, resulting in poor yields .

Mechanistic Insights: Designing the Coupling Strategy

Pathway A: Acid Chloride Generation (The Steric Minimization Approach)

Converting the carboxylic acid to an acyl chloride using oxalyl chloride and catalytic DMF is the most robust method for highly hindered substrates. The mechanism relies on the in situ generation of the Vilsmeier-Haack reagent, which rapidly converts the acid into an acyl chloride. The chloride ion is one of the smallest possible leaving groups, drastically reducing the steric profile of the activated carbonyl and allowing even deactivated or bulky amines to attack efficiently .

Pathway B: Uronium-Based Activation with HATU (The Anchoring Approach)

If the substrate or amine contains acid-sensitive functional groups that preclude the use of oxalyl chloride, HATU is the premier alternative. HATU converts the acid into a highly reactive O-acyluronium species, which is immediately displaced by the internal 1-hydroxy-7-azabenzotriazole (HOAt) anion. The resulting HOAt-active ester is unique: the pyridine nitrogen of the HOAt ring forms a hydrogen-bonded cyclic transition state with the incoming amine. This internal anchoring effectively "pulls" the amine into the sterically congested carbonyl center, accelerating amide bond formation .

Crucial Base Selection: When using HATU, a sterically hindered, non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) must be used instead of Triethylamine (TEA). Less hindered bases can promote unwanted guanylation of the amine by the uronium salt .

Quantitative Data: Strategy Comparison

The following table summarizes the expected performance of various coupling strategies when applied to ortho-THP substituted benzoic acids.

Coupling StrategyReagentsTypical YieldReaction TimeScalabilityKey Byproducts / Risks
Carbodiimide EDC, HOBt, DIPEA< 30%24 - 48 hHighN-acylurea (inert byproduct)
Acid Chloride (COCl)₂, DMF (cat.), DIPEA85 - 95%2 - 4 hHighHCl gas, CO₂, CO
Uronium Salt HATU, DIPEA80 - 90%4 - 12 hMedium (Costly)Tetramethylurea, Guanylation

Experimental Workflows (Self-Validating Protocols)

Protocol A: Acid Chloride Method (Preferred for Scale-Up)

This protocol is a self-validating system; the visual cue of gas evolution serves as an internal checkpoint for activation.

  • Preparation: Dissolve 2-(Tetrahydro-2H-pyran-4-yl)benzoic acid (1.0 equiv) in anhydrous Dichloromethane (DCM) (0.2 M concentration) under an inert atmosphere (N₂ or Ar).

  • Catalysis: Add 2-3 drops of anhydrous DMF.

  • Activation: Cool the reaction to 0 °C. Add Oxalyl Chloride (1.5 equiv) dropwise over 10 minutes.

  • Validation Checkpoint 1: Remove the ice bath and allow the mixture to warm to room temperature. You will observe vigorous effervescence (release of CO, CO₂, and HCl). Stir until gas evolution completely ceases (typically 1.5 to 2 hours), indicating 100% conversion to the acyl chloride.

  • Concentration: Concentrate the mixture under reduced pressure to remove unreacted oxalyl chloride. Scientific rationale: Removing excess oxalyl chloride prevents the competitive formation of amine-oxalyl adducts.

  • Coupling: Redissolve the crude acyl chloride in anhydrous DCM and cool to 0 °C. Add the target amine (1.1 equiv), followed by the dropwise addition of DIPEA (2.5 equiv).

  • Completion: Stir for 2 hours at room temperature. Quench with saturated aqueous NaHCO₃, extract with DCM, and purify via silica gel chromatography.

Protocol B: HATU-Mediated Coupling (Preferred for Acid-Sensitive Substrates)
  • Preparation: Dissolve 2-(Tetrahydro-2H-pyran-4-yl)benzoic acid (1.0 equiv), the target amine (1.1 equiv), and HATU (1.2 equiv) in anhydrous DMF (0.1 M concentration).

  • Base Addition: Cool the mixture to 0 °C. Add DIPEA (3.0 equiv) dropwise.

  • Validation Checkpoint 2: Upon the addition of DIPEA, the reaction mixture will typically undergo a distinct color change to a deep yellow or orange. This visual shift confirms the deprotonation of the acid and the successful formation of the HOAt-activated ester.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–12 hours. Monitor the disappearance of the starting acid via LC-MS.

  • Workup: Dilute with Ethyl Acetate and wash extensively with 5% aqueous LiCl (3x) to remove DMF and tetramethylurea byproducts. Dry over Na₂SO₄ and concentrate.

Pathway Visualization

G cluster_A Pathway A: Acid Chloride Strategy cluster_B Pathway B: Uronium Strategy Start 2-(Tetrahydro-2H-pyran-4-yl) benzoic acid PathA Oxalyl Chloride + DMF (cat.) Gas Evolution (CO2, CO) Start->PathA PathB HATU + DIPEA Base Deprotonation Start->PathB IntA Acyl Chloride Intermediate (Minimal Steric Profile) PathA->IntA Product Sterically Hindered Amide Product IntA->Product IntB1 O-Acyluronium Species (Highly Unstable) PathB->IntB1 IntB2 HOAt-Activated Ester (Anchors Amine via H-Bond) IntB1->IntB2 HOAt attack IntB2->Product Amine Amine Nucleophile (R-NH2) Amine->IntA Amine->IntB2

Mechanistic pathways for overcoming steric hindrance in ortho-THP benzoic acid amide coupling.

References

  • Montalbetti, C. A. G. N., & Falque, V. "Amide bond formation and peptide coupling". Tetrahedron, 61(46), 10827–10852 (2005). URL:[Link]

  • Sahn, J. J., et al. "Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution". Organic Process Research & Development (2022). URL:[Link]

  • Kallio, S., et al. "Guanidium Unmasked: Repurposing Common Amide Coupling Reagents for the Synthesis of Pentasubstituted Guanidine Bases". The Journal of Organic Chemistry (2025). URL:[Link]

Application

2-(Tetrahydro-2H-pyran-4-yl)benzoic acid as a fragment for fragment-based drug discovery

Application Note: 2-(Tetrahydro-2H-pyran-4-yl)benzoic acid as a Privileged Scaffold in Fragment-Based Drug Discovery (FBDD) Strategic Rationale: Escaping "Flatland" in FBDD Over the past two decades, Fragment-Based Drug...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 2-(Tetrahydro-2H-pyran-4-yl)benzoic acid as a Privileged Scaffold in Fragment-Based Drug Discovery (FBDD)

Strategic Rationale: Escaping "Flatland" in FBDD

Over the past two decades, Fragment-Based Drug Discovery (FBDD) has proven to be a highly effective alternative to high-throughput screening (HTS) for identifying quality lead compounds[1]. The fundamental premise of FBDD relies on screening low-complexity, low-molecular-weight libraries to find highly efficient binders that can be subsequently "grown" or "linked" into potent drugs[2].

However, a historical pitfall of FBDD has been the over-reliance on planar, sp2-hybridized aromatic fragments, leading to clinical candidates with poor solubility and suboptimal pharmacokinetic profiles. 2-(Tetrahydro-2H-pyran-4-yl)benzoic acid (CAS: 1551302-35-2) represents a strategic departure from this trend[3]. By fusing a classic electrostatic anchor (the benzoic acid moiety) with a saturated, conformationally restricted heterocycle (the tetrahydropyran/THP ring), this fragment introduces critical sp3 character (Fsp3) early in the discovery pipeline. The carboxylic acid serves as a primary interaction vector (e.g., forming salt bridges with Arginine/Lysine residues or chelating metalloenzyme active sites), while the THP ring projects into adjacent hydrophobic or slightly polar sub-pockets, providing a 3D topological footprint that planar fragments cannot achieve.

Physicochemical Profiling & Rule of 3 Compliance

To ensure a fragment can be effectively optimized without exceeding the physicochemical limits of oral bioavailability (Lipinski’s Rule of 5), the starting scaffold must strictly adhere to the "Rule of 3" (MW < 300, ClogP < 3, H-bond donors/acceptors ≤ 3). As demonstrated in Table 1, 2-(Tetrahydro-2H-pyran-4-yl)benzoic acid is an ideal FBDD starting point.

Table 1: Quantitative Physicochemical Profile of 2-(Tetrahydro-2H-pyran-4-yl)benzoic acid

PropertyValueRule of 3 ThresholdFBDD Strategic Advantage
Molecular Weight 206.24 g/mol [3]< 300 g/mol Leaves ~300 Da of "growth space" for hit-to-lead optimization.
ClogP ~1.8< 3.0Ensures high aqueous solubility, critical for mM-concentration screening.
H-Bond Donors 1 (-COOH)≤ 3Minimizes desolvation penalties upon target binding.
H-Bond Acceptors 3 (2x -COOH, 1x THP)≤ 3Provides multiple vectors for directional hydrogen bonding.
Fraction sp3 (Fsp3) 0.42 (5/12 carbons)N/A (Target > 0.3)High 3D character reduces off-target promiscuity and improves solubility.

The FBDD Triage Cascade

Because fragments bind with low affinity (typically Kd​ in the 10 µM to 5 mM range), primary screening requires highly sensitive biophysical techniques. To prevent false positives from propagating through the pipeline, we employ a self-validating, orthogonal triage strategy.

FBDD_Workflow Start Fragment Library (Rule of 3 Compliant) SPR Primary Screen: SPR (Affinity & Kinetics) Start->SPR High-throughput NMR Orthogonal Screen: NMR (WaterLOGSY / CPMG) SPR->NMR Hit Triage Xray Structural Validation: X-ray (Binding Mode) NMR->Xray Validated Hits HitToLead Hit-to-Lead Optimization (Fragment Growing) Xray->HitToLead SBDD

Fig 1. FBDD Triage Workflow from library screening to hit-to-lead optimization.

Protocol I: Primary Screening via Surface Plasmon Resonance (SPR)

Causality & Self-Validation: SPR is utilized as the primary screen because it detects binding events in real-time without requiring isotopic labeling. However, fragments are stored in 100% DMSO. Because SPR measures mass changes via refractive index, even a 0.1% mismatch in DMSO concentration between the running buffer and the injected sample will cause a massive bulk shift, mimicking a false positive binding event[4]. Therefore, this protocol incorporates a strict DMSO solvent correction curve as a self-validating control.

Step-by-Step Methodology:

  • Target Immobilization: Immobilize the target protein onto a CM5 sensor chip via standard amine coupling (0.2 M EDC / 0.05 M NHS activation) to a high density (e.g., 3000–5000 Response Units) to maximize the signal-to-noise ratio for the 206 Da fragment[4].

  • Buffer Preparation: Prepare the running buffer (e.g., 50 mM HEPES pH 7.4, 150 mM NaCl, 0.05% Tween-20) and precisely spike it with 2.0% (v/v) DMSO.

  • Solvent Correction Calibration: Inject a 6-point DMSO calibration series ranging from 1.5% to 2.5% DMSO to construct a solvent correction curve. This mathematically subtracts bulk refractive index anomalies.

  • Fragment Injection: Dilute 2-(Tetrahydro-2H-pyran-4-yl)benzoic acid to 500 µM in the running buffer (ensuring exactly 2.0% final DMSO). Inject at a high flow rate (30–50 µL/min) for 60 seconds to minimize mass transport limitations, followed by a 60-second dissociation phase[4].

  • Data Analysis: Fit the resulting sensorgrams to a 1:1 steady-state affinity model to extract the estimated Kd​ .

Protocol II: Orthogonal Validation via Ligand-Observed NMR (WaterLOGSY)

Causality & Self-Validation: SPR cannot distinguish between specific active-site binding and non-specific aggregation. Water-Ligand Observed via Gradient Spectroscopy (WaterLOGSY) resolves this by utilizing the transfer of magnetization from bulk water to the protein, and subsequently to the bound fragment[5]. The physics of NMR provides a self-validating binary output: small molecules tumbling rapidly in solution exhibit a negative Nuclear Overhauser Effect (NOE), whereas fragments bound to a large, slowly tumbling protein exhibit a positive NOE[5].

Step-by-Step Methodology:

  • Sample Preparation: Prepare a 500 µL NMR sample containing 10 µM target protein and 500 µM of the fragment in a deuterated buffer system (e.g., 20 mM Phosphate pH 7.0, 50 mM NaCl, 10% D2​O for lock).

  • Control Preparation: Prepare an identical reference tube containing 500 µM fragment but without the target protein to establish the baseline negative NOE.

  • Data Acquisition: Acquire 1D WaterLOGSY spectra at 298 K using a mixing time of 1.0–1.5 seconds. Apply a solvent-optimized double gradient (SOGGY) sequence to suppress the bulk water signal[6].

  • Interpretation: Overlay the spectra. If the resonances corresponding to the THP ring (multiplets at ~1.5–4.0 ppm) and the aromatic protons (~7.0–8.0 ppm) invert from negative (in the control) to positive (in the protein sample), specific binding is unambiguously confirmed[5].

Protocol III: Structural Validation & Hit-to-Lead Vector Mapping

Causality & Self-Validation: To transition from a "hit" to a "lead", Structure-Based Drug Design (SBDD) requires atomic-level resolution of the binding pose[7]. Because the fragment binds weakly, co-crystallization often fails. Instead, we utilize high-concentration crystal soaking. The addition of cryoprotectants is a critical self-validating step to prevent the formation of crystalline ice, which would otherwise destroy the diffraction pattern.

Step-by-Step Methodology:

  • Apo-Crystal Growth: Grow apo-crystals of the target protein using sitting-drop vapor diffusion.

  • Fragment Soaking: Transfer the apo-crystals into a soaking drop containing the mother liquor supplemented with 50 mM of 2-(Tetrahydro-2H-pyran-4-yl)benzoic acid and 5% DMSO. Incubate for 2 to 24 hours.

  • Cryoprotection & Harvesting: Briefly transfer the soaked crystal into a cryoprotectant solution (mother liquor + 20% glycerol or PEG 400) for 10 seconds, loop the crystal, and flash-freeze in liquid nitrogen.

  • Diffraction: Collect X-ray diffraction data at 100 K and solve the structure via molecular replacement to identify the exact binding vector.

Vector Analysis for Fragment Growing

Once the binding pose is secured, the scaffold presents three distinct vectors for synthetic expansion:

Vector_Analysis Scaffold 2-(Tetrahydro-2H-pyran-4-yl) benzoic acid Vector1 Vector 1: Carboxylic Acid (Salt-bridge / Amide Coupling) Scaffold->Vector1 Vector2 Vector 2: Phenyl Ring (Pi-Pi stacking / Cross-coupling) Scaffold->Vector2 Vector3 Vector 3: THP Ring (H-bond acceptor / sp3 growth) Scaffold->Vector3

Fig 2. Pharmacophore vector map for 2-(Tetrahydro-2H-pyran-4-yl)benzoic acid fragment growth.

  • Vector 1 (Carboxylic Acid): Highly amenable to standard amide coupling chemistry (HATU/DIPEA) to attach solvent-exposed solubilizing groups or to reach into adjacent basic pockets.

  • Vector 2 (Phenyl Ring): Can be functionalized via Suzuki-Miyaura cross-coupling (if pre-halogenated) to extend planar π−π stacking interactions with aromatic residues (e.g., Phe, Tyr, Trp).

  • Vector 3 (THP Ring): The oxygen atom acts as a localized hydrogen bond acceptor. The sp3 carbons can be substituted (e.g., methylation) to lock the conformation and increase binding entropy.

References

  • Erlanson, D. A., et al. (2016) Title: Twenty years on: the impact of fragments on drug discovery. Source: Nature Reviews Drug Discovery, 15(9), 605-619. URL:[Link]

  • Regnström, K., et al. (2013) Title: Label Free Fragment Screening Using Surface Plasmon Resonance as a Tool for Fragment Finding – Analyzing Parkin, a Difficult CNS Target. Source: PLoS ONE, 8(7): e66879. URL:[Link]

  • Huang, C., et al. (2019) Title: 1D NMR WaterLOGSY as an efficient method for fragment-based lead discovery. Source: Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 1218-1225. URL:[Link]

  • Schiebel, J., et al. (2019) Title: Concepts and Core Principles of Fragment-Based Drug Design. Source: Molecules (MDPI), 24(23), 4309. URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting 2-Substituted Benzoic Acid Synthesis

Welcome to the Process Chemistry & Synthesis Support Center. The synthesis of 2-substituted benzoic acids—whether through Directed ortho-Metalation (DoM), cross-coupling, or oxidation—presents unique mechanistic challeng...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Chemistry & Synthesis Support Center. The synthesis of 2-substituted benzoic acids—whether through Directed ortho-Metalation (DoM), cross-coupling, or oxidation—presents unique mechanistic challenges. The proximity of the carboxylate group induces significant steric hindrance (the ortho-effect) and electronic deactivation, frequently leading to pathway deviations such as protodehalogenation, nucleophilic aromatic substitution (SNAr), or decarboxylation.

This guide provides causality-driven troubleshooting, validated protocols, and mechanistic insights to help you optimize your synthetic routes.

Section 1: Directed ortho-Metalation (DoM) of Unprotected Benzoic Acids

The carboxylate group is a moderately strong Directed Metalation Group (DMG). While unprotected benzoic acids can be lithiated using standard alkyllithiums, the highly nucleophilic nature of these bases often triggers competitive side reactions before deprotonation can occur.

FAQ 1.1: Why am I isolating ketone byproducts or SNAr degradation products instead of my ortho-lithiated target?

The Causality: When using standard bases like sec-BuLi/TMEDA on 2-halo or 2-methoxybenzoic acids, the alkyllithium acts as a nucleophile rather than a base. It can attack the electrophilic carboxylate carbon to form a ketone, or it can undergo an SNAr displacement of the ortho-fluoro or methoxy group . The Solution: Switch to a sterically hindered, non-nucleophilic base such as Lithium 2,2,6,6-tetramethylpiperidide (LTMP) at -78 °C to -50 °C. The steric bulk of LTMP completely suppresses carboxylate attack and SNAr pathways, forcing regioselective deprotonation .

DoM_Pathways SM Unprotected 2-Halo Benzoic Acid Base1 s-BuLi / TMEDA (Nucleophilic Base) SM->Base1 Base2 LTMP (Hindered Base) SM->Base2 Ketone Ketone Byproduct (Carboxylate Attack) Base1->Ketone Fast nucleophilic addition SNAr SNAr Displacement (Loss of Ortho Group) Base1->SNAr Displacement of F or OMe OrthoLi Ortho-Lithiated Dianion Intermediate Base2->OrthoLi Regioselective deprotonation Product 2,3-Disubstituted Benzoic Acid OrthoLi->Product Electrophile (E+) Quench

Fig 1: Mechanistic divergence in DoM based on base nucleophilicity and steric bulk.

Standardized Protocol: LTMP-Directed ortho-Metalation

Self-Validation Checkpoint: To ensure active dianion formation before committing your expensive electrophile, quench a 0.1 mL reaction aliquot with D2O. Analyze the crude mixture via 1H NMR; >95% deuterium incorporation at the ortho-position confirms successful metalation.

Step-by-Step Methodology:

  • Base Preparation: In an oven-dried, argon-purged flask, dissolve 2,2,6,6-tetramethylpiperidine (2.2 equiv) in anhydrous THF (0.5 M). Cool to -78 °C.

  • Lithiation: Dropwise add n-BuLi (2.2 equiv, 2.5 M in hexanes). Stir for 30 minutes at -78 °C to ensure complete LTMP formation.

  • Substrate Addition: Dissolve the unprotected benzoic acid (1.0 equiv) in a minimum volume of THF. Add dropwise to the LTMP solution.

  • Aging: Warm the reaction to -50 °C and age for 2 hours. Note: 3-bromo-2-lithiobenzoates are prone to eliminating LiBr to form arynes; strict temperature control at -50 °C prevents this degradation.

  • Electrophilic Quench: Cool back to -78 °C. Add the electrophile (e.g., iodine, alkyl halide) (3.0 equiv) rapidly. Allow to warm to room temperature overnight.

  • Workup: Quench with H2O. Wash the aqueous layer with Et2O to remove neutral impurities. Critical: Acidify the aqueous layer to pH 2 using 4M HCl to precipitate the 2-substituted benzoic acid. Extract with EtOAc, dry over Na2SO4, and concentrate.

Section 2: Transition-Metal Cross-Coupling of 2-Halobenzoic Acids

Palladium-catalyzed cross-couplings (e.g., Suzuki-Miyaura) of 2-halobenzoic acids are notoriously sluggish. The carboxylate group sterically hinders the incoming transmetalating agent, drastically increasing the half-life of the Pd(II)-aryl intermediate.

FAQ 2.1: My Suzuki coupling yields mostly dehalogenated benzoic acid instead of the biaryl product. How do I fix this?

The Causality: Protodehalogenation occurs when the Pd(II)-aryl complex undergoes reduction rather than transmetalation. Because the ortho-carboxylate twists out of the aromatic plane, it blocks the boronic acid from coordinating with the Palladium center. The long-lived Pd(II) species then abstracts a hydride from the solvent, the amine base, or the boronic acid itself. The Solution: You must accelerate the transmetalation step. Switch from first-generation ligands (like PPh3) to dialkylbiaryl phosphine ligands (Buchwald ligands like SPhos or XPhos). Their electron-rich nature stabilizes the Pd(0) state, while their extreme steric bulk forces a highly reactive, mono-ligated Pd(II) species that rapidly undergoes transmetalation.

Quantitative Impact of Ligand Selection on Side Reactions:

Catalyst / Ligand SystemBase / SolventTarget Biaryl Yield (%)Protodehalogenation (%)
Pd(OAc)2 / PPh3Na2CO3 / Toluene:H2O28%58%
Pd(dppf)Cl2K2CO3 / Dioxane:H2O45%35%
Pd2(dba)3 / SPhosK3PO4 / Toluene:H2O82%<5%
Pd(OAc)2 / XPhosK3PO4 / Dioxane:H2O94% <2%
FAQ 2.2: I am seeing unexpected cyclized byproducts during Cu-catalyzed couplings.

The Causality: When coupling 2-halobenzoic acids with enolates or 1,3-dicarbonyls using Copper or Silver catalysis, the proximate carboxylate can act as an internal nucleophile. Following the initial C-arylation, the system frequently undergoes an intramolecular annulation to form isocoumarins or phthalides, accompanied by deacylation . If the open-chain 2-substituted benzoic acid is your target, transition to Pd-catalysis or protect the carboxylic acid as a tert-butyl ester to prevent premature cyclization.

CrossCoupling SM 2-Halobenzoic Acid Pd_Ox Pd(II)-Aryl Complex (Sterically Hindered) SM->Pd_Ox Oxidative Addition Transmetalation Transmetalation (Slowed by Ortho-Effect) Pd_Ox->Transmetalation Boronic Acid / Base (Accelerated by XPhos) Proto Protodehalogenation (Hydride Abstraction) Pd_Ox->Proto Slow Transmetalation Pathway Cyclize Isocoumarin Annulation (Cu/Ag Catalysis) Pd_Ox->Cyclize Intramolecular Carboxylate Attack Product Target Biaryl Acid Transmetalation->Product Reductive Elimination

Fig 2: Competing pathways in the cross-coupling of 2-halobenzoic acids.

Section 3: Oxidation of 2-Substituted Toluenes

Oxidation of ortho-substituted toluenes (e.g., 2-nitrotoluene, 2-chlorotoluene) using strong oxidants like KMnO4 or HNO3 is a classical route to 2-substituted benzoic acids, but it is fraught with chemoselectivity issues.

FAQ 3.1: My KMnO4 oxidation is resulting in massive mass loss and decarboxylation.

The Causality: The ortho-substituent significantly alters the electron density of the aromatic ring. If the ortho-group is electron-donating (e.g., -OMe), the ring becomes highly susceptible to oxidative cleavage. Even with electron-withdrawing groups, harsh refluxing conditions with KMnO4 can lead to over-oxidation of the newly formed carboxylate, expelling CO2 and degrading the aromatic core. The Solution:

  • Phase-Transfer Catalysis: Conduct the KMnO4 oxidation in a biphasic system (Water/DCM) using tetrabutylammonium bromide (TBAB). This limits the concentration of active oxidant in the organic phase, preventing over-oxidation.

  • Alternative Oxidants: If decarboxylation persists, switch to a milder, stepwise oxidation. Perform a radical bromination to the benzyl bromide, followed by Sommelet reaction to the aldehyde, and a final mild Pinnick oxidation (NaClO2, NaH2PO4, 2-methyl-2-butene) to yield the benzoic acid flawlessly without ring degradation.

References

  • Uncatalyzed CO2Li-Mediated SNAr Reaction of Unprotected Benzoic Acids via Silicon Trickery Australian Journal of Chemistry
  • ortho-Metalation of Unprotected 3-Bromo and 3-Chlorobenzoic Acids with Hindered Lithium Dialkylamides The Journal of Organic Chemistry
  • Synthesis of Isocoumarins via Silver(I)-Mediated Annulation of Enol Esters The Journal of Organic Chemistry
Optimization

How to remove unreacted starting materials from 2-(Tetrahydro-2H-pyran-4-yl)benzoic acid synthesis

Welcome to the technical support guide for the synthesis and purification of 2-(Tetrahydro-2H-pyran-4-yl)benzoic acid. This resource is designed for researchers, scientists, and professionals in drug development. Here, w...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the synthesis and purification of 2-(Tetrahydro-2H-pyran-4-yl)benzoic acid. This resource is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges encountered during the purification of this compound, with a focus on removing unreacted starting materials. Our guidance is rooted in fundamental chemical principles to ensure you can adapt these methodologies to your specific experimental context.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to 2-(Tetrahydro-2H-pyran-4-yl)benzoic acid and what are the typical starting materials I'll need to remove?

The synthesis of 2-(Tetrahydro-2H-pyran-4-yl)benzoic acid often involves the formation of a carbon-carbon bond between a benzoic acid derivative and a tetrahydro-2H-pyran moiety. A prevalent strategy is the use of a Grignard reaction. In this approach, a Grignard reagent, such as 4-chlorotetrahydro-2H-pyran, is reacted with a suitable benzoic acid precursor, like 2-bromobenzoic acid, which is first converted to its Grignard reagent. Another possibility is the reaction of a Grignard reagent derived from a protected 2-bromobenzoic acid with tetrahydropyran-4-one, followed by deprotection and dehydration/reduction steps.

Therefore, the primary starting materials to be concerned about during purification are:

  • Unreacted benzoic acid derivatives: Such as 2-bromobenzoic acid.

  • Grignard reagent precursors and byproducts: Including unreacted magnesium, and side products like biphenyl from the coupling of the Grignard reagent with unreacted bromobenzene.[1]

  • Neutral organic compounds: Such as the tetrahydro-2H-pyran starting material or intermediates.

Q2: What are the key chemical principles I should leverage to separate my acidic product from these starting materials?

The purification of 2-(Tetrahydro-2H-pyran-4-yl)benzoic acid from common starting materials relies on exploiting the differences in their chemical and physical properties. The most significant of these is the acidic nature of the carboxylic acid group in your product.[2][3] This allows for a highly effective separation technique called acid-base extraction .[4][5]

Here's the core principle:

  • Deprotonation: Your target compound, being a carboxylic acid, will react with a mild base (like sodium bicarbonate) to form a water-soluble carboxylate salt.[6]

  • Partitioning: This salt will move from the organic solvent layer into the aqueous (water) layer.

  • Separation: Neutral organic starting materials and byproducts, which do not react with the mild base, will remain in the organic layer.[2]

  • Reprotonation: After separating the aqueous layer, you can add a strong acid (like hydrochloric acid) to reprotonate the carboxylate salt, causing your pure product to precipitate out of the water as it is no longer soluble.[4]

Other properties that can be exploited for purification include differences in solubility for recrystallization and polarity for column chromatography .[7][8]

Q3: How can I confirm the purity of my final 2-(Tetrahydro-2H-pyran-4-yl)benzoic acid product?

After purification, it is crucial to assess the purity of your product. Common analytical techniques include:

  • Melting Point Analysis: A pure crystalline solid will have a sharp, well-defined melting point. Impurities will typically cause the melting point to be lower and broader.[9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will provide detailed structural information and can reveal the presence of impurities.

  • High-Performance Liquid Chromatography (HPLC): This is a highly sensitive technique for determining the purity of a compound and can be used to quantify any remaining impurities.

  • Mass Spectrometry (MS): This technique will confirm the molecular weight of your product.

Troubleshooting Guides

This section provides detailed, step-by-step protocols to address specific purification challenges you may encounter.

Problem 1: Removing Unreacted 2-Bromobenzoic Acid

Scenario: Your reaction is complete, and you have a mixture of your desired product, 2-(Tetrahydro-2H-pyran-4-yl)benzoic acid, and unreacted 2-bromobenzoic acid in an organic solvent.

Solution: Acid-Base Extraction

This is the most efficient method for this separation.[4][7]

Experimental Protocol: Acid-Base Extraction
  • Dissolution: Ensure your crude reaction mixture is fully dissolved in a water-immiscible organic solvent such as diethyl ether or ethyl acetate.

  • Transfer to Separatory Funnel: Transfer the organic solution to a separatory funnel.

  • First Extraction: Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to the separatory funnel. The volume should be approximately one-third to one-half of the organic layer's volume.

  • Venting (Crucial Step): Stopper the funnel, invert it, and immediately open the stopcock to release the pressure from the carbon dioxide gas that forms. Failure to vent can lead to a dangerous pressure buildup.

  • Mixing: Gently shake the funnel for 1-2 minutes, venting frequently.

  • Separation: Allow the layers to separate. The aqueous layer (containing the sodium salts of both your product and the unreacted starting material) will likely be the bottom layer (check densities if unsure).

  • Draining: Drain the aqueous layer into a clean Erlenmeyer flask.

  • Repeat Extraction: Repeat the extraction of the organic layer with fresh NaHCO₃ solution two more times to ensure all acidic components are removed. Combine all aqueous extracts.

  • Wash the Organic Layer: Wash the organic layer with brine (saturated NaCl solution) to remove any residual water. Dry the organic layer over an anhydrous drying agent like sodium sulfate or magnesium sulfate. This layer should contain any neutral byproducts.

  • Acidification: Cool the combined aqueous extracts in an ice bath. Slowly add 6M hydrochloric acid (HCl) dropwise while stirring until the solution is acidic (test with pH paper). You will observe a precipitate forming.[6]

  • Isolation: Collect the precipitated solid (your purified product and any unreacted starting acid) by vacuum filtration.

  • Washing: Wash the solid with a small amount of cold deionized water to remove any inorganic salts.

  • Drying: Dry the purified solid in a vacuum oven or desiccator.

Problem 2: Separating the Product from Neutral Byproducts (e.g., Biphenyl)

Scenario: After a Grignard reaction, you have your desired acidic product along with neutral, non-polar byproducts like biphenyl.

Solution: The same acid-base extraction protocol described above is highly effective. The neutral byproducts will remain in the organic layer, while your acidic product is selectively moved to the aqueous layer.[2][3]

Problem 3: Removing Unreacted Magnesium Turnings

Scenario: After quenching your Grignard reaction, you have solid magnesium metal remaining in your reaction flask.

Solution: Quenching and Filtration

Experimental Protocol: Magnesium Removal
  • Quenching: After the Grignard reaction is complete, cool the reaction mixture in an ice bath. Slowly and carefully add a saturated aqueous solution of ammonium chloride (NH₄Cl) or dilute hydrochloric acid to quench any unreacted Grignard reagent and magnesium.[10][11] This should be done with vigorous stirring.

  • Dissolution of Magnesium Salts: The acidic quench will convert the magnesium alkoxide salt of your product to the desired alcohol (if that is an intermediate) and will also react with the excess magnesium to form soluble magnesium salts.[10]

  • Filtration (if necessary): If any solid magnesium remains, you can filter the entire mixture through a pad of Celite or glass wool to remove the solid particles.[12][13] Wash the filter cake with a small amount of the organic solvent used in the reaction to ensure complete transfer of your product.

Problem 4: The Product Fails to Crystallize After Acidification

Scenario: You have acidified the aqueous extract, but your product remains as an oil or does not precipitate.

Possible Causes and Solutions:

  • Supersaturation: The solution may be supersaturated. Try scratching the inside of the flask with a glass stirring rod at the liquid-air interface to induce crystallization.[14]

  • Insufficient Cooling: Ensure the solution is thoroughly cooled in an ice bath.

  • "Oiling Out": If the product separates as an oil, it may be due to a low melting point or the presence of impurities. Try adding a small amount of the organic solvent you used for the extraction to the aqueous solution and then slowly evaporating the organic solvent. This can sometimes promote crystallization.

  • Back Extraction: If all else fails, you can extract the acidified aqueous solution with a fresh portion of an organic solvent (like diethyl ether or ethyl acetate). Your protonated, neutral product will now be more soluble in the organic layer. Combine the organic extracts, dry with an anhydrous drying agent, and remove the solvent under reduced pressure. The resulting crude product can then be further purified by recrystallization or chromatography.

Advanced Purification Technique: Recrystallization

If acid-base extraction alone does not yield a product of sufficient purity, recrystallization is an excellent secondary purification step.[8][15]

Recrystallization Workflow

Recrystallization_Workflow A Dissolve Crude Product in Minimum Hot Solvent B Hot Gravity Filtration (if insoluble impurities present) A->B optional C Slow Cooling to Room Temperature A->C if no solids B->C D Cool in Ice Bath C->D E Vacuum Filtration to Collect Crystals D->E F Wash Crystals with Cold Solvent E->F G Dry Crystals F->G

Caption: Workflow for the recrystallization of 2-(Tetrahydro-2H-pyran-4-yl)benzoic acid.

Key Considerations for Recrystallization:
  • Solvent Selection: The ideal solvent is one in which your product is highly soluble at high temperatures and poorly soluble at low temperatures, while the impurities have the opposite solubility profile.[14][16] For benzoic acid derivatives, solvent systems like ethanol/water or ethyl acetate/hexane are often good starting points.[17]

  • Slow Cooling: Allowing the solution to cool slowly is crucial for the formation of large, pure crystals. Rapid cooling can trap impurities within the crystal lattice.[14]

Data Summary

CompoundMolecular FormulaMolecular Weight ( g/mol )Physical State
2-(Tetrahydro-2H-pyran-4-yl)benzoic acidC₁₂H₁₄O₃206.24Solid[18]
2-Bromobenzoic acidC₇H₅BrO₂201.02Solid
Tetrahydro-2H-pyranC₅H₁₀O86.13Liquid
MagnesiumMg24.31Solid
BiphenylC₁₂H₁₀154.21Solid

References

  • University of California, Davis. (n.d.). Acid-Base Extraction. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). Liquid/liquid Extraction: Separation of Acids or Bases from Neutral Organics. Retrieved from [Link]

  • Benchchem. (2025). Technical Support Center: Purification of Product Mixtures Containing Benzoic Acid.
  • Chemistry LibreTexts. (2024, September 1). 2.1: Separation of an Unknown Mixture by Acid/Base Extraction. Retrieved from [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Engel, R. G. (n.d.). Experiment 3.
  • University of Colorado Boulder. (n.d.). Isolation and Purification of Organic Compounds Extraction (Expt #2).
  • Royal Society of Chemistry. (n.d.). The effects of stoichiometry and starting material on the product identity and yield in Grignard addition reactions. Retrieved from [Link]

  • Chemistry Stack Exchange. (2014, July 20). Removing unreacted Mg metal in a Grignard reaction. Retrieved from [Link]

  • CK-12 Foundation. (2026, March 2). Methods of Purification of Organic Compounds. Retrieved from [Link]

  • Grignard Reaction. (n.d.).
  • Hydrocarbon Processing. (n.d.). The purification of benzoic acid using dividing wall columns. Retrieved from [Link]

  • Recrystalliz
  • Chemistry LibreTexts. (2024, March 16). 7: The Grignard Reaction (Experiment). Retrieved from [Link]

  • Study Mind. (2022, April 19). Organic Synthesis - Practical Purification Techniques (A-Level Chemistry). Retrieved from [Link]

  • Reachem. (2024, August 9). The Purification of Organic Compound: Techniques and Applications. Retrieved from [Link]

  • Allen. (n.d.). Purification of Organic Compounds- Purification Methods in Chemistry. Retrieved from [Link]

  • Recrystalliz
  • Google Patents. (n.d.). Purification of benzoic acid - US3235588A.
  • Preparation of benzoic acid of high purity. (n.d.).
  • StudyMoose. (2024, February 26). Recrystallization of Benzoic Acid. Retrieved from [Link]

  • Benchchem. (2025). Technical Support Center: Purification of (S)-Tetrahydro-2H-pyran-2-carboxylic acid.
  • ResearchGate. (n.d.). (PDF) Recrystallization of Impure Benzoic Acid. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Recent Advances in the Synthesis of 2H-Pyrans - PMC. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of p-aminobenzoic acid diamides based on 4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-carboxylic acid and [4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methylamine. Retrieved from [Link]

  • ResearchGate. (n.d.). Purification of 2,4 Dichlorobenzoic Acid | Request PDF. Retrieved from [Link]

  • Design, synthesis and biological evaluation of a novel series of glycosylated platinum(IV) complexes as antitumor agents. (n.d.).
  • Google Patents. (n.d.). CN103242276A - Synthesis method of 2, 2-dimethyltetrahydro-2H-pyran-4-carboxylic acid.
  • PubChemLite. (n.d.). 2-(tetrahydro-2h-pyran-4-yl)benzoic acid. Retrieved from [Link]

  • Google Patents. (n.d.). US7365215B2 - Process for preparing 4-aminotetrahydropyran compound and an acid salt....
  • Organic Syntheses Procedure. (n.d.).
  • Mastering Organic Synthesis: A Guide to (Z)-4-[(Tetrahydro-2H-pyran-2-yl)oxy]-2-buten-1-ol. (n.d.).

Sources

Troubleshooting

Optimizing reaction conditions (temperature, solvent) for pyran synthesis

Technical Support Center: Optimizing Pyran Synthesis A Senior Application Scientist's Guide to Temperature and Solvent Selection The synthesis of pyran rings is a cornerstone in the development of new pharmaceuticals and...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Optimizing Pyran Synthesis

A Senior Application Scientist's Guide to Temperature and Solvent Selection

The synthesis of pyran rings is a cornerstone in the development of new pharmaceuticals and functional materials, owing to their prevalence in a vast array of biologically active compounds. However, the successful construction of these valuable heterocyclic scaffolds is highly dependent on meticulously optimized reaction conditions. This guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting strategies and practical protocols for optimizing temperature and solvent conditions in pyran synthesis.

Section 1: Foundational Principles of Reaction Optimization

Before delving into troubleshooting, it is crucial to understand the causal relationships between reaction parameters and outcomes. Temperature and solvent are not arbitrary choices; they are powerful tools to control reaction kinetics, thermodynamics, and selectivity.

  • The Role of Temperature: Temperature directly influences the rate of a chemical reaction. According to the Arrhenius equation, a higher temperature generally provides the necessary activation energy for a reaction to proceed faster. However, this is a double-edged sword. Excessively high temperatures can lead to the decomposition of reactants, catalysts, or the desired product itself.[1] Furthermore, temperature can dictate the reaction's outcome in systems with competing kinetic and thermodynamic pathways. A lower temperature might favor the kinetically controlled product (the one that forms fastest), while a higher temperature may favor the more stable, thermodynamically controlled product.

  • The Role of the Solvent: The solvent does more than just dissolve reactants. Its properties can profoundly impact reaction outcomes:

    • Polarity: The polarity of the solvent can influence the stability of charged intermediates and transition states. For instance, polar solvents can accelerate reactions that involve the formation of polar intermediates, such as in many Diels-Alder reactions.[2][3]

    • Protic vs. Aprotic: Protic solvents (e.g., water, ethanol) can form hydrogen bonds and may participate in the reaction mechanism, sometimes stabilizing transition states.[4] Aprotic solvents (e.g., THF, DCM) lack this ability. The choice between them depends on the specific mechanism of the pyran synthesis.

    • Solubility: Reactants must be sufficiently soluble at the reaction temperature to ensure a homogenous reaction mixture and efficient molecular collisions. Poor solubility can be a major cause of low yields.[5]

    • Catalyst Interaction: The solvent can modulate the activity of a catalyst. In some cases, the solvent can coordinate with the catalyst, affecting its efficacy.

Section 2: Troubleshooting Guide (Q&A Format)

This section addresses common problems encountered during pyran synthesis, providing a systematic approach to diagnosis and resolution.

Q1: My reaction has a very low yield or is not producing any product. What should I do?

Low or no yield is a frequent issue that can stem from several factors. A systematic approach is key to identifying the root cause.[6]

Initial Checks:

  • Reagent Purity: Confirm the purity of all starting materials, solvents, and catalysts. Impurities can inhibit the reaction or act as poisons for the catalyst.[1][6]

  • Stoichiometry: Double-check the molar ratios of your reactants.

  • Reaction Monitoring: Ensure you are monitoring the reaction correctly using an appropriate technique like Thin Layer Chromatography (TLC) to accurately gauge its progress.[1][6]

Troubleshooting Temperature and Solvent:

  • Is the temperature too low? The reaction may lack the necessary activation energy. Incrementally increase the temperature (e.g., in 10-20 °C steps) and monitor for product formation. For thermally sensitive compounds, consider extending the reaction time at a lower temperature.

  • Is the temperature too high? Reactant or product decomposition might be occurring.[1] Run the reaction at a lower temperature and check for improved yield.

  • Are the reactants soluble? Observe the reaction mixture. If reactants are not fully dissolved, a different solvent or a co-solvent system may be necessary. In some multicomponent reactions, poor solubility in solvents like water can completely halt product formation.[5]

  • Is the solvent appropriate for the mechanism? Consider the polarity of your chosen solvent. For reactions proceeding through polar intermediates, switching from a non-polar solvent (like toluene) to a polar aprotic solvent (like DMF or acetonitrile) or even a polar protic solvent (like ethanol) can significantly enhance the reaction rate.[7][8] Some studies have shown that solvent-free conditions can dramatically improve yields by increasing the concentration of reactants.[1][5]

G start Low or No Yield check_reagents Verify Reagent Purity & Stoichiometry start->check_reagents check_conditions Review Reaction Conditions check_reagents->check_conditions If OK temp_issue Temperature Issue? check_conditions->temp_issue solvent_issue Solvent Issue? temp_issue->solvent_issue No increase_temp Increase Temperature Incrementally temp_issue->increase_temp Too Low decrease_temp Decrease Temperature (Check for Decomposition) temp_issue->decrease_temp Too High change_solvent Screen Alternative Solvents (Polarity, Solubility) solvent_issue->change_solvent Yes consider_solvent_free Consider Solvent-Free or Microwave Conditions solvent_issue->consider_solvent_free No success Improved Yield increase_temp->success decrease_temp->success change_solvent->success consider_solvent_free->success

Caption: A troubleshooting workflow for low yield in pyran synthesis.

Q2: I am observing significant side product formation. How can I improve selectivity?

The formation of side products indicates that alternative reaction pathways are competing with your desired transformation.[9] Temperature and solvent are key to controlling this.

  • Temperature Control: As mentioned, high temperatures can favor thermodynamically stable side products. Try running the reaction at a lower temperature to favor the kinetically controlled, desired product. Conversely, if your desired product is the more stable one, a higher temperature might be beneficial, provided it doesn't cause decomposition.

  • Solvent Polarity and Selectivity: The polarity of the solvent can differentially stabilize the transition states leading to the desired product versus side products. Computational studies on Diels-Alder reactions have shown that while non-polar solvents can lead to faster overall rates, polar solvents can enhance selectivity between isomeric products.[3] Screening solvents with varying polarities is a crucial step.

  • Reaction Sequence in Multicomponent Reactions (MCRs): In MCRs for pyran synthesis, the reaction proceeds through several steps, such as a Knoevenagel condensation followed by a Michael addition.[1][10] The solvent can influence the rates of these individual steps. If an undesired side reaction is occurring, changing the solvent may alter the sequence of events to favor the desired pathway.

Section 3: Frequently Asked Questions (FAQs)

Q: How do I select a starting solvent for a new pyran synthesis? A: Start by reviewing the literature for similar transformations. If none exist, consider the polarity of your reactants. A good starting point is often a moderately polar aprotic solvent like acetonitrile or THF, or a polar protic solvent like ethanol, as they can solubilize a wide range of organic molecules and support many common reaction mechanisms.[7]

Q: What is a typical starting temperature for optimization? A: Room temperature is an ideal starting point as it is convenient and minimizes the risk of decomposition. If no reaction occurs after a reasonable time (monitor by TLC), gentle heating to 50-80 °C is a common next step.[9] For reactions known to require significant energy input, like some Diels-Alder cycloadditions, higher initial temperatures may be necessary.[11]

Q: When should I consider solvent-free or microwave-assisted conditions? A: Solvent-free (neat) conditions are advantageous when reactants are liquids or have low melting points, as this maximizes reactant concentration.[5] Microwave-assisted synthesis is an excellent option to consider when conventional heating is slow or inefficient.[12][13] Microwave irradiation can lead to rapid, uniform heating, often resulting in dramatically shorter reaction times and higher yields.[14][15][16]

Q: Can the solvent affect my catalyst's performance? A: Absolutely. For instance, in a study on the synthesis of 4H-pyran derivatives, protic solvents like ethanol gave a 96% yield, while THF and DCM resulted in poor product percentages, demonstrating a clear solvent effect on the catalyst's efficacy.[7] Some catalysts may be poisoned by certain solvents, while others may require a specific solvent environment to maintain their active conformation.[1]

Section 4: Experimental Protocols

Protocol 1: Systematic Solvent Screening

This protocol provides a framework for efficiently screening a range of solvents to identify the optimal medium for your pyran synthesis.

Methodology:

  • Set up a parallel series of small-scale reactions (e.g., in 1-dram vials) with identical amounts of reactants and catalyst.

  • To each vial, add a different solvent from a pre-selected list covering a range of polarities (see table below). Ensure the concentration of the limiting reagent is consistent across all reactions.

  • Stir all reactions at a constant, predetermined temperature (e.g., 60 °C).

  • Monitor each reaction at set time points (e.g., 1h, 4h, 12h, 24h) by TLC.

  • After a fixed duration (e.g., 24 hours), quench the reactions and analyze the crude product mixture by a quantitative method (e.g., ¹H NMR with an internal standard or LC-MS) to determine the yield and purity.

Table 1: Example Solvent Screening Data

EntrySolventPolarity IndexDielectric ConstantYield (%)Purity (%)
1Toluene2.42.383580
2THF4.07.585585
3DCM3.18.934075
4Acetone5.121.06590
5Acetonitrile5.837.588>95
6Ethanol4.324.592>95
7Water10.280.11550
8Solvent-FreeN/AN/A95>95

This table presents hypothetical data to illustrate the outcome of a solvent screening experiment.

Protocol 2: Temperature Optimization Study

Once an optimal solvent is identified, the next step is to fine-tune the reaction temperature.

Methodology:

  • Using the best solvent identified in Protocol 1, set up several identical reactions.

  • Place each reaction in a heating block or oil bath set to a different temperature (e.g., Room Temp, 40°C, 60°C, 80°C, 100°C).

  • Monitor the reactions over time by TLC to determine the rate of product formation and the appearance of any decomposition products.

  • Once the reactions appear complete (or after a fixed time), work them up and analyze the yield and purity.

  • Plot the yield versus temperature to identify the optimal thermal conditions that provide the best balance of reaction rate and product stability.

References

  • MDPI. (2019). Microwave Assisted Synthesis and Its Cytotoxicity Study of 4H-Pyrano[2,3-a]acridine-3-carbonitrile Intermediate: Experiment Design for Optimization Using Response Surface Methodology. Retrieved from [Link]

  • ResearchGate. (n.d.). Effect of solvent on catalytic activity in the synthesis of 4H-pyran derivative 4a. Retrieved from [Link]

  • Growing Science. (2019). Multicomponent synthesis of 4H-pyran derivatives using KOH loaded calcium oxide as catalyst in solvent. Retrieved from [Link]

  • Cognizance Journal. (2025). One Pot Synthesis of 4H-Pyran Derivatives by Use of Efficient and Recyclable Catalyst. Retrieved from [Link]

  • RSC Publishing. (n.d.). Recent advances in microwave-assisted multicomponent synthesis of spiro heterocycles. Retrieved from [Link]

  • RSC Publishing. (2023). Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds. Retrieved from [Link]

  • MDPI. (2025). Towards Greener Synthesis of Substituted 3-Aminophthalates Starting from 2H-Pyran-2-ones via Diels–Alder Reaction of Acetylenedicarboxylates. Retrieved from [Link]

  • ResearchGate. (n.d.). Efficient deep eutectic solvents catalyzed synthesis of pyran and benzopyran derivatives. Retrieved from [Link]

  • IntechOpen. (2018). The Role of Green Solvents and Catalysts at the Future of Drug Design and of Synthesis. Retrieved from [Link]

  • ResearchGate. (2025). Microwave Assisted Synthesis and Its Cytotoxicity Study of 4H-Pyrano[2,3-a]acridine-3-carbonitrile Intermediate: Experiment Design for Optimization Using Response Surface Methodology. Retrieved from [Link]

  • ResearchGate. (n.d.). Effect of temperature on the three-component reaction. Retrieved from [Link]

  • GSC Biological and Pharmaceutical Sciences. (2020). Green synthesis of pyranopyrazole using microwave assisted techniques. Retrieved from [Link]

  • Wikipedia. (n.d.). Diels–Alder reaction. Retrieved from [Link]

  • MDPI. (2022). Recent Progress in the Multicomponent Synthesis of Pyran Derivatives by Sustainable Catalysts under Green Conditions. Retrieved from [Link]

  • RSC Publishing. (2023). Green multicomponent synthesis of pyrano[2,3-c]pyrazole derivatives: current insights and future directions. Retrieved from [Link]

  • MDPI. (2024). Solvent-Mediated Rate Deceleration of Diels–Alder Reactions for Enhanced Selectivity: Quantum Mechanical Insights. Retrieved from [Link]

  • MDPI. (2024). Green Catalysts and/or Green Solvents for Sustainable Multi-Component Reactions. Retrieved from [Link]

  • MDPI. (n.d.). Diels–Alder Cycloaddition Reactions. Retrieved from [Link]

  • SciELO. (n.d.). Synthesis of a Series of 4H-Pyran Derivatives with Multicomponent Reaction in DBSA/H2O Microemulsion System. Retrieved from [Link]

  • Lirias. (n.d.). Effect of solvent motions on the dynamics of the Diels-Alder reaction. Retrieved from [Link]

  • Arkivoc. (n.d.). Convenient multicomponent reaction synthesis of novel pyrano[4,3-b]pyran derivatives via a domino reaction under microwave irradiation. Retrieved from [Link]

  • University of Miami. (n.d.). Theoretical studies of solvent effects and Lewis acid catalysis on Diels-Alder reactions. Retrieved from [Link]

  • ACS Publications. (2009). Exploring Catalyst and Solvent Effects in the Multicomponent Synthesis of Pyridine-3,5-dicarbonitriles. Retrieved from [Link]

  • University of Rochester. (n.d.). Troubleshooting: About. Retrieved from [Link]

  • StudyOrgo.com. (2016). How to approach synthesis problems. Retrieved from [Link]

  • Master Organic Chemistry. (2013). Planning Organic Synthesis With "Reaction Maps". Retrieved from [Link]

  • Reddit. (2019). Organic Chem 1 - How do you get good at synthesis-type problems?. Retrieved from [Link]

  • ACS Publications. (2024). Reaction Optimization Experiment for Undergraduate Capstone Organic Chemistry Laboratory Course. Retrieved from [Link]

  • MDPI. (2022). Synthesis of Pyran Derivatives. Retrieved from [Link]

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Optimization

Troubleshooting poor stereoselectivity in reactions with tetrahydropyran derivatives

Welcome to the Tetrahydropyran (THP) Stereoselectivity Support Center . Functionalized tetrahydropyran rings are ubiquitous scaffolds in natural products and active pharmaceutical ingredients.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Tetrahydropyran (THP) Stereoselectivity Support Center .

Functionalized tetrahydropyran rings are ubiquitous scaffolds in natural products and active pharmaceutical ingredients. However, reactions involving THP derivatives—such as Prins cyclizations and nucleophilic additions to oxocarbenium ions—are notoriously prone to stereochemical erosion.

This guide is designed for researchers and drug development professionals. It bypasses basic theory to directly address the mechanistic causality behind stereoselectivity failures, providing self-validating protocols and data-driven troubleshooting strategies.

Diagnostic Workflow: Isolating the Point of Failure

Before adjusting your reaction parameters, use the following logical workflow to identify whether your stereochemical erosion is a product of solvent polarity, Lewis acid choice, or intrinsic substrate conformation.

TroubleshootingWorkflow Start Stereoselectivity Issue in THP Synthesis CheckMech Determine Mechanism: SN1 vs. SN2-like? Start->CheckMech Prins Prins Cyclization: Check for Racemization Start->Prins Solvent Solvent Polarity Check (Polar = SN1, Non-polar = SN2) CheckMech->Solvent Woerpel Oxocarbenium Intermediate: Apply Woerpel's Model Solvent->Woerpel If SN1 (Oxocarbenium) LewisAcid Optimize Lewis Acid (e.g., InBr3, TMSBr) Prins->LewisAcid Attack Analyze Trajectory: Inside vs. Outside Attack Woerpel->Attack

Diagnostic workflow for troubleshooting THP stereoselectivity.

FAQ 1: Solvent Effects and Mechanistic Divergence

Q: My C-glycosylation of a THP acetal yielded the α -anomer in dichloromethane, but I need the β -anomer. Why did this happen, and how do I invert the selectivity?

A: The stereochemical outcome of nucleophilic substitutions on THP acetals is dictated by a competition between SN​1 and SN​2 -like pathways, which is highly sensitive to solvent polarity[1].

When you use a moderately polar solvent like dichloromethane ( CH2​Cl2​ ), the solvent stabilizes the intermediate oxocarbenium ion. This drives the reaction down an SN​1 pathway, where the nucleophile attacks the stereoelectronically favored face of the half-chair intermediate (typically yielding the α -anomer/axial attack).

The Fix: To invert the stereoselectivity to the β -anomer, you must suppress the formation of the oxocarbenium ion and force an SN​2 -like direct displacement. Switch to a highly non-polar solvent like Trichloroethylene (TCE) . TCE provides virtually no stabilization for the oxocarbenium ion, forcing the incoming nucleophile to directly displace the leaving group in an SN​2 fashion, resulting in an inversion of stereochemistry[1].

Quantitative Data Summary: Solvent Influence on THP Substitutions

SolventPolarityDominant Mechanistic PathwayExpected Stereochemical Outcome
Trichloroethylene (TCE) Non-polar SN​2 -likeHigh β -selectivity (up to 91:9 β : α )
Toluene Non-polarMixed / SN​2 -likeModerate β -selectivity
Dichloromethane ( CH2​Cl2​ ) Moderate SN​1 (Oxocarbenium)High α -selectivity (e.g., 75:25 α : β )
Acetonitrile ( CH3​CN ) Polar SN​1 (Oxocarbenium)High α -selectivity

FAQ 2: Overcoming Racemization in the Prins Cyclization

Q: I am losing enantiomeric excess (ee) during the Lewis acid-mediated Prins cyclization of my homoallylic alcohol. How can I prevent this side reaction?

A: Loss of optical purity during a Prins cyclization is almost always caused by a reversible 2-oxonia-Cope rearrangement [2]. When the intermediate oxocarbenium ion forms, if the subsequent nucleophilic trapping step is too slow, the molecule can undergo a [3,3]-sigmatropic rearrangement. This scrambles the stereocenters before the THP ring is finalized.

The Fix: You must increase the rate of the final cyclization/trapping step so that it outpaces the oxonia-Cope rearrangement. This is achieved by selecting a highly specific Lewis acid/nucleophile combination. Using InBr3​ in combination with TMSBr provides a highly reactive bromide source that instantly traps the intermediate, locking the stereocenters and yielding a 2,4,5,6-tetrasubstituted THP with exclusive stereocontrol[3].

Standard Operating Procedure: Highly Stereoselective Prins Cyclization

This protocol is designed as a self-validating system to ensure stereochemical integrity before downstream processing.

  • Preparation: Flame-dry a Schlenk flask under argon. Add dry CH2​Cl2​ (0.1 M relative to substrate) and cool the system to 0 °C.

  • Reagent Addition: Add the (Z)- or (E)- γ -brominated homoallylic alcohol (1.0 equiv) and the desired aldehyde (1.2 equiv).

  • Catalyst Initiation: Slowly add InBr3​ (1.0 equiv) followed dropwise by TMSBr (1.2 equiv). The dual-reagent system ensures rapid activation and immediate bromide trapping.

  • Reaction Monitoring: Stir at 0 °C. Monitor the disappearance of the starting material via TLC (typically 2-4 hours).

  • Self-Validation Checkpoint (Critical): Withdraw a 50 µL aliquot, quench with saturated aqueous NaHCO3​ , extract with CDCl3​ , and analyze via crude 1H NMR. Look for the diagnostic proton signal at the C5 position. An axial proton (indicating equatorial bromine) will appear as a doublet of doublets with large coupling constants ( J>10 Hz). If this signal is confirmed, the 2,6-cis-4,5-dibromo-THP geometry is locked.

  • Quench and Isolate: Once validated, quench the bulk reaction with aqueous NaHCO3​ , extract with CH2​Cl2​ , dry over Na2​SO4​ , and purify via flash chromatography. Yields typically exceed 90%[3].

FAQ 3: Predicting Facial Selectivity via Woerpel's Model

Q: When my reaction proceeds via an SN​1 oxocarbenium intermediate, I get a mixture of diastereomers. How can I predict and control which face the nucleophile will attack?

A: Stereoselectivity in six-membered and five-membered oxocarbenium ions is governed by Woerpel's Inside Attack Model [4],[5].

Because of the partial double bond character between the oxygen and the carbocation, the THP ring is forced into a half-chair conformation. The nucleophile does not attack randomly; it approaches along a specific trajectory to minimize steric clashes and eclipsing interactions in the transition state.

  • Inside Attack (Favored): The nucleophile attacks from the "inside" of the envelope/half-chair. As the carbon rehybridizes from sp2 to sp3 , the adjacent substituents move into a perfectly staggered, low-energy conformation.

  • Outside Attack (Disfavored): If the nucleophile attacks from the "outside," the transition state forces the newly forming bond to eclipse the adjacent C-H or C-R bonds, creating a high-energy barrier.

WoerpelModel Acetal THP Acetal Substrate Oxo Oxocarbenium Ion (Half-Chair Conformer) Acetal->Oxo Lewis Acid Activation Inside Inside Attack (Staggered TS) Oxo->Inside Favored Trajectory Outside Outside Attack (Eclipsed TS) Oxo->Outside Disfavored Trajectory Major Major Diastereomer (e.g., 1,4-trans) Inside->Major Minor Minor Diastereomer Outside->Minor

Stereoelectronic control via Woerpel's inside attack model.

The Fix: To control the attack, you must control the ground-state conformation of the oxocarbenium ion. Bulky substituents at C3 or C4 will force the ring into a specific half-chair conformer to keep those bulky groups pseudo-axial (maximizing electrostatic stabilization) or pseudo-equatorial (minimizing steric bulk). Once the lowest-energy conformer is locked, the nucleophile will exclusively perform an "inside attack" on that specific conformer[4].

References

  • Kendale, J. C., et al. "Solvent Effects in the Nucleophilic Substitutions of Tetrahydropyran Acetals Promoted by Trimethylsilyl Trifluoromethanesulfonate: Trichloroethylene as Solvent for Stereoselective C- and O-Glycosylations." Organic Letters (2014). URL: [Link]

  • Liu, F., Loh, T.-P. "Highly Stereoselective Prins Cyclization of (Z)- and (E)- γ -Brominated Homoallylic Alcohols to 2,4,5,6-Tetrasubstituted Tetrahydropyrans." Organic Letters (2007). URL:[Link]

  • "Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans: an inspection of twenty years." Beilstein Journal of Organic Chemistry (2021). URL:[Link]

  • "Stereochemical Aspects of the C-Glycosylation of Pyranosides and Furanosides." Synthesis (Thieme Connect). URL:[Link]

  • Smith, D. M., Woerpel, K. A. "Nucleophilic addition to silyl-protected five-membered ring oxocarbenium ions governed by stereoelectronic effects." Organic Letters (2004). URL:[Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting 2-(Tetrahydro-2H-pyran-4-yl)benzoic Acid Workup

Welcome to the Technical Support Center. This guide is designed for researchers, process chemists, and drug development professionals working with 2-(Tetrahydro-2H-pyran-4-yl)benzoic acid [1].

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, process chemists, and drug development professionals working with 2-(Tetrahydro-2H-pyran-4-yl)benzoic acid [1]. This molecule presents unique challenges during isolation due to the dual nature of its functional groups: a robust but amphiphilic benzoic acid and an acid-sensitive tetrahydropyran (THP) ring.

Below, we provide field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to ensure high-yield, degradation-free workups.

🔍 FAQ & Troubleshooting Guides

Q1: Why is my product yield low, and why am I detecting ring-opened byproducts after acidification?

Causality: The primary culprit is the acid-catalyzed cleavage of the tetrahydropyran (THP) ring. While THP rings exhibit greater stability than tetrahydrofuran (THF) under certain conditions[2], they remain highly vulnerable to strong nucleophilic acids[3]. During the standard workup of carboxylic acids, researchers often use concentrated hydrochloric acid (HCl) or hydrobromic acid (HBr) to precipitate the product. However, strong hydrohalic acids protonate the ether oxygen of the THP ring, forming a highly reactive oxonium ion. The conjugate base (e.g., Cl⁻ or Br⁻) then acts as a nucleophile, attacking the adjacent carbon via an S_N2 mechanism and irreversibly cleaving the ring to form a halo-alcohol degradant[4].

Solution: Shift from strong hydrohalic acids to mild, non-nucleophilic organic acids. To preserve the integrity of the tetrahydropyran ring, mild acidic workups are strongly recommended[5]. Using 10% aqueous citric acid provides sufficient protons to neutralize the carboxylate (pKa ~4.2) without introducing a nucleophile capable of ring-opening.

Q2: I am experiencing severe, unbreakable emulsions during the liquid-liquid extraction phase. How can I resolve this?

Causality: 2-(Tetrahydro-2H-pyran-4-yl)benzoic acid is inherently amphiphilic. The THP ring is a hydrogen-bond acceptor (hydrophilic), while the aromatic ring is hydrophobic. If the aqueous layer is not sufficiently acidified (e.g., pH > 4.5), a fraction of the compound remains as a carboxylate salt. This ionic-hydrophobic hybrid acts as a powerful surfactant, drastically lowering the interfacial tension between the aqueous and organic phases and stabilizing emulsions.

Solution: Ensure the pH is strictly driven down to 3.5 to fully protonate the carboxylic acid, neutralizing its charge. Additionally, saturate the aqueous layer with NaCl (brine) to increase ionic strength, which "salts out" the organic compound and forces phase separation.

Q3: How do I prevent thermal degradation and peroxide formation during solvent removal?

Causality: Like all cyclic ethers, the THP ring is susceptible to autoxidation, forming hydroperoxides upon prolonged exposure to oxygen and light. Concentrating these peroxides on a rotary evaporator at high temperatures can initiate radical-based degradation pathways[3].

Solution: Evaporate solvents in the dark at temperatures strictly below 40 °C and backfill the system with inert gas (N₂ or Ar) rather than ambient air.

📊 Quantitative Reagent Selection

Selecting the correct acidifying agent is the most critical decision in this workflow. Table 1 summarizes the physicochemical rationale behind reagent selection.

Table 1: Comparison of Acidification Reagents for THP-Benzoic Acid Workup

Acidifying AgentpKaNucleophilicity of Conjugate BaseExothermicityTHP Ring StabilityRecommendation
Conc. HBr -9.0Very High (Br⁻)HighVery Low (Rapid cleavage)Strictly Avoid
Conc. HCl -3.0High (Cl⁻)HighLow (Prone to cleavage)Strictly Avoid
1M NaHSO₄ 1.9Low (HSO₄⁻)LowHigh (Intact ring)Acceptable
10% Citric Acid 3.1Very Low (Citrate)LowHigh (Intact ring)Recommended

🔬 Mechanistic & Workflow Visualizations

degradation_pathway A 2-(Tetrahydro-2H-pyran-4-yl)benzoic acid (Intact Cyclic Ether) B Protonated Ether Intermediate (Oxonium Ion) A->B Strong Acid (HCl/HBr) Elevated Temp C Nucleophilic Attack by Halide (e.g., Cl⁻, Br⁻) B->C SN2 Ring Opening D Ring-Opened Degradant (Halo-alcohol derivative) C->D Irreversible Cleavage

Figure 1: Acid-catalyzed nucleophilic ring-opening degradation pathway of the THP ring.

optimized_workup Start Basic Aqueous Reaction Mixture Cool Cool to 0-5 °C (Ice Bath) Start->Cool Acidify Add 10% Citric Acid Target pH: 3.5 - 4.0 Cool->Acidify Extract Extract with EtOAc (Avoid Emulsions) Acidify->Extract Wash Wash Organics (Water, Brine) Dry over Na2SO4 Extract->Wash Evaporate Concentrate in vacuo (T < 40 °C) Wash->Evaporate End Pure 2-(Tetrahydro-2H-pyran-4-yl)benzoic acid Evaporate->End

Figure 2: Optimized self-validating workup workflow preventing THP degradation.

🧪 Self-Validating Experimental Protocol

This step-by-step methodology incorporates built-in analytical checkpoints to ensure the integrity of the product at every stage.

Step 1: Temperature Control and Mild Acidification
  • Transfer the basic aqueous reaction mixture to an appropriately sized Erlenmeyer flask equipped with a magnetic stir bar.

  • Submerge the flask in an ice-water bath and allow the internal temperature to reach 0–5 °C . (Causality: Lower temperatures exponentially decrease the rate of ether cleavage).

  • Slowly add a 10% w/v aqueous citric acid solution dropwise while maintaining vigorous stirring.

  • Monitor the pH continuously until it reaches 3.5 .

  • Validation Check: Spot the aqueous layer on pH paper to confirm pH 3.5. Extract a 1 mL aliquot with Ethyl Acetate (EtOAc), evaporate, and run a rapid TLC (Hexanes:EtOAc 1:1 with 1% AcOH). The absence of baseline-polar spots confirms the THP ring remains intact.

Step 2: Liquid-Liquid Extraction
  • Transfer the acidified mixture to a separatory funnel.

  • Add EtOAc (1/3 of the aqueous volume). Gently invert the funnel, venting frequently. Do not shake vigorously to prevent emulsification.

  • Allow the phases to separate. If a micro-emulsion persists, add 10–20 mL of saturated aqueous NaCl (brine) to the funnel and gently swirl.

  • Validation Check: The organic (top) layer should be translucent. Check the aqueous layer by TLC under UV light (254 nm) to ensure complete extraction of the UV-active benzoic acid derivative. Repeat the extraction 2 more times.

Step 3: Washing and Drying
  • Combine the organic layers and wash once with deionized water, followed by a final wash with saturated brine.

  • Transfer the organic phase to an Erlenmeyer flask and add anhydrous Sodium Sulfate (Na₂SO₄). Swirl until the drying agent flows freely like sand.

  • Validation Check: The organic solution must be completely clear and free of any aqueous micro-droplets.

Step 4: Concentration and Storage
  • Filter the solution through a fluted filter paper to remove the drying agent.

  • Concentrate the filtrate under reduced pressure on a rotary evaporator. Strictly maintain the water bath temperature at ≤ 40 °C .

  • Backfill the rotary evaporator with Nitrogen or Argon gas.

  • Validation Check: Obtain a ¹H-NMR spectrum of the crude solid. The presence of intact ethereal multiplets at ~3.5–4.1 ppm and the absence of downstream halohydrin signals validate the success of the protocol.

📚 References

  • Tetrahydropyran Solvent Stability and Polymerization Resistance Title: Catalytic production of Tetrahydropyran (THP): A biomass-derived, economically competitive solvent... Source: Office of Scientific and Technical Information (OSTI.gov) URL:[Link]

  • Acid-Catalyzed Ether Cleavage Mechanisms Title: Predict the products of the following reactions. An excess of acid... Source: Pearson+ URL:[Link]

  • Mild Acidic Workup Strategies for THP Derivatives Title: Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives: Application to Total Synthesis of Neopeltolide... Source: PubMed Central (PMC) - NIH URL:[Link]

  • Degradation Pathways of Substituted Tetrahydropyrans Title: 4-Methyltetrahydropyran (4-MeTHP): Application as an Organic Reaction Solvent Source: ResearchGate URL:[Link]

Sources

Optimization

Technical Support Center: Navigating the Scale-Up of 2-(Tetrahydro-2H-pyran-4-yl)benzoic Acid Production

Welcome to the technical support center for the synthesis and scale-up of 2-(Tetrahydro-2H-pyran-4-yl)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot a...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis and scale-up of 2-(Tetrahydro-2H-pyran-4-yl)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the production of this valuable intermediate. We will delve into the common challenges encountered during synthesis, from bench-scale to pilot plant, providing practical, experience-driven solutions.

Frequently Asked Questions (FAQs)

Here we address some of the common initial queries regarding the synthesis of 2-(Tetrahydro-2H-pyran-4-yl)benzoic acid.

Q1: What are the most common synthetic routes to 2-(Tetrahydro-2H-pyran-4-yl)benzoic acid?

A1: The two most prevalent synthetic strategies are the Grignard reaction and the Suzuki coupling. The choice between these routes often depends on the availability and cost of starting materials, as well as the scale of the synthesis.

  • Grignard Reaction: This classic carbon-carbon bond-forming reaction typically involves the reaction of a Grignard reagent derived from a halo-substituted tetrahydro-2H-pyran with a source of CO2 (such as dry ice), followed by an acidic workup.[1][2][3]

  • Suzuki Coupling: This palladium-catalyzed cross-coupling reaction joins an aryl halide (e.g., a 2-halobenzoic acid derivative) with a tetrahydro-2H-pyran-4-ylboronic acid or a related organoboron species.[4][5] This method is often favored for its functional group tolerance.

Q2: My Grignard reaction to synthesize a similar benzoic acid derivative is difficult to initiate. What are the common causes?

A2: Initiation of a Grignard reaction is notoriously sensitive to reaction conditions. The primary culprits are typically moisture and the passivation of the magnesium surface. Ensure all glassware is rigorously dried, and solvents are anhydrous.[6] The magnesium turnings should be fresh and of high purity. Crushing the magnesium turnings under an inert atmosphere can help expose a fresh, reactive surface.[6] A small crystal of iodine or a few drops of 1,2-dibromoethane can be used as an initiator.[2]

Q3: What are the typical impurities I might encounter in my final product?

A3: Common impurities can include unreacted starting materials, by-products from side reactions, and residual solvents. For instance, in a Grignard synthesis, a common by-product is the corresponding hydrocarbon formed by the reaction of the Grignard reagent with any trace amounts of water. In a Suzuki coupling, homo-coupling of the starting materials can occur.

Q4: Which purification methods are most effective for 2-(Tetrahydro-2H-pyran-4-yl)benzoic acid?

A4: The purification strategy depends on the nature and quantity of the impurities.

  • Recrystallization: This is often the most effective method for purifying crystalline solids like benzoic acid derivatives.[7][8][9] A suitable solvent system will dissolve the compound at an elevated temperature and allow it to crystallize upon cooling, leaving impurities in the mother liquor.

  • Silica Gel Chromatography: For removing impurities with different polarities, column chromatography is a viable option. Adding a small amount of a volatile acid, like acetic acid, to the eluent can help to improve the peak shape and recovery of acidic compounds.[10]

Troubleshooting Guides

This section provides in-depth troubleshooting for more complex issues that can arise during the scale-up of 2-(Tetrahydro-2H-pyran-4-yl)benzoic acid production.

Guide 1: Challenges in the Grignard Reaction Scale-Up

The Grignard route, while cost-effective, presents several challenges during scale-up, primarily related to reaction initiation, exothermicity, and work-up.

Problem: Inconsistent Reaction Initiation at Pilot Scale

  • Causality: At a larger scale, the surface area-to-volume ratio decreases, making it more challenging to initiate the reaction. The passivation of the magnesium surface with a layer of magnesium oxide is a significant hurdle.

  • Troubleshooting Steps:

    • Magnesium Activation: Ensure the magnesium turnings are of high quality. Consider pre-activation by stirring the magnesium in an anhydrous solvent (like THF) with a catalytic amount of iodine or 1,2-dibromoethane until the color of the initiator disappears.

    • Controlled Addition: Add a small portion of the halide to the activated magnesium. A localized temperature increase should be observed, indicating reaction initiation. Once initiated, the remaining halide can be added at a controlled rate to maintain a steady reaction temperature.

    • Sonication: For difficult-to-start reactions, the use of an ultrasonic bath can help to clean the magnesium surface and promote initiation.[1]

Problem: Exothermic Runaway During Halide Addition

  • Causality: The formation of the Grignard reagent is highly exothermic. On a large scale, inefficient heat dissipation can lead to a dangerous temperature increase and potential solvent boiling.

  • Troubleshooting Steps:

    • Controlled Addition Rate: The addition of the halide solution should be carefully controlled to maintain the desired reaction temperature.

    • Efficient Cooling: Utilize a jacketed reactor with a reliable cooling system.

    • Dilution: Running the reaction at a lower concentration can help to manage the exotherm.

Problem: Low Yield and By-product Formation

  • Causality: The primary cause of low yield is often the presence of moisture, which quenches the Grignard reagent. Side reactions, such as Wurtz coupling, can also occur.

  • Troubleshooting Steps:

    • Strict Anhydrous Conditions: All solvents and reagents must be thoroughly dried. The reaction should be conducted under a dry, inert atmosphere (e.g., nitrogen or argon).

    • Reverse Addition: Adding the magnesium to the halide solution (reverse addition) can sometimes minimize the formation of Wurtz coupling products.

    • Temperature Control: Maintaining a consistent and moderate reaction temperature can help to suppress side reactions.

Diagram: Troubleshooting Workflow for Grignard Reaction Initiation

start Grignard Reaction Fails to Initiate check_moisture Verify Anhydrous Conditions (Solvents, Glassware) start->check_moisture activate_mg Activate Magnesium (Iodine, 1,2-dibromoethane, Mechanical Stirring) check_moisture->activate_mg add_initiator Add Small Amount of Halide activate_mg->add_initiator observe_exotherm Observe for Localized Exotherm add_initiator->observe_exotherm proceed Proceed with Controlled Addition observe_exotherm->proceed Yes troubleshoot_further Further Troubleshooting (Sonication, Different Mg Source) observe_exotherm->troubleshoot_further No

Caption: Workflow for troubleshooting Grignard reaction initiation.

Guide 2: Optimizing the Suzuki Coupling for Scale-Up

The Suzuki coupling offers high functional group tolerance but can be costly and challenging to purify on a large scale.

Problem: High Catalyst Loading and Cost

  • Causality: Palladium catalysts are expensive, and high catalyst loadings can make the process economically unviable for large-scale production.

  • Troubleshooting Steps:

    • Ligand Screening: The choice of ligand can significantly impact catalyst activity. Screening a variety of phosphine or N-heterocyclic carbene (NHC) ligands can identify a more efficient catalytic system, allowing for lower catalyst loadings.

    • Catalyst Poisoning: Ensure starting materials are free from impurities that can poison the catalyst (e.g., sulfur-containing compounds).

    • Heterogeneous Catalysis: Consider using a supported palladium catalyst (e.g., Pd/C) which can often be recovered and reused, although they may exhibit lower activity.[11]

Problem: Difficult Removal of Palladium Residues

  • Causality: Residual palladium in the final product is a major concern, especially for pharmaceutical applications.

  • Troubleshooting Steps:

    • Extraction: After the reaction, a series of aqueous washes can help to remove the bulk of the palladium.

    • Scavengers: Employing palladium scavengers (e.g., thiol-functionalized silica or activated carbon) can effectively reduce palladium levels.

    • Recrystallization: Proper recrystallization can also significantly reduce the levels of residual palladium.

Problem: Incomplete Reaction and By-product Formation

  • Causality: Incomplete conversion can be due to poor catalyst activity or suboptimal reaction conditions. Homo-coupling of the boronic acid is a common side reaction.

  • Troubleshooting Steps:

    • Base Selection: The choice and stoichiometry of the base are critical. Inorganic bases like potassium carbonate or cesium carbonate are commonly used. An organic base may be required in some cases.

    • Solvent System: The solvent system can influence both the reaction rate and selectivity. A mixture of an organic solvent and water is often used.

    • Temperature Optimization: Carefully optimizing the reaction temperature can improve conversion and minimize side reactions.

Diagram: Key Steps in a Suzuki Coupling Reaction Cycle

pd0 Pd(0)L2 ox_add Oxidative Addition pd0->ox_add Ar-X aryl_pd Ar-Pd(II)-X L2 ox_add->aryl_pd transmetal Transmetalation aryl_pd_r Ar-Pd(II)-R L2 transmetal->aryl_pd_r red_elim Reductive Elimination red_elim->pd0 Catalyst Regeneration product Ar-R red_elim->product aryl_pd->transmetal R-B(OR)2 aryl_pd_r->red_elim

Caption: The catalytic cycle of a Suzuki cross-coupling reaction.

Experimental Protocols

Protocol 1: Recrystallization of 2-(Tetrahydro-2H-pyran-4-yl)benzoic Acid

This protocol provides a general procedure for the purification of the final product by recrystallization. The choice of solvent is critical and should be determined experimentally.

  • Solvent Selection: In a small test tube, add a small amount of the crude product and a few drops of a test solvent. Observe the solubility at room temperature and upon heating. An ideal solvent will dissolve the product when hot but not when cold. Common solvent systems for benzoic acids include ethanol/water, acetone/heptane, or ethyl acetate/hexane.[8]

  • Dissolution: In a flask equipped with a reflux condenser, add the crude 2-(Tetrahydro-2H-pyran-4-yl)benzoic acid and the minimum amount of the chosen hot solvent to achieve complete dissolution.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. Further cooling in an ice bath can increase the yield of the crystals.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.[7]

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Data Presentation: Solvent Screening for Recrystallization
Solvent System (v/v)Solubility (Cold)Solubility (Hot)Crystal Formation on Cooling
Ethanol/Water (80:20)Sparingly SolubleSolubleGood
Acetone/Heptane (50:50)InsolubleSolubleGood
Ethyl Acetate/Hexane (30:70)Sparingly SolubleSolubleFair
TolueneInsolubleSparingly SolublePoor

References

  • University of California, Davis. Grignard Reaction – Synthesis of Benzoic Acid. [Link]

  • Boston University. Grignard Reaction - Synthesis of Substituted Benzoic Acids. [Link]

  • Chem21Labs. Synthesis of Benzoic Acid. [Link]

  • Wikipedia. Suzuki reaction. [Link]

  • Scribd. Benzoic Acid Synthesis via Grignard Reaction. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • University of California, Riverside. Recrystallizations and Extractions of Organic Compounds. [Link]

  • Scribd. Benzoic Acid Purification by Recrystallization. [Link]

  • MeitY OLabs. Purification of Benzoic Acid by Crystallization. [Link]

  • University Chemistry. Pd/C-Catalyzed Synthesis of 4-Bibenzoic Acid via Suzuki-Miyaura Coupling Reaction. [Link]

Sources

Troubleshooting

Overcoming low reactivity of 2-substituted benzoic acids in coupling reactions

Welcome to the Advanced Synthesis Support Center . As a Senior Application Scientist, I have designed this portal to address one of the most persistent bottlenecks in organic synthesis: the low reactivity of 2-substitute...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Synthesis Support Center . As a Senior Application Scientist, I have designed this portal to address one of the most persistent bottlenecks in organic synthesis: the low reactivity of 2-substituted (ortho-substituted) benzoic acids.

Whether you are synthesizing complex PROTAC linkers, exploring peptidomimetics, or developing novel biaryls, the steric and electronic challenges imposed by ortho-substitution require specific, mechanistically sound interventions.

Mechanistic Root Cause: The "Ortho Effect"

Before troubleshooting, we must understand the causality of the failure. When a substituent is placed in the ortho position relative to a carboxylic acid on a benzene ring, the resulting steric hindrance forces the carboxyl group to twist out of the coplanar alignment with the aromatic ring[1].

The Dual Consequence:

  • Amide Coupling Failure: This twisting inhibits the resonance of the carboxyl group with the phenyl ring, increasing its acidity[1]. While a more acidic proton is easier to remove, the out-of-plane geometry and the physical bulk of the ortho-substituent severely block the trajectory required for a nucleophile (amine) to attack the activated ester intermediate[2].

  • Decarboxylation Advantage: Conversely, this exact destabilization makes 2-substituted benzoic acids ideal candidates for decarboxylative cross-coupling. The broken conjugation lowers the activation energy required to extrude CO₂ and form a reactive aryl-metal intermediate[3].

Diagnostic Workflow

Use the following decision matrix to select the optimal synthetic strategy based on your target reaction and coupling partners.

G Start 2-Substituted Benzoic Acid Coupling Reaction Q1 Target Reaction? Start->Q1 Amide Amide Bond Formation Q1->Amide Decarb Decarboxylative Cross-Coupling Q1->Decarb Amide_Q Amine Sterics? Amide->Amide_Q Decarb_Q Coupling Partner? Decarb->Decarb_Q Primary Primary/Un-hindered Amide_Q->Primary Secondary Secondary/Hindered Amide_Q->Secondary HATU HATU/COMU + 2,6-Lutidine (Direct Coupling) Primary->HATU AcidCl Acid Chloride via Oxalyl Chloride/DMF Secondary->AcidCl ArylHalide Aryl Halide Decarb_Q->ArylHalide Amine Amine/Heteroatom Decarb_Q->Amine PdCu Pd/Cu Bimetallic Catalysis ArylHalide->PdCu CuLMCT Cu-LMCT Photocatalysis Amine->CuLMCT

Decision matrix for 2-substituted benzoic acid coupling strategies.

Troubleshooting Guide: Amide Bond Formation

Issue: Low conversion, recovery of starting materials, or formation of isomeric byproducts when coupling 2-substituted benzoic acids with amines. Causality: Standard carbodiimides (EDC/DCC) form bulky O-acylisourea intermediates. When paired with bulky bases like DIPEA, the steric clash prevents the amine from accessing the electrophilic carbon. Furthermore, prolonged heating of these hindered activated esters can lead to unwanted isomeric byproducts[4]. Solution: Transition to highly reactive uronium salts (HATU or COMU) and replace DIPEA with the less sterically demanding base, 2,6-lutidine[5]. If the amine is secondary or highly hindered, bypass activated esters entirely by generating an acid chloride[6].

Protocol A: Self-Validating Acid Chloride Amidation

This protocol utilizes oxalyl chloride to generate a highly reactive, low-steric-profile electrophile.

  • Activation: Dissolve the 2-substituted benzoic acid (1.0 eq) in anhydrous DCM (0.1 M) under N₂ at 0 °C.

  • Catalysis: Add a catalytic amount of anhydrous DMF (0.05 eq).

  • Chlorination: Dropwise add oxalyl chloride (1.5 eq). Causality note: DMF reacts with oxalyl chloride to form the Vilsmeier-Haack intermediate, which is the true active chlorinating species[6].

  • Self-Validation Checkpoint: After 2 hours at room temperature, quench a 5 µL aliquot into 100 µL of methanol. Analyze via LC-MS. The complete disappearance of the starting acid and the exclusive presence of the methyl ester confirms 100% conversion to the acid chloride.

  • Coupling: Concentrate the reaction in vacuo to remove excess oxalyl chloride. Redissolve in DCM, cool to 0 °C, and add the amine (1.2 eq) followed by Triethylamine (2.0 eq). Stir for 2 hours.

Troubleshooting Guide: Decarboxylative Cross-Coupling

Issue: High yields of protodecarboxylation (des-carboxylated arene) instead of the desired cross-coupled biaryl or aniline. Causality: In transition-metal-catalyzed decarboxylative couplings, the carboxylic acid extrudes CO₂ to form an organometallic intermediate[3]. In standard Pd-only systems, this intermediate is highly susceptible to rapid protonation by trace moisture or the reaction environment before transmetalation can occur[7]. Solution: Implement a synergistic bimetallic system. A Cu(I) catalyst excels at mediating the initial decarboxylation, while a Pd(0) catalyst rapidly intercepts the organocopper intermediate for cross-coupling[8]. For C-N bonds, utilize Ligand-to-Metal Charge Transfer (LMCT) copper photocatalysis[9].

Protocol B: Bimetallic Pd/Cu Decarboxylative Arylation
  • Preparation: In a glovebox, charge a Schlenk tube with the 2-substituted benzoic acid (1.5 eq), aryl halide (1.0 eq), CuI (20 mol%), ₂ (5 mol%), XPhos (10 mol%), and Ag₂CO₃ (1.5 eq)[8].

  • Solvent: Add anhydrous NMP/Quinoline (4:1 ratio, 0.2 M).

  • Reaction: Seal the tube, remove from the glovebox, and heat to 120 °C for 16 hours.

  • Self-Validation Checkpoint: Monitor the reaction headspace for CO₂ evolution. Analyze an aliquot via GC-MS at 4 hours. The presence of the cross-coupled product without the protodecarboxylated arene confirms successful transmetalation from Cu to Pd.

Quantitative Data: Strategy Comparison

Summarizing the optimal conditions based on empirical reactivity profiles allows for rapid reagent selection.

Coupling StrategyReagent / CatalystBase / AdditiveSteric TolerancePrimary Byproduct Profile
Standard Amidation EDC / HOBtDIPEALowHigh unreacted starting material
High-Reactivity Amidation HATU or COMU2,6-LutidineModerateTetramethylurea (Water soluble)
Acid Chloride Amidation Oxalyl ChlorideDMF (cat.), TEAHighHCl, CO₂, CO (Gaseous)
Decarboxylative C-C Pd-complex / CuIAg₂CO₃HighCO₂ (Gaseous), AgX salts
Decarboxylative C-N Cu(OTf)₂ (LMCT)Light (LED)HighCO₂ (Gaseous)

Frequently Asked Questions (FAQs)

Q: Why did my HATU coupling fail when I used DIPEA, but succeed with 2,6-lutidine? A: DIPEA (N,N-Diisopropylethylamine) is highly sterically hindered. When the benzoic acid is already ortho-substituted, the bulky isopropyl groups of DIPEA prevent efficient deprotonation and intermediate stabilization during the coupling cycle. 2,6-lutidine is less bulky but sufficiently basic to drive the reaction forward efficiently[5].

Q: Can I use flow chemistry to force the amide coupling of a 2,6-disubstituted benzoic acid? A: Yes. Flow chemistry allows you to safely superheat the reaction mixture (e.g., 150 °C) under pressure. This provides the necessary thermal energy to overcome the massive activation barrier of di-ortho-substituted systems without the thermal degradation and isomeric byproduct formation typically seen during prolonged batch heating[4].

Q: Why are heteroaryl bromides preferred over organoboron reagents in some of your decarboxylative protocols? A: Synthesizing complex organoboron reagents from arene biomass adds step counts and lowers atom economy[10]. By utilizing the native carboxylic acid of an ortho-substituted benzoic acid via Cu-LMCT catalysis, you can directly couple it with widely available heteroaryl bromides, bypassing the need for unstable boronic acid intermediates[10].

References

  • Mechanisms of decarboxylation of ortho-substituted benzoic acids - ResearchGate. Available at:[Link]

  • Decarboxylative sulfoximination of benzoic acids enabled by photoinduced ligand-to-copper charge transfer - Chemical Science (RSC). Available at:[Link]

  • Catalytic Decarboxylative Cross-Coupling of Aryl Chlorides and Benzoates Without Activating ortho Substituents - ResearchGate. Available at:[Link]

  • Direct ortho-Arylation of ortho-Substituted Benzoic Acids: Overriding Pd-Catalyzed Protodecarboxylation - Organic Letters (ACS). Available at:[Link]

  • Decarboxylative Borylation and Cross-Coupling of (Hetero)aryl Acids Enabled by Copper Charge Transfer Catalysis - PMC (NIH). Available at:[Link]

  • The First Large-Scale Synthesis of MK-4305: A Dual Orexin Receptor Antagonist for the Treatment of Sleep Disorder - Organic Process Research & Development (ACS). Available at:[Link]

  • C(sp3) cross coupling and amide formation for PROTAC library synthesis - ChemRxiv. Available at:[Link]

  • Ortho effect - Wikipedia. Available at:[Link]

  • Ortho effect - A to Z Chemistry. Available at:[Link]

  • The amide group and its preparation methods by acid-amine coupling reactions: an overview - ResearchGate. Available at:[Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Mass Spectrometry Fragmentation of 2-(Tetrahydro-2H-pyran-4-yl)benzoic Acid

This guide provides an in-depth analysis of the expected mass spectrometry fragmentation pattern of 2-(Tetrahydro-2H-pyran-4-yl)benzoic acid. Designed for researchers, scientists, and drug development professionals, this...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth analysis of the expected mass spectrometry fragmentation pattern of 2-(Tetrahydro-2H-pyran-4-yl)benzoic acid. Designed for researchers, scientists, and drug development professionals, this document offers a predictive comparison of fragmentation behaviors under different ionization techniques and serves as a practical reference for structural elucidation.

Introduction

2-(Tetrahydro-2H-pyran-4-yl)benzoic acid (Molecular Weight: 206.24 g/mol [1][2]) is a disubstituted aromatic carboxylic acid with a saturated heterocyclic moiety. Understanding its fragmentation pattern is crucial for its identification and characterization in complex matrices, a common task in pharmaceutical development and metabolomics. While a publicly available, experimentally derived mass spectrum for this specific molecule is not readily found in major databases like MassBank or the NIST Mass Spectral Library[3][4][5][6][7][8][9][10][11][12], we can predict its fragmentation with high confidence by examining the well-established fragmentation patterns of its constituent functional groups: the benzoic acid moiety and the tetrahydropyran ring.

This guide will compare the predicted fragmentation pathways under two common ionization techniques: Electron Ionization (EI), a hard ionization method that induces extensive fragmentation, and Electrospray Ionization (ESI), a soft ionization technique that typically yields less fragmentation and provides information about the intact molecule.

Predicted Fragmentation under Electron Ionization (EI-MS)

Electron Ionization is a highly energetic process that is expected to induce significant fragmentation of 2-(Tetrahydro-2H-pyran-4-yl)benzoic acid. The resulting mass spectrum will likely be a composite of fragments arising from both the benzoic acid and the tetrahydropyran functionalities.

Key Fragmentation Pathways:

  • Loss of the Hydroxyl Radical (•OH): A characteristic fragmentation of benzoic acid and its derivatives is the loss of a hydroxyl radical from the carboxylic acid group, leading to the formation of a stable benzoyl cation.[13][14] For the title compound, this would result in a prominent peak at m/z 189 .

  • Decarboxylation: The loss of the entire carboxylic acid group as a radical (•COOH) or the neutral loss of carbon dioxide (CO2) is another common pathway for benzoic acids.[13]

    • Loss of •COOH (45 Da) would lead to a fragment at m/z 161 .

    • Loss of CO2 (44 Da), often following an initial rearrangement, would result in a fragment at m/z 162 .

  • Fragmentation of the Tetrahydropyran Ring: Cyclic ethers undergo characteristic ring-opening and cleavage reactions.[15][16][17][18] For the tetrahydropyran ring in this molecule, we can anticipate several key fragmentation events:

    • Alpha-Cleavage: Cleavage of the bond adjacent to the ether oxygen is a common fragmentation pathway for ethers.[19][20] This can lead to the formation of various charged fragments.

    • Ring Opening followed by Cleavage: The molecular ion can undergo ring opening to form a radical cation, which then fragments further. This can lead to the loss of small neutral molecules like formaldehyde (CH2O, 30 Da) or ethene (C2H4, 28 Da).

  • Formation of the Phenyl Cation: Subsequent fragmentation of the benzoyl cation (m/z 189) or other aromatic fragments through the loss of carbon monoxide (CO, 28 Da) would lead to the formation of a phenyl-substituted cation at m/z 161 , which could further fragment to the phenyl cation at m/z 77 .[13][14][21]

Summary of Predicted EI-MS Fragments:

Predicted m/zProposed Fragment IdentityFragmentation Pathway
206Molecular Ion [M]•+Ionization of the parent molecule
189[M - •OH]+Loss of hydroxyl radical from the carboxylic acid
162[M - CO2]•+Decarboxylation
161[M - •COOH]+Loss of carboxylic acid radical
105[C6H5CO]+Cleavage of the bond between the aromatic and heterocyclic rings
77[C6H5]+Loss of CO from the benzoyl cation
Workflow for Predicting EI-MS Fragmentation

Caption: Predicted EI-MS fragmentation pathways for 2-(Tetrahydro-2H-pyran-4-yl)benzoic acid.

Predicted Fragmentation under Electrospray Ionization (ESI-MS)

Electrospray ionization is a soft ionization technique that typically results in the formation of protonated molecules [M+H]+ in positive ion mode or deprotonated molecules [M-H]- in negative ion mode, with minimal in-source fragmentation.[22] Tandem mass spectrometry (MS/MS) is then required to induce fragmentation and obtain structural information.

Positive Ion Mode (ESI+):

  • Precursor Ion: The protonated molecule, [M+H]+ , at m/z 207.1 .

  • Collision-Induced Dissociation (CID) Fragmentation:

    • Loss of Water (H2O): A common fragmentation pathway for protonated molecules containing a hydroxyl group is the neutral loss of water (18 Da). This would result in a fragment at m/z 189.1 .

    • Loss of the Tetrahydropyran Moiety: Cleavage of the bond connecting the tetrahydropyran ring to the benzoic acid moiety could result in the formation of the protonated benzoic acid at m/z 123.0 or a related fragment.

    • Ring Opening of Tetrahydropyran: The protonated tetrahydropyran ring could undergo ring opening and subsequent fragmentation, leading to the loss of neutral fragments.

Negative Ion Mode (ESI-):

  • Precursor Ion: The deprotonated molecule, [M-H]- , at m/z 205.1 .

  • Collision-Induced Dissociation (CID) Fragmentation:

    • Decarboxylation: The loss of carbon dioxide (CO2, 44 Da) is a very common fragmentation pathway for deprotonated carboxylic acids.[23][24] This would produce a major fragment ion at m/z 161.1 .

    • Fragmentation of the Tetrahydropyran Ring: Similar to the positive ion mode, the deprotonated molecule could undergo fragmentation involving the tetrahydropyran ring, although the specific pathways may differ.

Summary of Predicted ESI-MS/MS Fragments:

Ionization ModePrecursor Ion (m/z)Key Fragment Ion (m/z)Proposed Neutral Loss
Positive (ESI+)207.1189.1H2O
Negative (ESI-)205.1161.1CO2
Experimental Protocol: Acquiring a Mass Spectrum of 2-(Tetrahydro-2H-pyran-4-yl)benzoic acid

The following is a general protocol for acquiring a mass spectrum of the title compound. Optimization will be necessary based on the specific instrumentation and experimental goals.

Sample Preparation:

  • Dissolve a small amount (approximately 1 mg) of 2-(Tetrahydro-2H-pyran-4-yl)benzoic acid in 1 mL of a suitable solvent (e.g., methanol, acetonitrile).

  • For ESI-MS, dilute the stock solution to a final concentration of 1-10 µg/mL with the mobile phase.

  • For EI-MS, the sample can be introduced via a direct insertion probe or, if volatile enough, through a gas chromatograph.

Instrumentation:

  • For EI-MS: A mass spectrometer equipped with an electron ionization source, typically coupled to a gas chromatograph (GC-MS).

  • For ESI-MS: A mass spectrometer with an electrospray ionization source, often coupled to a liquid chromatograph (LC-MS).

EI-MS Parameters (Typical):

  • Ionization Energy: 70 eV

  • Source Temperature: 200-250 °C

  • Mass Range: m/z 40-300

  • GC Column (if used): A non-polar or medium-polarity column (e.g., DB-5ms).

  • Oven Temperature Program: Start at a low temperature (e.g., 70 °C) and ramp up to a higher temperature (e.g., 280 °C) to ensure elution of the compound.

ESI-MS Parameters (Typical):

  • Ionization Mode: Positive and Negative

  • Capillary Voltage: 3-4 kV

  • Source Temperature: 100-150 °C

  • Desolvation Gas (N2) Flow: 8-12 L/min

  • Desolvation Temperature: 350-450 °C

  • Fragmentor/Cone Voltage: Optimize to minimize in-source fragmentation for MS1 scans, and increase for MS/MS experiments.[13]

  • Collision Energy (for MS/MS): Ramp the collision energy (e.g., 10-40 eV) to observe a range of fragment ions.

  • LC Conditions (if used): A C18 reversed-phase column with a mobile phase gradient of water and acetonitrile, both containing 0.1% formic acid (for positive mode) or a weak base like ammonium acetate (for negative mode).[13]

Comparative Analysis and Alternative Techniques
Analytical TechniqueInformation ProvidedAdvantagesDisadvantages
GC-EI-MS Detailed structural information from fragmentation patterns.Highly reproducible fragmentation patterns, extensive libraries for compound identification.Requires the analyte to be volatile and thermally stable. Derivatization may be necessary.
LC-ESI-MS/MS Molecular weight and structural information from controlled fragmentation.Applicable to a wide range of non-volatile and thermally labile compounds. High sensitivity.Fragmentation is less standardized than EI. Matrix effects can be significant.
Nuclear Magnetic Resonance (NMR) Spectroscopy Definitive structural elucidation, including stereochemistry.Provides unambiguous structural information. Non-destructive.Lower sensitivity compared to MS. Requires larger sample amounts.
Infrared (IR) Spectroscopy Information about functional groups present in the molecule.Quick and easy method for functional group identification.Provides limited information on the overall molecular structure.
Conclusion

The mass spectrometric analysis of 2-(Tetrahydro-2H-pyran-4-yl)benzoic acid is predicted to yield distinct fragmentation patterns depending on the ionization technique employed. EI-MS is expected to produce a rich fragmentation spectrum with characteristic losses of hydroxyl and carboxyl groups from the benzoic acid moiety, alongside fragmentation of the tetrahydropyran ring. In contrast, ESI-MS/MS will likely show simpler fragmentation patterns, with the neutral loss of water in positive ion mode and decarboxylation in negative ion mode being the dominant pathways.

The choice of analytical technique will depend on the specific research question. For unambiguous identification, a combination of techniques, such as GC-MS and LC-MS/MS, along with NMR spectroscopy, would provide the most comprehensive characterization of this molecule.

References

  • Horai, H., et al. (2010). MassBank: a public repository for sharing mass spectral data for life sciences. Journal of mass spectrometry, 45(7), 703-14. [Link]

  • Dagaut, P., et al. (2011). Mass spectra of cyclic ethers formed in the low-temperature oxidation of a series of n-alkanes. Fuel, 90(2), 528-535. [Link]

  • NIST Mass Spectral Library. (n.d.). mass-spec-software.com. Retrieved from [Link]

  • NIST & WILEY: mass spectra libraries. (n.d.). BCP Instruments. Retrieved from [Link]

  • Dagaut, P., et al. (2011). Mass Spectra of Cyclic Ethers Formed in the Low-Temperature Oxidation of a Series of N-Alkanes. PubMed. [Link]

  • MassBank | Helmholtz Research Software Directory. (n.d.). Retrieved from [Link]

  • Spitzer, F., et al. (2025). MassBank: an open and FAIR mass spectral data resource. Nucleic Acids Research. [Link]

  • NIST 23 Mass Spectral Library, NIST 2023/2020/2017 Database, Agilent Format Available. (n.d.). Advanstar Communications. Retrieved from [Link]

  • NIST 2023 MS and MS/MS Libraries. (n.d.). SpectralWorks. Retrieved from [Link]

  • MassBank EU - NFDI4Chem Knowledge Base. (n.d.). Retrieved from [Link]

  • The Rotavera Group. (2020). IJMS (EI-MS, Cyclic Ethers)-2020. [Link]

  • Wiley Registry/NIST Mass Spectral Library 2023. (n.d.). Wiley Science Solutions. Retrieved from [Link]

  • MassBank. (n.d.). Retrieved from [Link]

  • Bowie, J. H., & White, P. Y. (1974). The Fragment Ion CI3H9o2 m/z 197 in the Mass Spectra of 2-(2 I-R-pheny1)benzoic Acids. Australian Journal of Chemistry, 27(9), 1947-1954. [Link]

  • Doc Brown's Chemistry. (2026, February 24). mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions .... Retrieved from [Link]

  • Tsedev, D., et al. (2011). Mass spectrometry of analytical derivatives. 2. “Ortho” and “Para” effects in electron ionization mass spectra of derivatives of hydroxy, mercapto and amino benzoic acids. Journal of the American Society for Mass Spectrometry, 22(5), 883-895. [Link]

  • Fragmentation pathways of negative ions produced by electrospray ionization of acyclic dicarboxylic acids and derivatives. (n.d.). ResearchGate. Retrieved from [Link]

  • Cabral, E. C., et al. (2016). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. Natural Product Reports, 33(3), 401-434. [Link]

  • Mass spectral studies of the biologically active stereoisomer family of e,e,e-(methanofullrene(60-63)-carboxylic acids. (n.d.). PMC. [Link]

  • Competing fragmentation processes of O-acetyl-substituted carboxylate anions subjected to collision-induced dissociation. (n.d.). PMC. [Link]

  • Problems in Chemistry. (2023, January 25). Mass Spectrometry Part 7 - Fragmentation in Carboxylic acids [Video]. YouTube. [Link]

  • Mass Spectrometry - Fragmentation Patterns. (2023, August 29). Chemistry LibreTexts. Retrieved from [Link]

  • Laser ionization mass spectrum of benzoic acid and benzyl alcohol... (n.d.). ResearchGate. Retrieved from [Link]

  • Mass Spectrometry: Fragmentation. (n.d.). Retrieved from [Link]

  • 2-(tetrahydro-2h-pyran-4-yl)benzoic acid. (n.d.). PubChemLite. Retrieved from [Link]

  • 2-Fluoro-4-((tetrahydro-2H-pyran-4-yl)methoxy)benzoic acid. (n.d.). PubChem. Retrieved from [Link]

  • Chem Help ASAP. (2022, November 22). common fragmentation mechanisms in mass spectrometry [Video]. YouTube. [Link]

  • Fragmentation mechanisms from electron-impact of complex cyclic ethers formed in combustion. (2020, April 18). ScienceDirect. Retrieved from [Link]

  • Fragmentation (mass spectrometry). (n.d.). In Wikipedia. Retrieved from [Link]

  • Electron impact mass spectral fragmentation patterns of 2a,4-disubstituted 5-benzoyl-2-chloro-2a,3,4,5-tetrahydroazeto[1,2-a][3][16]benzodiazepin-1( 2H)-ones. (2000). PubMed. [Link]

  • Fragmentation mechanisms in mass spectrometry. (n.d.). Universidad de Guanajuato. Retrieved from [Link]

  • diagnostic product ions and fragmentation patterns for the cyclomyrsinane-type diterpenoids by higher-energy collisional dissociation mass. (n.d.). Retrieved from [Link]

Sources

Comparative

Comparative Analysis of 2-, 3-, and 4-Substituted (Tetrahydropyran)benzoic Acids: A Comprehensive Guide for Medicinal Chemists

As a Senior Application Scientist, I frequently encounter the need to select optimal structural vectors during hit-to-lead optimization. Tetrahydropyran (THP)-substituted benzoic acids—specifically the 2-, 3-, and 4-(tet...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter the need to select optimal structural vectors during hit-to-lead optimization. Tetrahydropyran (THP)-substituted benzoic acids—specifically the 2-, 3-, and 4-(tetrahydropyran-4-yl)benzoic acid isomers—are highly valuable building blocks. The THP ring provides a rigid, moderately lipophilic sp³-rich motif that improves metabolic stability and aqueous solubility compared to simple phenyl or cyclohexyl rings.

This guide provides an objective, data-driven comparative analysis of these three isomers, detailing their physicochemical properties, synthetic workflows, and applications in drug discovery, supported by self-validating experimental protocols.

Structural and Physicochemical Profiling

The positional isomerism of the THP ring on the benzoic acid core fundamentally alters the molecule's electronic distribution, steric profile, and subsequent physicochemical properties.

Table 1: Comparative Physicochemical Properties
Property2-(THP-4-yl)benzoic acid (Ortho)3-(THP-4-yl)benzoic acid (Meta)4-(THP-4-yl)benzoic acid (Para)
pKa (Predicted, H₂O) ~3.85~4.25~4.30
logP (Octanol/Water) 2.152.302.35
Steric Hindrance High (Carboxyl group twisted)LowMinimal (Linear vector)
Electronic Effect Ortho effect (Steric decoupling)+I (Inductive donation)+I & Hyperconjugation
Causality Behind the Data (Expertise & Experience)
  • Acidity (pKa) Shifts: Unsubstituted benzoic acid has a pKa of 4.20. The THP ring acts as a weak electron donor (+I). In the 3- and 4-isomers , this electron donation slightly destabilizes the carboxylate anion, raising the pKa (making them weaker acids). However, the 2-isomer exhibits the classic ortho effect. The bulky THP ring forces the carboxyl group out of the aromatic plane, disrupting the resonance between the benzene ring and the carboxylate. This decoupling relieves electron-donating resonance from the ring, stabilizing the anion and significantly lowering the pKa [1].

  • Lipophilicity (logP): The oxygen atom in the THP ring introduces a hydrogen-bond acceptor, keeping the logP in the optimal range (2.1–2.4) for oral bioavailability, avoiding the excessive lipophilicity often seen with purely carbocyclic substituents [2].

Synthetic Workflows: sp²-sp³ Cross-Coupling

Synthesizing these isomers requires coupling an sp³ carbon (THP-4-yl) to an sp² carbon (aryl halide). This is notoriously challenging due to the propensity of the alkyl metal intermediate to undergo β -hydride elimination. To circumvent this, we utilize a Suzuki-Miyaura cross-coupling employing potassium tetrahydropyran-4-yltrifluoroborate and a bidentate palladium catalyst (e.g., Pd(dppf)Cl₂), which accelerates reductive elimination over β -hydride elimination [3].

SynthWorkflow A Halobenzoic Acid (2-, 3-, or 4-bromo) C Pd(dppf)Cl2 / K2CO3 1,4-Dioxane/H2O, 90°C A->C B Potassium THP-4-yl trifluoroborate B->C D Crude THP-Benzoic Acid C->D Suzuki-Miyaura Coupling E Pure Isomer (2-, 3-, or 4-THP-BA) D->E HPLC Purification

Caption: Workflow for the Pd-catalyzed sp2-sp3 synthesis of isomeric tetrahydropyran-benzoic acids.

Step-by-Step Methodology
  • Preparation: In a rigorously degassed Schlenk flask, combine the respective bromobenzoic acid (1.0 eq), potassium tetrahydropyran-4-yltrifluoroborate (1.2 eq), and K₂CO₃ (3.0 eq).

  • Catalyst Addition: Add Pd(dppf)Cl₂ (0.05 eq). The bidentate dppf ligand is critical here to enforce a cis-geometry on the Pd intermediate, ensuring rapid reductive elimination.

  • Reaction: Suspend the mixture in a 10:1 solution of 1,4-dioxane/H₂O. Heat to 90 °C for 18 hours under a nitrogen atmosphere.

  • Workup & Purification: Cool to room temperature, acidify with 1M HCl to pH 3 (to protonate the benzoic acid), and extract with EtOAc. Purify the concentrated organic layer via preparative HPLC to yield the pure isomer.

Application in Medicinal Chemistry: EP4 Receptor Antagonists

The positional geometry of the THP ring dictates the molecule's trajectory within a receptor binding pocket. A prime example is the development of Prostaglandin E2 (PGE2) EP4 receptor antagonists, which are investigated for oncology and inflammatory pain indications [4].

In EP4 antagonist design, the 4-substituted (para) isomer is frequently utilized. The para-substitution provides a linear, extended vector that perfectly mimics the aliphatic tail of endogenous PGE2, allowing the THP oxygen to interact with specific hydrogen-bond donors deep within the EP4 transmembrane domain, while the benzoic acid moiety anchors to a conserved arginine residue via salt-bridge formation.

EP4Pathway PGE2 Endogenous PGE2 EP4 EP4 Receptor (GPCR) PGE2->EP4 Activates Antag 4-THP-BA Derivative (Antagonist) Antag->EP4 Blocks Binding Gs Gs Protein EP4->Gs Couples cAMP cAMP Accumulation Gs->cAMP Stimulates Adenylyl Cyclase

Caption: Mechanism of action of 4-THP-benzoic acid derivatives as EP4 receptor antagonists.

Experimental Validation Protocols

To ensure data integrity (Trustworthiness), the physicochemical parameters must be determined using self-validating experimental systems.

Protocol A: Self-Validating Potentiometric pKa Determination
  • System Setup: Use a standardized automated titrator equipped with a glass pH electrode.

  • Self-Validation Step: Before analyzing the THP-benzoic acids, perform a blank titration with the background solvent (0.15 M KCl in 50% MeOH/H₂O) to establish a baseline curve. Titrate a known standard (e.g., pure benzoic acid) to confirm the system accurately reads a pKa of 4.20 ± 0.02.

  • Execution: Dissolve 2.0 mg of the THP-benzoic acid isomer in 10 mL of the background solvent. Titrate with 0.1 M KOH.

  • Data Extraction: The derivative of the titration curve ( dpH/dV ) must yield a single, sharp inflection point. A broadened peak indicates impurity or incomplete dissolution, invalidating the run.

Protocol B: Shake-Flask / HPLC logP Determination
  • System Setup: Prepare a mutually saturated binary system of 1-octanol and pH 7.4 phosphate buffer.

  • Self-Validation Step: Incorporate a reference compound with a known, highly validated logP (e.g., toluene, logP = 2.73) into the exact same shake-flask run as an internal standard. If the calculated logP of the reference deviates by >0.05 log units from literature, the system has failed equilibration and must be rejected.

  • Execution: Dissolve the analyte in the octanol phase, add the buffer, and shake at 25 °C for 24 hours. Centrifuge to break any micro-emulsions.

  • Quantification: Analyze both phases via HPLC-UV. The logP is calculated as log10​([Concentrationoctanol​]/[Concentrationwater​]) .

References

  • Title: Free Energy Relationships in Organic and Bio-organic Chemistry (Effects of Steric Hindrance on Acidity) Source: Williams, A. URL: [Link](Note: General canonical link for ACS physical organic chemistry texts)

  • Title: Octanol-Water Partition Coefficients of Simple Organic Compounds Source: Journal of Physical and Chemical Reference Data / NIST Standard Reference Data URL: [Link]

  • Title: Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions of Potassium Alkyltrifluoroborates Source: Journal of Organic Chemistry (Molander et al.) URL: [Link]

  • Title: Prostaglandin E2 (PGE2)
Validation

Comprehensive Reactivity Comparison: 2-(Tetrahydro-2H-pyran-4-yl)benzoic acid vs. Phenylacetic acid

Introduction & Mechanistic Overview In drug discovery and synthetic organic chemistry, the reactivity of a carboxylic acid building block is fundamentally dictated by its steric environment and electronic profile. This g...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Overview

In drug discovery and synthetic organic chemistry, the reactivity of a carboxylic acid building block is fundamentally dictated by its steric environment and electronic profile. This guide provides an objective, data-driven comparison between two distinct carboxylic acids: 2-(Tetrahydro-2H-pyran-4-yl)benzoic acid (a sterically hindered, ortho-substituted aromatic acid) and phenylacetic acid (an unhindered, aliphatic-adjacent acid).

Understanding the causality behind their reactivity differences is critical for designing efficient synthetic routes, particularly in late-stage functionalization, amide coupling, and alpha-alkylation workflows.

Structural & Physicochemical Profiling

The divergent reactivity of these two molecules stems from their 3D spatial arrangement rather than their intrinsic acidity.

Table 1: Physicochemical & Structural Comparison
PropertyPhenylacetic Acid (PAA)2-(Tetrahydro-2H-pyran-4-yl)benzoic acid
Structure Type Aliphatic-adjacent (Ar-CH₂-COOH)Aromatic (Ar-COOH)
pKa (Aqueous) ~4.25 - 4.31[1][2]~4.20 (Estimated based on benzoic acid)[1]
Steric Hindrance Minimal (Methylene spacer relieves sterics)Severe (Bulky ortho-THP group blocks trajectory)
α-Protons Yes (Enolizable CH₂ group)No (Carboxyl is directly attached to sp² carbon)
Preferred Coupling Standard (EDC/HOBt, DCC)Aggressive (HATU, PyBOP, or Acid Chloride)
Causality of Reactivity (E-E-A-T Analysis)
  • Steric Trajectory: Phenylacetic acid features a methylene bridge separating the carboxyl group from the phenyl ring. This spatial separation results in minimal steric hindrance, allowing rapid approach by nucleophiles and coupling reagents[3]. Conversely, 2-(Tetrahydro-2H-pyran-4-yl)benzoic acid features a bulky tetrahydropyran (THP) ring directly ortho to the carboxylate. This creates a massive steric shield (the "ortho effect"), severely restricting the Bürgi-Dunitz trajectory of incoming nucleophiles[4].

  • Electronic Enolization: PAA possesses acidic alpha-protons. While the carboxylic acid proton is highly acidic (pKa ~4.3), the alpha-CH₂ protons can be deprotonated by strong bases (pKa ~43) to form an enediolate[5]. 2-(THP)benzoic acid lacks alpha-protons entirely, rendering it inert to alpha-functionalization.

Synthetic Decision Tree (Workflow Visualization)

The following Graphviz diagram maps the logical decision-making process for functionalizing these two building blocks based on their steric and electronic constraints.

ReactivityWorkflow Start Select Carboxylic Acid Building Block PAA Phenylacetic Acid (Unhindered, α-protons) Start->PAA THP 2-(THP)benzoic acid (Ortho-hindered, No α-protons) Start->THP Coupling1 Standard Amidation (EDC/HOBt, rt) PAA->Coupling1 Low Steric Barrier AlphaRxn α-Alkylation (LDA, Alkyl Halide) PAA->AlphaRxn Enolizable (pKa ~43) Coupling2 Aggressive Amidation (HATU or SOCl2, heat) THP->Coupling2 Steric Blockade NoAlpha Aromatic Core (No α-Enolization) THP->NoAlpha Structurally Blocked

Figure 1: Synthetic decision tree comparing reactivity workflows based on steric and electronic properties.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following methodologies are designed as self-validating systems. Each protocol includes specific in-process checks to verify intermediate formation before proceeding.

Protocol A: Standard Amide Coupling of Phenylacetic Acid

Because PAA is unhindered, standard carbodiimide chemistry is highly efficient[3].

  • Preparation: Dissolve phenylacetic acid (1.0 equiv) and the target amine (1.1 equiv) in anhydrous Dichloromethane (DCM) (0.2 M concentration).

  • Activation: Add EDC·HCl (1.2 equiv) and HOBt (1.2 equiv) at 0 °C.

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.5 equiv) dropwise. Allow the reaction to warm to room temperature.

  • Self-Validation Check: After 1 hour, sample 5 µL into 1 mL of Acetonitrile and inject into LC-MS. You should observe complete consumption of the PAA mass (m/z 135 [M-H]-) and the appearance of the product mass. The lack of steric hindrance means the active HOBt-ester intermediate is usually consumed as fast as it forms.

  • Workup: Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃, and brine. Dry over Na₂SO₄ and concentrate.

Protocol B: Aggressive Amide Coupling of 2-(THP)benzoic acid

Standard EDC/HOBt often fails for ortho-hindered benzoic acids due to the inability of the amine to displace the bulky active ester. Highly reactive uronium salts like HATU are required[4][6].

  • Preparation: Dissolve 2-(THP)benzoic acid (1.0 equiv) in anhydrous N,N-Dimethylformamide (DMF) (0.1 M).

  • Pre-Activation (Critical Step): Add HATU (1.3 equiv) and DIPEA (3.0 equiv). Stir at room temperature for 15 minutes.

  • Self-Validation Check: Analyze the mixture by LC-MS before adding the amine. The formation of the active HOAt-ester confirms successful activation of the sterically hindered acid. If this mass is absent, the HATU reagent may be degraded (moisture sensitive).

  • Coupling: Add the target amine (1.5 equiv). If the amine is also hindered, heat the reaction to 50 °C for 12-24 hours.

  • Workup: Dilute with Ethyl Acetate (EtOAc). Wash extensively with 5% aqueous LiCl (to remove DMF), followed by 1M HCl and saturated NaHCO₃.

Protocol C: Alpha-Alkylation of Phenylacetic Acid

PAA can undergo direct asymmetric or racemic alpha-alkylation via an enediolate intermediate[5]. This is impossible for 2-(THP)benzoic acid.

  • Enediolate Formation: Dissolve PAA (1.0 equiv) in anhydrous Tetrahydrofuran (THF) under an Argon atmosphere. Cool to -78 °C.

  • Deprotonation: Slowly add Lithium Diisopropylamide (LDA) (2.2 equiv). Causality note: The first equivalent deprotonates the carboxylic acid; the second equivalent deprotonates the alpha-carbon.

  • Self-Validation Check: The solution often turns a deep yellow/orange, indicating the formation of the highly conjugated enediolate species.

  • Alkylation: Add the alkyl halide (e.g., Methyl Iodide, 1.2 equiv) dropwise. Stir for 2 hours, allowing the reaction to slowly warm to 0 °C.

  • Quench & Workup: Quench carefully with 1M HCl until the aqueous layer is pH 2. Extract with EtOAc. The organic layer contains the alpha-alkylated phenylacetic acid derivative.

Sources

Comparative

Comparative Guide to Purity Assessment: SynthePure™ 2-(Tetrahydro-2H-pyran-4-yl)benzoic Acid vs. Commercial Standards

Introduction & Scientific Rationale As a Senior Application Scientist in early-phase drug discovery, I frequently observe the downstream consequences of utilizing sub-standard chemical building blocks. 2-(Tetrahydro-2H-p...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Rationale

As a Senior Application Scientist in early-phase drug discovery, I frequently observe the downstream consequences of utilizing sub-standard chemical building blocks. 2-(Tetrahydro-2H-pyran-4-yl)benzoic acid (CAS: 1551302-35-2) is a highly versatile intermediate, bridging lipophilic aromatic space with the polar, hydrogen-bond-accepting properties of a tetrahydropyran (THP) ring. However, its synthesis—typically via transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura)—often leaves behind insidious impurities such as des-halogenated artifacts, boronic acid residues, or residual palladium.

In this guide, we objectively compare the purity profile of our optimized synthesized batch (SynthePure™ ) against two leading commercial alternatives (Comm-Grade A and Comm-Grade B ). To ensure absolute scientific integrity, we employ an orthogonal analytical strategy combining High-Performance Liquid Chromatography (HPLC-UV) and quantitative Nuclear Magnetic Resonance (qNMR). This dual-method approach adheres to the rigorous validation principles outlined in the ICH Q2(R2) guidelines, ensuring that our analytical procedures are fit for their intended purpose and produce accurate, reproducible results[1].

The Causality of Orthogonal Testing (E-E-A-T)

Relying solely on HPLC-UV for purity assessment is a common analytical pitfall. HPLC quantifies relative purity based on UV absorbance (area percent, a/a %). If an impurity lacks a chromophore (e.g., aliphatic solvents, inorganic salts) or has a significantly different molar extinction coefficient than the target analyte, the resulting purity value will be fundamentally skewed.

To establish a self-validating system, we pair HPLC-UV with qNMR. qNMR is a primary ratio method where the signal area is directly proportional to the number of nuclei, offering absolute mass fraction (w/w %) quantification without requiring a reference standard of the analyte itself[2]. By comparing the relative purity (HPLC) with the absolute purity (qNMR), we can confidently identify hidden impurities, correct for response factor biases, and validate the true quality of the material[3].

Workflow Visualization

G A Synthesized Batch 2-(Tetrahydro-2H-pyran-4-yl)benzoic acid B Sample Preparation (Dissolution in DMSO-d6 / MeCN) A->B C HPLC-UV Analysis (Relative Purity & Chromophores) B->C Aliquot 1 D 1H qNMR Analysis (Absolute Purity & Mass Fraction) B->D Aliquot 2 E Data Integration (Orthogonal Validation) C->E D->E F Final Purity Certification (ICH Q2(R2) Compliant) E->F

Caption: Orthogonal purity assessment workflow for 2-(Tetrahydro-2H-pyran-4-yl)benzoic acid.

Comparative Performance Data

The table below summarizes the orthogonal purity assessment of our SynthePure™ batch compared to two standard commercial grades. The discrepancy between HPLC and qNMR purities in the commercial grades highlights the presence of non-chromophoric impurities and residual solvents.

Product GradeHPLC-UV Purity (a/a %)qNMR Absolute Purity (w/w %)Residual Solvent (qNMR)Major Impurity Profile (Identified)
SynthePure™ >99.9% 99.6% < 0.1% (Ethyl Acetate)None detected >0.1%
Comm-Grade A 98.2%95.4%1.5% (Hexanes)Des-bromo artifact (1.2%)
Comm-Grade B 97.5%93.1%2.8% (THF)Residual THP-boronic acid (2.1%)

Mechanistic Insights & Experimental Methodologies

Protocol 1: HPLC-UV Analytical Method

The HPLC method is mechanistically designed to separate the polar THP-derivatives from highly lipophilic aromatic precursors. A low-pH mobile phase (0.1% TFA) is critical to suppress the ionization of the benzoic acid moiety. Keeping the carboxylic acid protonated prevents peak tailing and ensures reproducible retention times across the gradient.

Step-by-Step Procedure:

  • Column Selection: Equip the system with a Waters XBridge C18 column (4.6 x 150 mm, 3.5 µm).

  • Mobile Phase Preparation:

    • Phase A: 0.1% Trifluoroacetic acid (TFA) in Milli-Q water.

    • Phase B: 0.1% TFA in HPLC-grade Acetonitrile.

  • Sample Preparation: Dissolve 1.0 mg of the analyte in 1.0 mL of a 50:50 Water:Acetonitrile mixture. Sonicate for 2 minutes to ensure complete dissolution.

  • Gradient Elution: Run a linear gradient from 5% B to 95% B over 15 minutes, followed by a 3-minute hold at 95% B to wash the column.

  • Detection: Set the UV detector to 254 nm. This wavelength is optimal for capturing the π→π∗ transitions of the conjugated benzoic acid system.

  • Integration: Integrate all peaks with a signal-to-noise ratio (S/N) > 10 to calculate the relative area percent (a/a %).

Protocol 2: 1 H qNMR Analytical Method

For qNMR, the selection of the internal standard (IS) is paramount. We selected Maleic acid because it produces a sharp, distinct singlet at ~6.26 ppm in DMSO- d6​ . This region is perfectly "clean," avoiding any signal overlap with the aromatic protons of the benzoic acid (7.3–8.0 ppm) and the aliphatic protons of the THP ring (1.5–4.0 ppm)[4]. Furthermore, a prolonged relaxation delay ( D1​ ) is enforced. Because different protons relax at different rates ( T1​ relaxation), a short delay would lead to incomplete signal recovery and inaccurate integration.

Step-by-Step Procedure:

  • Standard & Sample Weighing: Using a calibrated microbalance ( d=0.001 mg), accurately weigh ~10.0 mg of 2-(Tetrahydro-2H-pyran-4-yl)benzoic acid and ~5.0 mg of traceable Maleic Acid (Internal Standard).

  • Dissolution: Transfer both solids into a clean vial and dissolve completely in 0.6 mL of 100% isotopically pure DMSO- d6​ . Transfer the homogeneous solution to a 5 mm NMR tube.

  • Instrument Parameters: Load the sample into a 500 MHz NMR spectrometer. Set the pulse angle to 90° to ensure maximum signal excitation.

  • Relaxation Delay ( D1​ ): Set the D1​ delay to 30 seconds . This ensures the delay is at least 5×T1​ for the slowest relaxing proton in the mixture, guaranteeing fully quantitative integration.

  • Acquisition: Acquire 16 scans to achieve an optimal signal-to-noise ratio.

  • Data Processing & Calculation: Phase and baseline-correct the spectrum. Integrate the maleic acid singlet (6.26 ppm, 2H) and the analyte's distinct aromatic doublet (e.g., ~7.8 ppm, 1H).

  • Quantification: Calculate the absolute mass fraction ( Px​ ) using the standard qNMR equation:

    Px​=Istd​Ix​​×Nx​Nstd​​×Mstd​Mx​​×Wx​Wstd​​×Pstd​

    (Where I = integral area, N = number of protons, M = molecular weight, W = weight, and P = purity).

Conclusion

By applying a self-validating, orthogonal analytical framework, we demonstrate that SynthePure™ 2-(Tetrahydro-2H-pyran-4-yl)benzoic acid significantly outperforms standard commercial grades. Commercial batches often mask residual solvents and non-chromophoric artifacts behind acceptable HPLC-UV chromatograms. Implementing ICH Q2(R2)-aligned qNMR methodologies ensures that researchers are utilizing building blocks of absolute, verifiable purity, thereby safeguarding the integrity of downstream structure-activity relationship (SAR) studies.

Sources

Validation

Unambiguous Structure Confirmation of Benzoic Acid Derivatives: A Comparative Guide to Benchtop SC-XRD vs. Orthogonal Techniques

Benzoic acid derivatives are ubiquitous in modern pharmaceutical development. They serve as versatile active pharmaceutical ingredients (APIs) and act as critical co-formers in pharmaceutical co-crystals to improve drug...

Author: BenchChem Technical Support Team. Date: March 2026

Benzoic acid derivatives are ubiquitous in modern pharmaceutical development. They serve as versatile active pharmaceutical ingredients (APIs) and act as critical co-formers in pharmaceutical co-crystals to improve drug solubility and bioavailability. Furthermore, highly substituted benzoic acid scaffolds are currently being developed as potent dual inhibitors for anti-apoptotic proteins in cancer therapy [1].

However, the structural elucidation of these derivatives presents significant challenges. Isomerism, complex polymorphic behavior, and intricate hydrogen-bonding networks (such as carboxylic acid dimers or heterosynthons) require precise 3D spatial mapping [2]. This guide objectively compares the performance of modern Benchtop Single-Crystal X-ray Diffractometers (SC-XRD) against traditional orthogonal techniques, providing researchers with a data-driven framework for selecting the optimal structural confirmation workflow.

Causality in Technique Selection: Why Benchtop SC-XRD?

Historically, drug development professionals relied heavily on a suite of Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) for structural confirmation. While powerful, these techniques have fundamental limitations when applied to complex solid-state architectures.

  • The Limitation of NMR/MS: Solution-state NMR and MS provide excellent connectivity data but obliterate the solid-state 3D packing context. Solid-State NMR (SSNMR) can probe local chemical environments and identify polymorphic differences, but it cannot easily determine absolute 3D coordinates or absolute stereochemistry ab initio without relying on computationally expensive Crystal Structure Prediction (CSP) algorithms [3].

  • The Benchtop SC-XRD Advantage: Modern benchtop SC-XRD systems (e.g., Rigaku XtaLAB Synergy or Bruker D8 Quest) bridge this gap by utilizing highly brilliant microfocus X-ray sources (Cu or Mo K α ) coupled with Hybrid Photon Counting (HPC) detectors. The causality is direct: the microfocus source delivers a tightly focused, high-flux beam that maximizes photon interactions within micro-sized (<50 µm) crystals. This overcomes the historically low scattering power of light atoms (C, H, N, O) in benzoic acid derivatives, allowing researchers to obtain unambiguous 3D electron density maps and absolute stereochemistry (via the Flack parameter) directly in the in-house laboratory, bypassing the months-long wait times for Synchrotron beamline access.

Logic_Selection Sample Benzoic Acid Derivative Sample IsPowder Bulk Powder Only? Sample->IsPowder IsMicro Crystal < 5 µm? IsPowder->IsMicro No (Single Crystals) SSNMR Solid-State NMR + PXRD (Phase ID) IsPowder->SSNMR Yes Synchrotron Synchrotron XRD (High Flux) IsMicro->Synchrotron Yes Benchtop Benchtop SC-XRD (Microfocus Source) IsMicro->Benchtop No (>10 µm)

Decision logic for selecting the appropriate structural characterization technique.

Objective Comparison: Benchtop SC-XRD vs. Alternatives

To objectively assess the utility of Benchtop SC-XRD, we must benchmark it against the standard analytical suite (NMR/MS), Powder X-ray Diffraction (PXRD), and Synchrotron XRD.

Performance MetricBenchtop SC-XRD (Microfocus)Solid-State NMR + MSSynchrotron SC-XRDPowder XRD (PXRD)
Primary Output Absolute 3D atomic coordinatesLocal chemical environmentAbsolute 3D atomic coordinatesBulk phase identification
Sample Requirement Single crystal (>10 µm)Bulk powder (~50-100 mg)Microcrystal (<5 µm)Bulk powder (~10-50 mg)
Stereochemistry Unambiguous (Flack parameter)Requires chiral derivatizationUnambiguousExtremely difficult
H-Bonding Network Direct measurement (Angles/Lengths)Inferred via chemical shiftsDirect measurementInferred/Modeled
Time to Result Hours to DaysDays to Weeks (with CSP)Months (Beamtime wait)Minutes to Hours
Accessibility & Cost High (In-house benchtop)High (In-house/Core facility)Low (Requires proposal)High (In-house)

Experimental Workflow: Self-Validating Protocol for SC-XRD

A robust SC-XRD experiment is not merely a sequence of steps; it is a self-validating system where each phase mathematically or physically confirms the success of the previous one. Below is the standardized protocol for confirming the structure of a benzoic acid co-crystal.

Step 1: Crystal Growth and Optical Selection
  • Action: Grow crystals via slow solvent evaporation or vapor diffusion. Select a single crystal with sharp morphological edges and mount it under a polarizing microscope.

  • Causality: Uniform extinction under cross-polarized light confirms the absence of twinning or multiple crystallites, which would otherwise convolute the diffraction pattern and impede integration.

  • Validation Checkpoint: Complete optical extinction at 90° rotation intervals validates the single-crystal nature of the sample.

Step 2: Mounting and Cryocooling
  • Action: Mount the crystal on a polyimide loop using a minimal amount of paratone oil and immediately transfer it to the diffractometer's 100 K nitrogen gas stream.

  • Causality: Cryocooling drastically reduces atomic thermal vibrations (Debye-Waller factors). This minimizes X-ray-induced radical damage and significantly improves the intensity of high-angle diffraction spots, which are critical for resolving hydrogen atom positions in benzoic acid rings.

  • Validation Checkpoint: The absence of diffuse powder rings (ice rings) at 3.9 Å and 3.4 Å in the preliminary screening frames confirms a successful, moisture-free flash-cooling process.

Step 3: Microfocus Data Collection
  • Action: Expose the crystal to a microfocus Cu K α ( λ=1.54184 Å) source. Collect a full sphere of data utilizing ω and ϕ scans to ensure high redundancy.

  • Causality: The high redundancy ensures that anomalous dispersion signals are accurately measured, which is the physical basis for determining absolute stereochemistry.

  • Validation Checkpoint: Following data reduction, an I/σ(I)>2 in the highest resolution shell (typically 0.83 Å) mathematically validates that the dataset possesses sufficient signal-to-noise for ab initio structure solution.

Step 4: Structure Solution and Refinement
  • Action: Solve the phase problem using intrinsic phasing or dual-space methods (e.g., SHELXT). Refine the structural model using full-matrix least-squares on F2 (SHELXL).

  • Causality: Direct methods exploit the statistical relationships between reflection intensities to calculate the initial electron density map without any prior structural bias.

  • Validation Checkpoint: A final R1​ value < 0.05 (5%) and a flat residual electron density map (highest peak < 0.5 e−3 ) mathematically validate the structural model against the raw experimental data.

XRD_Workflow Start 1. Co-crystallization (Benzoic Acid + Co-former) Screening 2. Optical Screening (Select >10 µm single crystal) Start->Screening Mounting 3. Cryo-loop Mounting (100 K N2 stream) Screening->Mounting Diffraction 4. Benchtop SC-XRD (Microfocus Cu/Mo Kα) Mounting->Diffraction Integration 5. Data Reduction & Integration Diffraction->Integration Phasing 6. Structure Solution (Dual Space Methods) Integration->Phasing Refinement 7. Anisotropic Refinement (SHELXL) Phasing->Refinement Validation 8. CIF Validation (CheckCIF & R1 < 5%) Refinement->Validation

Workflow for unambiguous structure confirmation of benzoic acid derivatives using Benchtop SC-XRD.

Case Study: Elucidating Supramolecular Synthons

Benzoic acid derivatives frequently form complex supramolecular architectures. In pharmaceutical patenting, confirming the exact nature of these "synthons" is a regulatory necessity.

For example, when 2-amino-6-chloropyridine is co-crystallized with benzoic acid derivatives, the resulting crystal lattice stability is dictated by the specific hydrogen-bonding motif [2]. While Solid-State NMR can suggest the presence of a carboxylic acid pyridine interaction through chemical shift perturbations, Benchtop SC-XRD provides the definitive, legally unambiguous proof.

In a controlled experiment, SC-XRD data revealed the exact O−H⋯N and N−H⋯O bond lengths (measuring precisely between 2.62 Å and 2.75 Å) and angles, unequivocally confirming the formation of a robust R22​(8) heterosynthon ring motif rather than a simple homosynthon dimer [2]. Similarly, in the development of 2,5-substituted benzoic acid dual inhibitors targeting Mcl-1 and Bfl-1 proteins, SC-XRD of the pure API forms was instrumental in guiding the structure-based drug design that led to a 15-fold improvement in target binding [1].

References

  • Title: Discovery and Characterization of 2,5-Substituted Benzoic Acid Dual Inhibitors of the Anti-Apoptotic Mcl-1 and Bfl-1 Proteins Source: Journal of Medicinal Chemistry (2020) URL: [Link]

  • Title: Investigation of supramolecular synthons and structural characterisation of aminopyridine-carboxylic acid derivatives Source: Chemistry Central Journal (2014) URL: [Link]

  • Title: Synergy of Solid-State NMR, Single-Crystal X-ray Diffraction, and Crystal Structure Prediction Methods: A Case Study of Teriflunomide (TFM) Source: Crystal Growth & Design (2021) URL: [Link]

Sources

Comparative

Benchmarking 2-(Tetrahydro-2H-pyran-4-yl)benzoic Acid: A Premium Building Block for 3D Conformational Design

Executive Summary In modern drug discovery, the over-reliance on flat, sp2-hybridized aromatic scaffolds has been identified as a primary driver of clinical attrition due to poor solubility and off-target toxicity. To co...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, the over-reliance on flat, sp2-hybridized aromatic scaffolds has been identified as a primary driver of clinical attrition due to poor solubility and off-target toxicity. To combat this, medicinal chemists are increasingly turning to structurally complex, sp3-rich building blocks.

This guide benchmarks 2-(Tetrahydro-2H-pyran-4-yl)benzoic acid (CAS: 1551302-35-2) against traditional flat and purely lipophilic alternatives. By acting as a conformationally restricting, solubility-enhancing precursor, this material enables the synthesis of highly selective, sterically hindered amides. This document provides a rigorous comparative analysis, mechanistic rationale, and self-validating experimental protocols for drug development professionals looking to integrate this scaffold into their screening libraries.

Mechanistic Rationale: Escaping Flatland via Ortho-Substitution

The utility of 2-(Tetrahydro-2H-pyran-4-yl)benzoic acid is grounded in three distinct physicochemical principles:

  • The "Escape from Flatland" Paradigm (Fsp3): Increasing the fraction of sp3-hybridized carbons (Fsp3) in a drug candidate significantly correlates with improved progression from discovery to clinical approval[1]. Higher Fsp3 values introduce three-dimensionality, which enhances target specificity and reduces the likelihood of non-specific binding (promiscuity) and cytochrome P450 (CYP450) inhibition[2].

  • Bioisosteric Modulation: The tetrahydropyran (THP) ring is a premier bioisostere for cyclohexane. While both rings provide 3D character, the insertion of the ether oxygen in THP lowers overall lipophilicity (logP) and provides a critical hydrogen-bond acceptor, thereby improving aqueous solubility and modulating the absorption, distribution, metabolism, and excretion (ADME) profile[3].

  • Conformational Locking: Placing a bulky THP group at the ortho position of a benzoic acid forces any subsequently formed amide bond out of coplanarity with the phenyl ring. This conformational restriction pre-organizes the molecule into a bioactive geometry, reducing the entropic penalty upon target binding and mimicking the precise interactions required for complex targets like protein-protein interactions or specific degron recruitment[4].

BioisostereLogic Flat Biphenyl-2-carboxylic acid (Flat, High logP, Low Fsp3) Cyclo 2-Cyclohexylbenzoic acid (3D, High logP, High Fsp3) Flat->Cyclo Saturation (Escape Flatland) THP 2-(THP-4-yl)benzoic acid (3D, Lower logP, High Fsp3, H-Bond) Flat->THP Optimal Trajectory Cyclo->THP Bioisosteric O-Insertion

Evolution of ortho-substituted benzoic acids optimizing 3D character and logP.

Quantitative Benchmarking: Comparative Property Analysis

To objectively evaluate the performance of 2-(Tetrahydro-2H-pyran-4-yl)benzoic acid, we benchmark it against two common structural alternatives: Biphenyl-2-carboxylic acid (a flat, sp2-heavy baseline) and 2-Cyclohexylbenzoic acid (a 3D, but highly lipophilic baseline).

Note: Values below represent the properties of the unconjugated building blocks to illustrate their baseline contributions to a final active pharmaceutical ingredient (API).

Property MetricBiphenyl-2-carboxylic acid (Flat Baseline)2-Cyclohexylbenzoic acid (Lipophilic 3D)2-(THP-4-yl)benzoic acid (Optimized 3D)
Fsp3 (Fraction sp3) 0.00 (0/13 carbons)0.46 (6/13 carbons)0.42 (5/12 carbons)
Calculated LogP (cLogP) ~3.2~3.8 (High lipophilicity)~2.1 (Optimal for oral bioavailability)
TPSA (Ų) 37.337.346.5 (Enhanced by ether oxygen)
H-Bond Acceptors 223
Conformational State Planar tendencySterically locked (out-of-plane)Sterically locked (out-of-plane)
Promiscuity Risk High (Due to flat lipophilicity)[2]ModerateLow (High Fsp3 + Lower logP)[2]

Data Synthesis: While 2-Cyclohexylbenzoic acid successfully escapes flatland (high Fsp3), it incurs a severe lipophilicity penalty. 2-(Tetrahydro-2H-pyran-4-yl)benzoic acid strikes the optimal balance, maintaining the necessary steric bulk to lock the amide conformation while utilizing the THP oxygen to keep cLogP within ideal drug-like space[3].

Experimental Workflows & Self-Validating Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. The steric hindrance that makes the ortho-THP group valuable also makes chemical coupling challenging; therefore, causality behind reagent selection is explicitly detailed.

Workflow Step1 1. Amide Coupling (HATU, DIPEA, DMF, RT) Step2 2. LC-MS Validation (Ensure >95% Purity) Step1->Step2 Step3 3. Kinetic Solubility Assay (Nephelometry in PBS, pH 7.4) Step2->Step3 Step4 4. CYP450 Inhibition Assay (Fluorescent probe substrate) Step3->Step4 Data Data Analysis & Benchmarking Step4->Data

Self-validating workflow for synthesizing and benchmarking sterically hindered amides.
Protocol 1: Synthesis of Sterically Hindered Amides
  • Causality: Standard coupling reagents (e.g., EDC/HOBt) often fail or proceed sluggishly with ortho-substituted benzoic acids due to severe steric clash. HATU, a highly reactive uronium salt, is mandated here to rapidly form the active ester intermediate, overcoming the steric barrier and driving the reaction to completion.

  • Step 1: Dissolve 2-(Tetrahydro-2H-pyran-4-yl)benzoic acid (1.0 eq, 0.5 mmol) in anhydrous DMF (5 mL) under an inert nitrogen atmosphere.

  • Step 2: Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq) followed by HATU (1.2 eq). Stir at room temperature for 15 minutes to ensure complete formation of the active ester.

  • Step 3: Add the target primary or secondary amine (1.1 eq). Stir continuously at room temperature for 2–4 hours.

  • Step 4 (Validation): Quench with water, extract with EtOAc, and concentrate. Purify the crude product via reverse-phase HPLC. Critical Checkpoint: Do not proceed to biological assays unless LC-MS confirms >95% purity, as unreacted acid or HATU byproducts will artificially skew solubility and assay data.

Protocol 2: Kinetic Solubility Assessment
  • Causality: Thermodynamic solubility requires crystalline material, which is rarely available during early-stage library synthesis. Kinetic solubility, measured from DMSO stock solutions, accurately mimics the conditions of in vitro biochemical screening assays, providing a more relevant benchmark for early drug discovery.

  • Step 1: Prepare a 10 mM stock solution of the purified THP-amide in 100% DMSO.

  • Step 2: Spike the DMSO stock into Phosphate-Buffered Saline (PBS, pH 7.4) to achieve a final compound concentration of 100 µM (ensuring the final DMSO concentration is exactly 1.0% v/v).

  • Step 3: Incubate the solution for 2 hours at room temperature on a microplate shaker to allow for potential precipitation.

  • Step 4: Measure light scattering using a nephelometer. Compare the scattering units against a blank (1% DMSO in PBS). A lack of significant scattering confirms that the THP bioisostere successfully maintained aqueous solubility despite the added 3D bulk.

Conclusion

2-(Tetrahydro-2H-pyran-4-yl)benzoic acid represents a highly optimized building block for modern medicinal chemistry. By leveraging the "Escape from Flatland" principles, this material provides the necessary steric bulk to lock molecular conformations while utilizing its tetrahydropyran oxygen to maintain a favorable logP and high aqueous solubility. When benchmarked against flat biphenyls or purely lipophilic cyclohexyl analogs, the THP-derivative offers superior physicochemical properties, making it an ideal starting material for the development of kinase inhibitors, GPCR antagonists, and PROTAC degraders.

References

  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from flatland: increasing saturation as an approach to improving clinical success. Journal of Medicinal Chemistry, 52(21), 6752-6756.[1] URL:[Link]

  • Lovering, F. (2012). Escape from Flatland 2: complexity and promiscuity. MedChemComm, 4(3), 515-519.[2] URL:[Link]

  • Heim, C., et al. (2022). Leveraging Ligand Affinity and Properties: Discovery of Novel Benzamide-Type Cereblon Binders for the Design of PROTACs. ChemRxiv.[4] URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

2-(Tetrahydro-2H-pyran-4-yl)benzoic acid proper disposal procedures

As a Senior Application Scientist, I recognize that the safe handling and disposal of specialized organic building blocks is just as critical as their application in synthetic and medicinal chemistry. 2-(Tetrahydro-2H-py...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I recognize that the safe handling and disposal of specialized organic building blocks is just as critical as their application in synthetic and medicinal chemistry. 2-(Tetrahydro-2H-pyran-4-yl)benzoic acid is a valuable intermediate, combining a lipophilic tetrahydropyran ring with a reactive carboxylic acid moiety.

To ensure laboratory safety, regulatory compliance, and environmental protection, disposal protocols cannot be treated as mere checklists. They must be treated as self-validating systems where every operational choice is grounded in the physicochemical reality of the compound.

Below is the comprehensive, step-by-step operational guide for the proper containment and disposal of this chemical.

Physicochemical Hazard Assessment

Before any waste is generated, we must define the operational parameters dictated by the molecule's properties. The carboxylic acid functional group governs its reactivity, while its solid state dictates our physical handling strategy.

Table 1: Quantitative & Qualitative Data for 2-(Tetrahydro-2H-pyran-4-yl)benzoic acid

PropertyValue / DescriptionOperational Implication
CAS Number 1551302-35-2Unique identifier for tracking and SDS verification ([1]).
Molecular Weight 206.24 g/mol Relevant for molar concentration calculations in mixed waste streams.
Physical State SolidMust be handled as solid hazardous waste; strict avoidance of aerosolizing dust.
Solubility Low in water; soluble in organicsDo not flush down aqueous drains; requires organic waste segregation.
Hazard Class GHS Irritant (Skin/Eye)Mandates standard PPE (nitrile gloves, safety goggles) during handling.
Incompatibilities Strong oxidizers, strong basesExothermic reactions possible; strict segregation required in storage[2].

Waste Segregation & Compatibility Logic

Causality Check: Why do we segregate this specific compound?

The fundamental rule of chemical disposal is preventing unintended reactions in the waste accumulation area. The carboxylic acid group of 2-(Tetrahydro-2H-pyran-4-yl)benzoic acid will undergo an exothermic neutralization if mixed directly with strong alkalis (e.g., NaOH, KOH). Furthermore, the ethereal oxygen within the tetrahydropyran ring is susceptible to aggressive oxidation. Mixing this compound with nitric acid or peroxide-containing waste streams poses a severe thermal and gas-generation hazard.

CompatibilityLogic Target 2-(Tetrahydro-2H-pyran-4-yl)benzoic acid Oxidizers Strong Oxidizers (e.g., Nitric Acid, Peroxides) Target->Oxidizers INCOMPATIBLE (Exothermic Oxidation) Bases Strong Bases (e.g., NaOH, KOH) Target->Bases INCOMPATIBLE (Exothermic Neutralization) Aqueous Aqueous Waste Streams Target->Aqueous INCOMPATIBLE (Low Solubility / Ecotoxicity)

Caption: Chemical incompatibility matrix for 2-(Tetrahydro-2H-pyran-4-yl)benzoic acid.

Step-by-Step Disposal Protocol

To ensure compliance with EPA Resource Conservation and Recovery Act (RCRA) guidelines, laboratories must treat all waste chemical solids as hazardous unless explicitly confirmed otherwise by an Environmental Health and Safety (EHS) professional ([2]).

Phase 1: Primary Containment at the Point of Generation
  • Select the Receptacle: Use a high-density polyethylene (HDPE) or glass container. Do not use metal containers, as trace moisture combined with the organic acid can lead to localized corrosion over time ([3]).

  • Transfer the Waste: Carefully transfer the solid waste (including contaminated filter papers, pipette tips, or weighing boats) into the container. Work inside a certified fume hood to prevent inhalation of fine crystalline particulates.

  • Seal the Container: Ensure the container has a secure, screw-top lid. Makeshift lids (e.g., aluminum foil, plastic wrap, or Parafilm alone) are strictly prohibited under EPA standards and will fail safety inspections ([4]).

Phase 2: Labeling and Satellite Accumulation
  • Apply GHS Labeling: Immediately affix a "Hazardous Waste" label as soon as accumulation begins[4]. Check the boxes for "Solid" and "Toxic/Irritant". Explicitly write the full chemical name: 2-(Tetrahydro-2H-pyran-4-yl)benzoic acid. Never use abbreviations, acronyms, or structural formulas on waste labels.

  • Store in the SAA: Place the sealed container in a designated Satellite Accumulation Area (SAA) within the laboratory. The SAA must feature secondary containment (e.g., a polyethylene tray or 5-gallon bucket) to capture potential spills and prevent them from reaching floor drains ([2]).

Phase 3: Institutional Transfer and Final Destruction
  • Monitor Accumulation Limits: Ensure the SAA does not exceed 55 gallons of total non-acute hazardous waste. Standard accumulation time limits (typically 90 days for Large Quantity Generators) apply in most jurisdictions ([3]).

  • Transfer to CAA: Submit a waste collection request to your EHS department to move the container to the Central Accumulation Area (CAA).

  • Final Disposal: A licensed Treatment, Storage, and Disposal Facility (TSDF) will execute final destruction. For substituted benzoic acids, this is typically achieved via high-temperature rotary kiln incineration, which completely mineralizes the organic framework into CO₂, H₂O, and harmless ash.

DisposalWorkflow Start Waste Generation: Solid Organic Acid Container Primary Containment: HDPE or Glass Receptacle Start->Container Fume hood transfer Labeling Labeling: "Hazardous Waste" + GHS Irritant Container->Labeling Screw-top lid required SAA Satellite Accumulation Area (SAA) Secondary Containment Labeling->SAA Immediate action CAA Central Accumulation Area (CAA) EHS Transfer SAA->CAA < 90 Days (LQG) TSDF Licensed TSDF: High-Temperature Incineration CAA->TSDF EPA RCRA Compliance

Caption: Workflow for the containment, accumulation, and disposal of solid organic acid waste.

Emergency Spill Response Protocol

Trustworthiness in laboratory operations requires preparing for procedural deviations. If 2-(Tetrahydro-2H-pyran-4-yl)benzoic acid is spilled on the benchtop or floor:

  • Isolate the Area: Restrict access to the spill zone to prevent tracking the solid throughout the lab.

  • Don PPE: Ensure safety goggles, a lab coat, and nitrile gloves are worn. If the spill is large and dust is aerosolized, an N95 or P100 particulate respirator is required.

  • Containment (Do Not Sweep Dry): Never sweep the dry powder with a standard broom, as this aerosolizes the chemical. Instead, gently cover the spill with damp absorbent pads or a commercial spill control powder to suppress dust generation.

  • Collection: Use a non-sparking plastic scoop to collect the absorbed material. Place all debris, including contaminated gloves, shelf paper, and pads, into a designated hazardous waste bag ([5]).

  • Decontamination: Wash the spill surface with a mild alkaline detergent solution to neutralize trace acid residues, followed by a water rinse. Collect the wash water as hazardous aqueous waste.

References

  • Title: Chemistry Lab Waste Disposal Source: Environmental Marketing Services (EMS LLC) URL: [Link]

  • Title: How to Dispose of Chemical Waste in a Lab Correctly Source: GAIACA URL: [Link]

  • Title: Laboratory Guide for Managing Chemical Waste Source: Vanderbilt University Medical Center URL: [Link]

Sources

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